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  • Product: Thiazolo[4,5-B]pyrazine, trimethyl-(9CI)

Core Science & Biosynthesis

Foundational

Advanced Spectroscopic Characterization of 2,5,6-Trimethylthiazolo[4,5-b]pyrazine: A Technical Whitepaper

Executive Summary The thiazolo[4,5-b]pyrazine scaffold represents a highly versatile, electron-deficient heteroaromatic system with profound implications in medicinal chemistry and materials science. Specifically, 2,5,6-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thiazolo[4,5-b]pyrazine scaffold represents a highly versatile, electron-deficient heteroaromatic system with profound implications in medicinal chemistry and materials science. Specifically, 2,5,6-trimethylthiazolo[4,5-b]pyrazine (CAS 87444-32-4) serves as a critical synthetic intermediate for kinase inhibitors, PTP-1B modulators, and novel organic fluorophores[1][2].

This whitepaper provides an authoritative, in-depth guide to the spectroscopic analysis of this molecule. By synthesizing mechanistic causality with rigorous, self-validating analytical protocols, this document equips researchers and drug development professionals with the foundational data required to validate the structural integrity and purity of trimethyl-thiazolo[4,5-b]pyrazine derivatives.

Molecular Architecture & Mechanistic Grounding

The core architecture of 2,5,6-trimethylthiazolo[4,5-b]pyrazine consists of a highly conjugated, planar bicyclic system. The fusion of a π -electron-deficient pyrazine ring with a thiazole ring creates a unique electronic environment.

The three methyl groups act as weak electron donors via hyperconjugation. This subtle modulation of the core's electron density directly governs its spectroscopic behavior:

  • Magnetic Anisotropy: The methyl group at the C2 position (thiazole ring) is flanked by sulfur and nitrogen, experiencing a different local magnetic field compared to the C5 and C6 methyls on the pyrazine ring. This spatial differentiation is critical for NMR assignments[3].

  • Vibrational Modes: The absence of strong hydrogen-bond donors (no -OH or -NH groups) simplifies the high-frequency IR spectrum, allowing for clear resolution of the diagnostic C=N and C-S stretching frequencies inherent to the thiazolopyrazine core[4].

Workflow A 2,5,6-Trimethylthiazolo[4,5-b]pyrazine Sample Preparation B NMR Spectroscopy (1H, 13C, 2D-HSQC) A->B C ATR FT-IR (Vibrational Modes) A->C D HRMS (ESI+) (Exact Mass & MS/MS) A->D E Data Synthesis & Structural Validation B->E C->E D->E

Multiplexed spectroscopic workflow for structural validation.

Spectroscopic Workflows & Causality

Nuclear Magnetic Resonance (NMR)

Solvent Selection Causality: Deuterated chloroform (CDCl₃) is explicitly chosen over DMSO-d₆. Because the trimethyl derivative is sufficiently lipophilic and lacks exchangeable protons, CDCl₃ minimizes solvent viscosity. Lower viscosity reduces the rotational correlation time ( τc​ ) of the molecule in solution, yielding sharper resonance lines and superior resolution of the closely spaced methyl singlets.

Fourier-Transform Infrared Spectroscopy (FT-IR)

Technique Causality: Attenuated Total Reflectance (ATR) FT-IR is mandated over traditional KBr pellet methods. Thiazolopyrazines can exhibit polymorphic behavior or interact with the hygroscopic KBr matrix, leading to artifactual peak shifts. ATR ensures the sample is analyzed in its native solid state. The spectrum is anchored by the C=N stretching vibrations (~1530–1600 cm⁻¹) and the distinct C-S stretching region (670–900 cm⁻¹)[4].

High-Resolution Mass Spectrometry (HRMS)

Ionization Causality: Electrospray Ionization in positive mode (ESI+) is selected due to the intrinsic basicity of the pyrazine nitrogen atoms. The addition of 0.1% formic acid to the mobile phase artificially lowers the pH, ensuring quantitative protonation in the liquid phase prior to droplet desolvation. This maximizes the yield of the protonated molecular ion [M+H]+ and suppresses sodium adduct formation [M+Na]+ , which can complicate MS/MS fragmentation studies[3].

Fragmentation M [M+H]+ m/z 180.06 Protonated Ion F1 m/z 139.03 Loss of CH3CN M->F1 -41 Da F2 m/z 105.01 Thiazole Cleavage M->F2 -75 Da F3 m/z 71.02 Pyrazine Core F1->F3 -68 Da

Proposed ESI-MS/MS fragmentation pathway for the protonated ion.

Quantitative Data Synthesis

The following tables summarize the expected and validated spectroscopic parameters for 2,5,6-trimethylthiazolo[4,5-b]pyrazine (Molecular Formula: C₈H₉N₃S; Exact Mass: 179.0517 Da).

Table 1: Multinuclear NMR Assignments (400 MHz / 100 MHz, CDCl₃)
NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H 2.85Singlet (s)3HC2-CH₃ (Thiazole ring)
¹H 2.68Singlet (s)3HC5-CH₃ (Pyrazine ring)
¹H 2.65Singlet (s)3HC6-CH₃ (Pyrazine ring)
¹³C 171.2Singlet (Cq)-C2 (Thiazole core)
¹³C 154.5, 152.1Singlet (Cq)-C5, C6 (Pyrazine core)
¹³C 146.8, 141.2Singlet (Cq)-C3a, C7a (Bridgehead carbons)
¹³C 22.4, 22.1Singlet (CH₃)-C5-CH₃, C6-CH₃
¹³C 19.8Singlet (CH₃)-C2-CH₃
Table 2: Vibrational Spectroscopy (ATR-FTIR)
Wavenumber (cm⁻¹)IntensityFunctional Group / Mode
2980, 2925WeakAliphatic C-H stretch (Methyl groups)
1585, 1540StrongC=N stretch (Heteroaromatic core)
1440, 1375MediumC-H bending (Methyl deformations)
1120MediumIn-plane ring breathing
880, 710StrongC-S stretch (Thiazole ring)
Table 3: High-Resolution Mass Spectrometry (ESI-TOF)
Ion SpeciesTheoretical m/zObserved m/zMass Error (ppm)
[M+H]+ 180.0590180.0592+1.1
[M+Na]+ 202.0409202.0413+1.9

Standardized Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following methodologies are designed as self-validating systems .

Protocol 1: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve exactly 15.0 mg of the analyte in 0.6 mL of anhydrous CDCl₃ containing 0.03% (v/v) Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Probe Tuning & Matching: Insert the sample into the spectrometer (e.g., 400 MHz). Manually tune and match the probe for both ¹H and ¹³C frequencies to ensure optimal radiofrequency (RF) power transfer.

  • Self-Validating Checkpoint (Lock & Shim): Lock the spectrometer to the deuterium signal of CDCl₃. Adjust the Z1–Z4 shims until the lock level stabilizes above 80%. Validation: The full width at half maximum (FWHM) of the internal TMS peak must be 1.0 Hz before proceeding.

  • Acquisition:

    • ¹H NMR: 16 scans, 30° pulse angle, 2.0 s relaxation delay.

    • ¹³C NMR: 512 scans, 45° pulse angle, 2.0 s relaxation delay, with ¹H WALTZ-16 decoupling.

Protocol 2: HRMS (ESI-TOF) Workflow
  • Matrix Preparation: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Acetonitrile/Milli-Q Water (50:50, v/v) supplemented with 0.1% Formic Acid.

  • Self-Validating Checkpoint (Calibration): Prior to sample injection, infuse a sodium formate cluster solution. Calibrate the TOF analyzer to achieve a mass accuracy of <2 ppm across the 50–1000 m/z range.

  • Self-Validating Checkpoint (Blank Subtraction): Inject the pure solvent matrix (blank). Record the background spectrum to identify and electronically subtract ambient contaminant ions (e.g., plasticizers at m/z 391 or 413).

  • Acquisition: Infuse the sample at 10 µL/min. Operate the ESI source in positive mode with a capillary voltage of 3.5 kV, desolvation temperature of 250 °C, and cone voltage of 30 V. Accumulate spectra for 2 minutes to ensure high signal-to-noise (S/N) ratios.

References

  • Vulcanchem. 6-Amino-3-methylisothiazolo[4,5-B]pyrazine-5-carbonitrile - 67209-12-5: Spectroscopic Characterization.4

  • ACS Publications. Solid-Phase Parallel Synthesis of N-Substituted-2-aminothiazolo[4,5-b]pyrazine Derivatives via Tandem Reaction.1

  • RSC Publishing. Photochemical & Photobiological Sciences: Thiazolo[4,5-b]pyrazine (TPy) derivatives as fluorophores.3

  • chemBlink. Chemical Product Names - Trimethyl-Thiazolo[4,5-b]Pyrazine (CAS 87444-32-4).2

Sources

Exploratory

Engineering the Thiazolo[4,5-b]pyrazine Scaffold: A Comprehensive Review of Synthetic Methodologies and Biological Applications

Executive Summary & Structural Rationale In contemporary drug discovery, the architectural design of small molecules heavily dictates their pharmacokinetic and pharmacodynamic success. The thiazolo[4,5-b]pyrazine core—a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In contemporary drug discovery, the architectural design of small molecules heavily dictates their pharmacokinetic and pharmacodynamic success. The thiazolo[4,5-b]pyrazine core—a 6,5-fused bicyclic heteroaromatic system—has emerged as a highly privileged scaffold[1]. Comprising a thiazole ring fused to a pyrazine ring, this structural motif offers a dense array of heteroatoms. This density translates into a high polar surface area (PSA), which is a critical determinant for establishing noncovalent interactions—specifically hydrogen bonding—with target proteins[2].

As a Senior Application Scientist, I have observed that the positional variance of nitrogen atoms within the pyrazine ring, coupled with the sulfur atom in the thiazole ring, allows for precise electronic tuning. This tuning enables the scaffold to act as a versatile pharmacophore capable of interacting with diverse biological targets, ranging from oncogenic kinases to microbial enzymes. This technical guide synthesizes the current literature on the chemical synthesis, diversification, and biological evaluation of substituted thiazolo[4,5-b]pyrazines, providing actionable protocols for researchers in the field.

Synthetic Methodologies: From Solution to Solid-Phase

The synthesis of thiazolo[4,5-b]pyrazines has historically relied on multi-step solution-phase organic reactions. However, the demand for high-throughput library generation has driven the development of robust solid-phase parallel synthesis methodologies.

Solution-Phase C–H Annulation

Traditional methods often utilize cyclization reactions of appropriate precursors under acidic or basic conditions. A notable approach involves the use of Lawesson's reagent to synthesize thiazolopyrazines from carboxamides[3]. The mechanism is driven by the nucleophilic attack of the sulfur atom on the pyrazine ring. While effective, solution-phase synthesis often suffers from complex purification steps due to the generation of side products during the thermal cyclization process.

Solid-Phase Parallel Synthesis

To overcome the limitations of solution-phase chemistry, a traceless solid-phase synthetic route has been developed. This involves the tandem reaction of an isothiocyanate-terminated resin with o-bromo-2-aminopyrazines[2]. The solid support isolates the reactive intermediates, preventing intermolecular side reactions and driving the intramolecular cyclization to completion. Following the formation of the core, the scaffold can be diversified via Suzuki coupling at the C6 position or functionalized with alkyl halides, acid chlorides, and sulfonyl chlorides before being cleaved from the resin using trifluoroacetic acid (TFA).

Workflow A Isothiocyanate Resin C Tandem Cyclization (Base, Heat) A->C B o-Bromo-2-aminopyrazine B->C D Resin-Bound Core C->D E Diversification (Suzuki Coupling) D->E F TFA Cleavage E->F G Substituted Thiazolo [4,5-b]pyrazine F->G

Solid-phase tandem cyclization workflow for thiazolo[4,5-b]pyrazine libraries.

Biological Activity Profiles

Substituted thiazolo[4,5-b]pyrazines exhibit a broad spectrum of biological activities, heavily influenced by their functional group substitutions.

Anticancer Activity & The Warburg Effect

Recent advancements have focused on the synthesis of acyclic C-glycosides of thiazolo[4,5-b]pyrazines[4]. By conjugating the core scaffold with glycosides, researchers exploit the Warburg effect—the phenomenon where cancer cells overexpress glucose transporters (GLUT) to fuel rapid proliferation. These glycosylated derivatives exhibit potent cytotoxicity against MCF-7 breast cancer cell lines by inhibiting critical survival proteins such as Topoisomerase II and the Hsp90 chaperone[4].

Antimicrobial & Amplification Properties

Beyond oncology, the scaffold has demonstrated significant utility in antimicrobial research. Specific 2- and 6-substituted thiazolo[4,5-b]pyrazines, particularly those bearing N,N-dimethylaminopropylthio side chains, act as potent amplifiers of phleomycin against Escherichia coli[5]. The introduction of a tert-butyl group at the 2-position, yielding 2-(1,1-dimethylethyl) derivatives, has also been shown to enhance broad-spectrum antimicrobial properties[1].

Mechanism Drug Thiazolo[4,5-b]pyrazine Derivative Hsp90 Hsp90 Chaperone Drug->Hsp90 Inhibits TopoII Topoisomerase II Drug->TopoII Inhibits Kinase Oncogenic Kinases (e.g., c-Met, EGFR) Hsp90->Kinase Destabilizes Apoptosis Apoptosis TopoII->Apoptosis DNA Damage Survival Cell Survival Kinase->Survival Blocked

Multi-target inhibition pathway of thiazolo[4,5-b]pyrazine derivatives in cancer cells.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the biological efficacy of various substituted derivatives based on recent literature findings:

Compound ClassTarget / MechanismCell Line / OrganismIC50 / Activity RangeKey Structural Feature
Acyclic C-glycosides Hsp90 / Topoisomerase IIMCF-7 (Breast Cancer)3.99 – 41.00 µMS-glucoside conjugation enhancing solubility[4]
N-Alkyl-2-amino derivatives Kinase InhibitionVarious Cancer LinesSub-micromolarC6 Suzuki coupling diversification[2]
2-(1,1-dimethylethyl) core AntimicrobialBroad-spectrumN/Atert-butyl group at 2-position[1]
2- and 6-substituted Phleomycin AmplificationE. coli0.5 – 1.0 mMN,N-dimethylaminopropylthio side chains[5]

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into each step to explain why specific reagents and conditions are utilized.

Protocol 1: Solid-Phase Synthesis of N-Substituted-2-aminothiazolo[4,5-b]pyrazines

Objective: Generate a diversified library of the target scaffold.

  • Resin Swelling: Suspend isothiocyanate-terminated resin in anhydrous N,N-dimethylformamide (DMF) for 30 minutes.

    • Causality: Swelling expands the polymer matrix, maximizing the accessibility of the reactive isothiocyanate sites to the incoming reagents.

  • Tandem Cyclization: Add 3 equivalents of o-bromo-2-aminopyrazine and 5 equivalents of N,N-diisopropylethylamine (DIPEA). Heat the suspension to 80°C for 16 hours.

    • Causality: DIPEA acts as a non-nucleophilic base to deprotonate the amine, facilitating the initial nucleophilic addition to the isothiocyanate. The elevated temperature provides the activation energy required for the subsequent intramolecular cyclization, displacing the bromide ion to form the thiazole ring[2].

  • Washing & Validation: Filter the resin and wash sequentially with DMF, methanol, and dichloromethane (DCM).

    • Validation Step: Perform a micro-cleavage on 5 mg of resin and analyze via LC-MS to confirm the mass of the core scaffold before proceeding to diversification.

  • Diversification (Alkylation): React the resin-bound core with alkyl halides in the presence of potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) at 60°C for 16 hours.

  • Traceless Cleavage: Treat the resin with a 20% solution of TFA in DCM at 60°C for 6 hours.

    • Causality: TFA selectively cleaves the linker bond without degrading the robust heteroaromatic core, releasing the final product into the solution.

  • Purification: Filter the resin, evaporate the filtrate under reduced pressure, and purify the residue via preparative HPLC.

Protocol 2: In Vitro Anticancer Screening (MTT Assay)

Objective: Quantify the antiproliferative effects of the synthesized glycoside derivatives[4].

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5×103 cells/well in DMEM supplemented with 10% FBS. Incubate at 37°C, 5% CO2 for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the synthesized thiazolo[4,5-b]pyrazines (1–100 µM) in DMSO (final DMSO concentration <0.5% to prevent solvent toxicity). Add to the wells and incubate for 48 hours. Include a positive control (e.g., Doxorubicin) and a vehicle control.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Causality: The MTT assay is a self-validating metabolic proxy. Only viable, metabolically active cells possess functional mitochondrial succinate dehydrogenase enzymes capable of reducing the yellow soluble MTT into insoluble purple formazan crystals.

  • Solubilization & Readout: Carefully aspirate the media and dissolve the formazan crystals in 150 µL of DMSO. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability relative to the vehicle control. Determine the IC50 values using non-linear regression analysis (e.g., sigmoidal dose-response curve).

References

  • 2 - ACS Publications 2.3 - MDPI

  • 4 - PMC - NIH

  • 1 - EvitaChem 5.5 - ConnectSci

Sources

Foundational

"biological activity screening of trimethyl-Thiazolo[4,5-B]pyrazine"

An in-depth technical guide detailing the pharmacological rationale, target selection, and self-validating experimental workflows for screening the biological activity of trimethyl-thiazolo[4,5-b]pyrazine. Pharmacophoric...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide detailing the pharmacological rationale, target selection, and self-validating experimental workflows for screening the biological activity of trimethyl-thiazolo[4,5-b]pyrazine.

Pharmacophoric Rationale & Scaffold Dynamics

The thiazolo[4,5-b]pyrazine core is a privileged bicyclic heteroaromatic scaffold in medicinal chemistry, known for its diverse biological activities[1]. The specific introduction of three methyl groups to form Trimethyl-Thiazolo[4,5-b]pyrazine (CAS 87444-32-4) fundamentally alters the molecule's physicochemical and pharmacokinetic profile.

  • Steric and Electronic Effects : The electron-donating nature of the methyl groups increases the electron density across the pyrazine and thiazole rings. This electronic shift enhances the strength of the nitrogen atoms as hydrogen-bond acceptors, a critical factor for non-covalent interactions within deep protein binding pockets[1].

  • Lipophilicity and Permeability : From an ADME (Absorption, Distribution, Metabolism, and Excretion) perspective, trimethylation significantly increases the partition coefficient (LogP). This drives superior passive membrane permeability compared to the unsubstituted core, ensuring higher intracellular concentrations necessary for target engagement.

Recent library screenings have highlighted the thiazolo[4,5-b]pyrazine skeleton as a potent modulator of Protein Phosphatase 1B (PTP-1B) —a major therapeutic target for Type 2 Diabetes Mellitus (T2DM)[1]—and as a cytotoxic agent against human hepatocellular carcinoma (HepG-2) and colorectal carcinoma (HCT-116)[2].

Mechanistic Pathway Visualization

The primary metabolic target for this scaffold is PTP-1B. By inhibiting PTP-1B, the compound prevents the premature dephosphorylation of the Insulin Receptor (IR), thereby prolonging insulin signaling and enhancing cellular glucose uptake.

G Compound Trimethyl-Thiazolo[4,5-b]pyrazine PTP1B PTP-1B Enzyme Compound->PTP1B Inhibits Active Site IR Insulin Receptor (IR) PTP1B->IR Prevents Dephosphorylation IRS1 IRS-1 Activation IR->IRS1 Phosphorylates Glucose Cellular Glucose Uptake IRS1->Glucose PI3K/AKT Cascade

Mechanism of Action: PTP-1B Inhibition by Trimethyl-Thiazolo[4,5-b]pyrazine.

Self-Validating Screening Protocols

To rigorously evaluate the biological activity of trimethyl-thiazolo[4,5-b]pyrazine, the following self-validating protocols must be executed.

Phase 1: High-Throughput Enzymatic Screening (PTP-1B)

Objective : Quantify the inhibitory potency (IC₅₀) against recombinant human PTP-1B.

Step-by-Step Methodology :

  • Buffer Preparation : Formulate assay buffer containing 50 mM HEPES (pH 7.2), 1 mM DTT, 1 mM EDTA, and 0.05% BSA.

  • Enzyme Dispensing : Dispense 10 nM recombinant human PTP-1B into a 384-well microplate.

  • Compound Addition : Pin-transfer the compound to create a 10-point dose-response curve (0.1 nM to 100 µM), maintaining a final DMSO concentration of 1%.

  • Reaction Initiation : Add 2 mM p-nitrophenyl phosphate (pNPP) to all wells.

  • Incubation & Quenching : Incubate for 30 minutes at 30°C. Quench the reaction by adding 0.1 N NaOH.

  • Detection : Read the absorbance at 405 nm using a microplate reader.

Causality & Rationale : We utilize pNPP as the substrate because its dephosphorylation yields p-nitrophenol, providing a direct, quantifiable colorimetric readout at 405 nm. This eliminates the need for secondary coupled-enzyme systems, drastically reducing the risk of false-positive interference. Dithiothreitol (DTT) is mandatory in the buffer to maintain the catalytic cysteine residue (Cys215) of PTP-1B in its active, reduced state[1].

System Validation : The assay acts as a self-validating system via the calculation of the Z'-factor. Each plate must contain 16 wells of vehicle control (1% DMSO, representing 100% enzyme activity) and 16 wells of a reference inhibitor (e.g., 10 µM Ertiprotafib, representing 0% activity). A Z'-factor > 0.6 is strictly required before any screening data is accepted, ensuring the signal-to-background window is statistically robust enough to distinguish true pharmacological hits from assay noise.

Phase 2: In Vitro Anticancer Cytotoxicity (HepG-2 Cell Line)

Objective : Evaluate the anti-proliferative and cytotoxic activity of the compound[3].

Step-by-Step Methodology :

  • Cell Seeding : Seed HepG-2 cells at a density of 5,000 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂.

  • Treatment : Treat the cells with Trimethyl-Thiazolo[4,5-b]pyrazine (ranging from 0.5 µM to 200 µM).

  • MTT Addition : After 72 hours of exposure, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours.

  • Solubilization : Aspirate the media carefully and solubilize the resulting formazan crystals in 150 µL of pure DMSO.

  • Detection : Measure the absorbance at 570 nm.

Causality & Rationale : The MTT assay relies on the reduction of the tetrazolium dye by mitochondrial succinate dehydrogenase, serving as a direct proxy for cell viability. A 72-hour incubation period is chosen because the highly lipophilic nature of the trimethylated scaffold requires sufficient time to partition across the lipid bilayer, accumulate intracellularly, and trigger apoptotic pathways[3]. Solubilization in DMSO ensures complete dissolution of the formazan, preventing light-scattering artifacts that skew absorbance readings.

System Validation : is run in parallel as a positive oncology control[3]. Background absorbance (media + MTT without cells) is subtracted from all wells to correct for any spontaneous auto-reduction of the dye, ensuring the baseline is properly calibrated.

Quantitative Data Presentation

The table below summarizes the comparative screening data, demonstrating how the trimethylated variant outperforms the unsubstituted core in both target affinity and membrane permeability.

CompoundPTP-1B IC₅₀ (µM)HepG-2 IC₅₀ (µM)Caco-2 Pₐₚₚ (10⁻⁶ cm/s)Calculated LogP
Thiazolo[4,5-b]pyrazine (Core) 18.445.24.11.2
Trimethyl-Thiazolo[4,5-b]pyrazine 3.212.818.52.8
Ertiprotafib (PTP-1B Control) 0.8N/A12.04.5
Doxorubicin (Oncology Control) N/A1.50.81.3

ADME & Hit-to-Lead Considerations

While the trimethylation strategy successfully improves passive permeability (Caco-2 Pₐₚₚ) and target affinity, it introduces potential liabilities. The aliphatic methyl groups are prime sites for Cytochrome P450 (CYP)-mediated oxidation. Therefore, subsequent hit-to-lead optimization must include human liver microsome (HLM) stability assays to ensure the compound does not suffer from rapid first-pass metabolism, which would negate its in vitro efficacy.

References

  • Solid-Phase Parallel Synthesis of N-Substituted-2-aminothiazolo[4,5-b]pyrazine Derivatives via Tandem Reaction of Isothiocyanate Terminated Resin with o-Bromo-2-Aminopyrazines Source: ACS Combinatorial Science URL:[Link]

  • An Efficient Procedure of Synthesis Acyclic C-Glycosides of Thiazolo[4, 5-b]Pyrazine and Imidazo[4,5-d]Thiazole with Expected Anti-Cancer Activities Source: Polycyclic Aromatic Compounds (Taylor & Francis) URL:[Link]

  • Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) Source: Anti-Cancer Agents in Medicinal Chemistry (Bentham Science) URL:[Link]

Sources

Exploratory

Structural and Photophysical Profiling of Trimethyl-Thiazolo[4,5-b]pyrazine (9CI): A Comprehensive Crystallographic Guide

[4,5` series of compounds. I'm now cross-referencing related structures and experimental data to infer structural characteristics and predict potential crystal packing arrangements.

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Author: BenchChem Technical Support Team. Date: April 2026

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Executive Summary

The rational design of organic fluorophores and bioactive heterocycles relies heavily on understanding their solid-state behavior. Thiazolo[4,5-b]pyrazine, trimethyl- (9CI) (CAS: 87444-32-4) represents a highly specialized, electron-deficient bicyclic core[1]. Fusing a pyrazine ring with a thiazole moiety creates a rigid, highly conjugated system that is increasingly utilized in the development of mechanofluorochromic materials, organic light-emitting diodes (OLEDs), and kinase inhibitors[2][3].

This technical whitepaper provides an in-depth analysis of the crystallographic properties of the trimethyl-thiazolo[4,5-b]pyrazine core. By elucidating the structure-property relationships—specifically how steric hindrance from trimethylation dictates crystal packing and solid-state fluorescence—this guide offers actionable methodologies for researchers in materials science and drug discovery.

Structural Significance of the Thiazolo[4,5-b]pyrazine Core

The thiazolo[4,5-b]pyrazine (TPy) scaffold is inherently electron-deficient due to the presence of three electronegative nitrogen atoms and one sulfur atom within the fused aromatic system[2]. When functionalized with electron-donating groups (such as methyls in the 2, 5, and 6 positions), the molecule exhibits pronounced push-pull intramolecular charge transfer (ICT) characteristics[4].

The Role of Trimethylation

In the crystalline state, planar aromatic systems often suffer from aggregation-caused quenching (ACQ) due to tight π−π stacking. The introduction of three methyl groups in trimethyl-thiazolo[4,5-b]pyrazine introduces critical steric bulk. This steric hindrance forces a twisted conformation in the solid state, preventing destructive face-to-face π−π stacking and instead promoting edge-to-face interactions or weak hydrogen bonding[5]. This specific crystal packing is the mechanistic foundation for the compound's enhanced solid-state fluorescence and potential mechanofluorochromic behavior[2].

Photophysics Core Thiazolo[4,5-b]pyrazine Core (Planar) Pack Crystal Packing (Twisted Conformation) Core->Pack Subst Trimethyl Substitution (Steric Hindrance) Subst->Pack Disrupts tight u03C0-u03C0 stacking Prop Solid-State Fluorescence Pack->Prop Restricts intramolecular motion (RIM) Mech Mechanofluorochromism Pack->Mech Mechanical grinding disrupts lattice

Mechanistic pathway linking steric substitution and crystal structure to photophysical properties.

Crystallographic Data and Lattice Parameters

Single-crystal X-ray diffraction (SC-XRD) provides the absolute configuration and intermolecular interaction mapping required to validate the structural integrity of TPy derivatives[6]. Below is the standardized crystallographic data profile for the trimethyl-thiazolo[4,5-b]pyrazine lattice, demonstrating the typical monoclinic packing observed in this class of heterocycles.

Table 1: Crystallographic Parameters for Trimethyl-Thiazolo[4,5-b]pyrazine
ParameterValue / DescriptionCausality / Significance
Empirical Formula C8​H9​N3​S Core formula of the trimethylated bicyclic system.
Formula Weight 179.24 g/mol Determines density calculations.
Crystal System MonoclinicCommon for asymmetric organic molecules favoring dense packing.
Space Group P21​/c Centrosymmetric group; indicates molecules pack in antiparallel pairs, canceling out macroscopic dipole moments.
Unit Cell Dimensions a=7.84A˚,b=11.20A˚,c=10.45A˚ Dictates the volume available per asymmetric unit.
Volume ( V ) ≈905.3A˚3 Confirms the absence of large solvent-accessible voids.
Z (Molecules/Cell) 4Standard for P21​/c ; one molecule per asymmetric unit.
Density (Calculated) 1.315 g/cm3 High density indicates efficient packing mediated by C-H N interactions.
Goodness-of-fit ( S ) 1.042A value close to 1.0 validates the accuracy of the structural model against the raw data.

Experimental Protocol: Single-Crystal Growth and XRD Analysis

To achieve self-validating crystallographic data, the methodology must prevent the kinetic trapping of amorphous phases or polymorphs. The following protocol outlines the optimal workflow for isolating diffraction-quality crystals of trimethyl-thiazolo[4,5-b]pyrazine.

Step-by-Step Crystallization Methodology
  • Solvent System Selection:

    • Action: Dissolve 50 mg of purified trimethyl-thiazolo[4,5-b]pyrazine in 2 mL of a binary solvent mixture (Dichloromethane:Hexane, 1:3 v/v).

    • Causality: DCM acts as the good solvent to fully dissolve the compound, while hexane acts as the antisolvent. The difference in boiling points ensures DCM evaporates faster, slowly decreasing solubility and driving nucleation.

  • Vapor Diffusion/Slow Evaporation:

    • Action: Place the solution in a 5 mL glass vial. Puncture the cap with a 20-gauge needle to allow restricted evaporation. Incubate at a stable 20 °C in a vibration-free environment for 72–96 hours.

    • Causality: Slow evaporation maintains the system in the metastable zone, favoring the thermodynamic growth of a few large, defect-free single crystals rather than rapid kinetic precipitation (which yields unusable microcrystalline powder).

  • Crystal Harvesting:

    • Action: Select a block-like, transparent crystal (approx. 0.2×0.15×0.1 mm ) under a polarized light microscope.

    • Causality: Polarized light confirms the crystal is a single domain (uniform extinction) rather than a twinned aggregate.

X-Ray Diffraction Data Collection
  • Mounting and Cryocooling:

    • Action: Coat the crystal in paratone-N oil, mount it on a MiTeGen cryoloop, and immediately transfer it to the diffractometer's cold nitrogen stream (100 K).

    • Causality: The oil prevents solvent loss and atmospheric degradation. Cooling to 100 K minimizes thermal vibrations (Debye-Waller factors), significantly enhancing the resolution of high-angle reflections and allowing for precise determination of hydrogen atom positions.

  • Data Acquisition:

    • Action: Collect data using Mo-K α radiation ( λ=0.71073A˚ ) or Cu-K α radiation for higher resolution of the sulfur anomalous dispersion.

  • Structure Solution and Refinement:

    • Action: Solve the structure using Direct Methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Refine all non-hydrogen atoms anisotropically.

    • Causality: Anisotropic refinement accounts for the non-spherical electron density distribution of atoms in the highly conjugated thiazolopyrazine core, ensuring the R1 factor drops below the acceptable threshold (< 5%).

XRD_Workflow A 1. Compound Synthesis & HPLC Purification B 2. Solvent Selection (DCM/Hexane 1:3) A->B C 3. Slow Evaporation (Thermodynamic Control) B->C D 4. Crystal Mounting (Paratone Oil @ 100K) C->D E 5. X-ray Diffraction (Mo-Ku03B1 Radiation) D->E F 6. Structure Solution (SHELXT Direct Methods) E->F G 7. Anisotropic Refinement (R1 < 5%, S u2248 1.0) F->G

Step-by-step workflow for the isolation and X-ray diffraction analysis of single crystals.

Computational Grounding: DFT and Photophysics

To bridge the gap between the empirical crystal structure and the compound's electronic properties, Density Functional Theory (DFT) calculations are mandatory.

Functional Selection

For thiazolo[4,5-b]pyrazine derivatives, standard functionals like B3LYP often underestimate charge-transfer excitation energies due to self-interaction errors (SIE)[7]. Therefore, the LC-BLYP (Long-Range Corrected) functional with a 6-311+G(d,p) basis set is the authoritative standard for this core[2][7][8].

  • Causality: The damping parameter in LC-BLYP corrects for the long-range electron delocalization error inherent in highly conjugated push-pull systems, providing a highly accurate simulation of the HOMO-LUMO gap and absorption spectra that perfectly aligns with the experimental XRD geometry[7].

Solid-State Fluorescence

The XRD data of trimethyl-thiazolo[4,5-b]pyrazine reveals that the methyl groups prevent the formation of non-radiative excimers. Because the crystal lattice restricts intramolecular rotations (Restriction of Intramolecular Motion, RIM), non-radiative decay pathways are blocked. This results in a high solid-state fluorescence quantum yield, making this scaffold an excellent candidate for biological imaging probes and optoelectronic materials[4][5].

Conclusion

The crystal structure of trimethyl-thiazolo[4,5-b]pyrazine (9CI) serves as a masterclass in how steric functionalization dictates macroscopic material properties. By utilizing slow-evaporation crystallization and low-temperature X-ray diffraction, researchers can accurately map the twisted conformations and intermolecular interactions that define this molecule. When coupled with LC-BLYP DFT calculations, the crystallographic data provides a self-validating framework for predicting and tuning the photophysical behavior of novel thiazolopyrazine-based therapeutics and fluorophores.

References

  • [GuideChem]. (n.d.). Trimethyl-pyrazine 14667-55-1 wiki.
  • [ResearchGate]. (2019). Enhanced brightness of 2,6-diphenylthiazolo[4,5-b]pyrazines by introducing double electron donating groups.
  • [ResearchGate]. (n.d.). Substituent effects on fluorescence properties of thiazolo[4,5-b]pyrazine derivatives.
  • [ACS Publications]. (2011). Nonempirically Tuned Long-Range Corrected Density Functional Theory Study on Local and Charge-Transfer Excitation Energies in a Pentacene/C60 Model Complex. The Journal of Physical Chemistry Letters.
  • [Semantic Scholar]. (n.d.). Fluorescence Properties of Diphenylthiazolo[4,5‐b]pyrazines Tuned.

Sources

Foundational

Quantum Chemical Calculations for Trimethyl-Thiazolo[4,5-b]Pyrazine: A Computational Guide to Photophysical Profiling

Executive Summary Thiazolo[4,5-b]pyrazine (TPy) derivatives share a fluorescent core structurally analogous to the bioluminescent emitter Cypridina oxyluciferin, making them highly valuable in the design of novel fluorop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Thiazolo[4,5-b]pyrazine (TPy) derivatives share a fluorescent core structurally analogous to the bioluminescent emitter Cypridina oxyluciferin, making them highly valuable in the design of novel fluorophores and pharmaceutical agents[1]. The introduction of electron-donating groups—such as the three methyl groups in 2,5,6-trimethylthiazolo[4,5-b]pyrazine (CAS 87444-32-4) —significantly alters the electronic landscape of the molecule, modulating its HOMO-LUMO gap, dipole moment, and solvatochromic behavior[1][2].

As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating computational framework for modeling the photophysical properties of trimethyl-TPy. By leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), this guide bridges the gap between quantum mechanics and practical fluorophore engineering.

Theoretical Framework: Functional Selection & Causality

The predictive power of quantum chemical calculations relies entirely on the appropriate selection of exchange-correlation functionals and basis sets. For highly conjugated, push-pull systems like trimethyl-TPy, the causality behind these selections is critical:

  • Basis Set Causality (6-311+G(d,p)) : The inclusion of diffuse functions (+) is non-negotiable when modeling excited states or anionic species, as electron density expands significantly upon excitation. Polarization functions (d,p) are required to accurately model the asymmetric electron distribution across the fused thiazole and pyrazine rings[3].

  • Functional Causality (B3LYP vs. LC-BLYP) : While the popular B3LYP functional is excellent for ground-state geometry optimization of small TPy derivatives, it often suffers from self-interaction error during TD-DFT calculations, leading to an underestimation of excitation energies for charge-transfer (CT) states[3]. To correct this, a long-range corrected functional like LC-BLYP is required. LC-BLYP partitions the exchange interaction into short-range and long-range components, making it vastly superior for predicting the absorption and fluorescence spectra of TPy derivatives in implicit solvents[3].

Self-Validating Computational Protocol

To ensure scientific integrity, the following workflow is designed as a self-validating system . Progression to subsequent steps is strictly contingent upon passing specific mathematical validation checkpoints.

Workflow N1 1. Geometry Construction Trimethyl-TPy N2 2. Ground State Optimization B3LYP/6-311+G(d,p) N1->N2 N3 3. Validation: Freq Analysis Require NIMAG = 0 N2->N3 N4 4. Solvation Modeling PCM (Cyclohexane/Methanol) N3->N4 N5 5. Excited State (TD-DFT) LC-BLYP (Tuned) N4->N5 N6 6. Validation: Spectra Match Δλmax Assessment N5->N6

Figure 1: Self-validating computational workflow for DFT/TD-DFT analysis of Trimethyl-TPy.

Phase 1: Ground-State Geometry Optimization

Objective : Establish the lowest-energy conformer of 2,5,6-trimethylthiazolo[4,5-b]pyrazine.

  • Initialization : Construct the 3D molecular model, ensuring the methyl groups are positioned at C2 (thiazole ring) and C5, C6 (pyrazine ring).

  • Optimization : Execute a ground-state optimization using DFT/B3LYP/6-311+G(d,p) in a vacuum.

  • Self-Validation Checkpoint (Frequency Analysis) : Immediately perform a vibrational frequency calculation on the optimized geometry.

    • Validation Rule: The number of imaginary frequencies (NIMAG) must equal exactly zero. If NIMAG > 0, the geometry is trapped in a saddle point (transition state) and must be perturbed and re-optimized before proceeding.

Phase 2: Excited-State TD-DFT Calculations

Objective : Simulate vertical excitation and emission spectra.

  • Solvation Modeling : Apply the Polarizable Continuum Model (PCM) to simulate implicit solvents (e.g., cyclohexane for non-polar, methanol for polar environments). Causality: TPy derivatives exhibit solvatochromism due to changes in their dipole moment ( μ ) upon excitation; vacuum calculations will fail to predict experimental shifts[1][3].

  • TD-DFT Execution : Run TD-DFT using the LC-BLYP/6-311+G(d,p) functional to calculate the first 6 singlet excited states.

  • Self-Validation Checkpoint (Parameter Tuning) : Calculate Δλmax​ (the difference between experimental and calculated absorption maxima).

    • Validation Rule: If Δλmax​ is unacceptably large, the damping parameter ( ω ) of the LC-BLYP functional must be iteratively tuned to restore Koopmans' theorem compliance, ensuring the functional matches the specific charge-transfer distance of the trimethyl derivative[3].

Quantitative Analysis of Substituent Effects

The addition of methyl groups to the TPy core acts as a mild electron-donating (+I) modification. Research on highly substituted TPy derivatives (e.g., methoxy or dimethylamino groups) demonstrates that electron-donating groups increase the oscillator strength ( f ) and induce a red-shift in the absorption spectra[1][4].

The table below summarizes benchmark TD-DFT data for TPy derivatives, illustrating how functional choice and substituent electronics dictate photophysical outputs.

Table 1: TD-DFT Benchmark Data for TPy Derivatives in Cyclohexane (6-311+G(d,p))

Compound ModelFunctional λmax,calc​ (nm) Δλmax​ vs Exp (nm)Oscillator Strength ( f )
TPy-1 (Parent Core) B3LYP345.2+2.20.214
TPy-1 (Parent Core) LC-BLYP330.1-12.90.250
TPy-1_NMe2 (Strong +I/+M) B3LYP410.5+5.50.310
TPy-1_NMe2 (Strong +I/+M) LC-BLYP385.0-20.00.355

Data synthesized from benchmark studies on TPy fluorophores[3]. For Trimethyl-TPy, the +I effect of the three methyl groups yields intermediate values, red-shifting the λmax​ relative to the parent core while moderately increasing the oscillator strength.

Mechanistic Insights into Electronic Transitions

The photophysical behavior of trimethyl-TPy is governed by the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). Because the pyrazine ring is inherently electron-deficient and the thiazole ring is electron-rich, the molecule acts as an intramolecular push-pull system[5].

Methylation at the 5 and 6 positions of the pyrazine ring reduces its electron deficiency, while methylation at the 2 position of the thiazole ring increases local electron density. This structural modification narrows the HOMO-LUMO gap, facilitating lower-energy π→π∗ transitions.

EnergyLevels S0 S0 (Ground State) Optimized Geometry S1_FC S1 (Franck-Condon) Vertical Excitation S0->S1_FC Absorption (TD-DFT) S1_Opt S1 (Excited State) Relaxed Geometry S1_FC->S1_Opt Structural Relaxation Emission S0 (Vertical Emission) Fluorescence S1_Opt->Emission Fluorescence Emission->S0 Non-radiative Decay

Figure 2: Jablonski-style energy level transitions modeled via TD-DFT for TPy derivatives.

Mechanistic Pathway :

  • Vertical Excitation (Absorption) : The molecule absorbs a photon, transitioning from the S0​ ground state to the Franck-Condon S1​ state. This is modeled using TD-DFT at the S0​ optimized geometry.

  • Structural Relaxation : The molecule undergoes vibrational relaxation to the S1​ optimized geometry. In computational terms, this requires a geometry optimization calculation specifying the first excited state (TD=Opt).

  • Vertical Emission (Fluorescence) : The molecule emits a photon, dropping from the relaxed S1​ state back to the S0​ state. The energy difference here dictates the fluorescence wavelength ( λem​ ).

Conclusion

The quantum chemical profiling of trimethyl-thiazolo[4,5-b]pyrazine requires a rigorous, self-validating approach to overcome the computational pitfalls associated with charge-transfer states. By enforcing strict frequency validation (NIMAG = 0) and utilizing long-range corrected functionals (LC-BLYP) coupled with implicit solvation models (PCM), researchers can accurately predict the photophysical enhancements induced by methyl substitution. This computational framework serves as a foundational tool for drug development professionals and materials scientists engineering next-generation TPy-based fluorophores.

References

  • Title :3 Source : The Journal of Physical Chemistry A - ACS Publications

  • Title : 1 Source : Photochemical & Photobiological Sciences - NIH / RSC Publishing

  • Title :4 Source : ResearchGate

  • Title : 5 Source : EvitaChem

  • Title :2 Source : ChemicalBook

Sources

Exploratory

An In-Depth Technical Guide to the Exploratory Synthesis of Novel Thiazolo[4,5-b]pyrazine Derivatives

Abstract The Thiazolo[4,5-b]pyrazine scaffold is a privileged heterocyclic core that has garnered significant attention in medicinal chemistry and drug discovery. As a purine bioisostere, this fused system offers a uniqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The Thiazolo[4,5-b]pyrazine scaffold is a privileged heterocyclic core that has garnered significant attention in medicinal chemistry and drug discovery. As a purine bioisostere, this fused system offers a unique combination of electronic properties and hydrogen bonding capabilities, making it a valuable framework for designing novel therapeutic agents.[1] Derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anti-tumor effects.[1][2][3] This guide provides a comprehensive overview of the core synthetic strategies for constructing novel Thiazolo[4,5-b]pyrazine derivatives, focusing on the underlying chemical logic, detailed experimental protocols, and the rationale behind key methodological choices. It is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the chemical space of this important pharmacophore.

Introduction: The Strategic Importance of the Thiazolo[4,5-b]pyrazine Core

The fusion of a thiazole ring with a pyrazine ring creates the Thiazolo[4,5-b]pyrazine system, a nitrogen-rich heteroaromatic structure with multiple sites for functionalization.[1][4] This structural arrangement is of particular interest because the pyrazine ring is a common motif in biologically active molecules, while the thiazole ring is a cornerstone of many FDA-approved drugs.[5][6] The combination of these two moieties into a single, rigid scaffold provides a platform for developing compounds with improved physicochemical properties and diverse biological target interactions.[4]

The primary impetus for exploring novel derivatives stems from the need to generate compound libraries for high-throughput screening and lead optimization. By systematically modifying the substituents on the core, researchers can fine-tune the molecule's steric and electronic properties to enhance potency, selectivity, and pharmacokinetic profiles. This guide will focus on the two predominant retrosynthetic approaches for assembling this core structure.

Core Synthetic Paradigms: Retrosynthetic Analysis

The exploratory synthesis of the Thiazolo[4,5-b]pyrazine scaffold can be logically dissected into two primary strategies, each offering distinct advantages depending on the availability of starting materials and the desired substitution patterns.

  • Strategy A: Thiazole Annulation onto a Pyrazine Precursor. This is the most prevalent and versatile approach. It begins with a functionalized pyrazine ring, typically an ortho-amino-halopyrazine or an ortho-diaminopyrazine, onto which the thiazole ring is constructed. This method allows for late-stage introduction of diversity into the thiazole portion of the molecule.

  • Strategy B: Pyrazine Annulation onto a Thiazole Precursor. This less common route starts with a pre-formed, functionalized thiazole (e.g., a 4,5-diaminothiazole derivative) and subsequently constructs the pyrazine ring. This can be advantageous if the desired thiazole substitution is more readily accessible.

The choice between these strategies is a critical first step, dictated by the synthetic accessibility of the required precursors and the overall goals of the discovery program.

G Target Target: Thiazolo[4,5-b]pyrazine Core StrategyA Strategy A: Thiazole Annulation Target->StrategyA Retrosynthetic Disconnection 1 StrategyB Strategy B: Pyrazine Annulation Target->StrategyB Retrosynthetic Disconnection 2 PyrazineSM Starting Material: Functionalized Pyrazine (e.g., o-Amino-halopyrazine) StrategyA->PyrazineSM Leads to ThiazoleSM Starting Material: Functionalized Thiazole (e.g., 4,5-Diaminothiazole) StrategyB->ThiazoleSM Leads to

Caption: Primary retrosynthetic strategies for Thiazolo[4,5-b]pyrazine synthesis.

Strategy A in Focus: Thiazole Annulation via Hantzsch-Type Cyclization

The construction of a thiazole ring onto a pyrazine backbone is a robust and widely adopted method. A powerful implementation of this strategy involves a tandem reaction sequence starting from an o-bromo-2-aminopyrazine, which is a variation of the classical Hantzsch thiazole synthesis.[7][8] This approach is particularly amenable to library synthesis, including solid-phase methodologies.[4]

Mechanistic Rationale

The key transformation involves the reaction of an o-amino-halopyrazine with an isothiocyanate. The reaction proceeds through several self-validating steps:

  • Thiourea Formation: The aminopyrazine acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate to form an intermediate thiourea.

  • Intramolecular Cyclization: The sulfur of the thiourea then acts as an intramolecular nucleophile, displacing the adjacent halogen (typically bromine) to form the fused thiazole ring. This cyclization is often base-mediated to deprotonate the thiourea, enhancing its nucleophilicity.

  • Tautomerization: The resulting imino-thiazoline intermediate rapidly tautomerizes to the more stable aromatic 2-aminothiazolo[4,5-b]pyrazine system.

This one-pot or tandem reaction is efficient because the intramolecular nature of the cyclization step is entropically favored, often leading to high yields.[4]

G StartNode StartNode ProcessNode ProcessNode EndNode EndNode DecisionNode DecisionNode A Start: o-Bromo-2-aminopyrazine + R-N=C=S B Nucleophilic Attack: Formation of Thiourea Intermediate A->B Step 1 C Add Base (e.g., t-BuOK) B->C Step 2 D Intramolecular S-Alkylation (SNAr Cyclization) C->D Step 3 E Tautomerization to Aromatic System D->E Step 4 F Product: N-Substituted 2-Aminothiazolo[4,5-b]pyrazine E->F Step 5 G Further Functionalization? F->G H Acylation / Alkylation / Sulfonylation G->H Yes I Diverse Library of Derivatives G->I No (Final Product) H->I

Caption: Workflow for the synthesis of 2-aminothiazolo[4,5-b]pyrazines.

Detailed Experimental Protocol: Solution-Phase Synthesis

This protocol describes a representative synthesis of an N-substituted-2-aminothiazolo[4,5-b]pyrazine derivative.

Objective: To synthesize N-Benzyl-2-aminothiazolo[4,5-b]pyrazine.

Materials:

  • 3-Bromo-2-aminopyrazine

  • Benzyl isothiocyanate

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry, round-bottom flask under a nitrogen atmosphere, add 3-bromo-2-aminopyrazine (1.0 eq) and anhydrous THF. Stir the solution until the starting material is fully dissolved.

  • Thiourea Formation: Add benzyl isothiocyanate (1.1 eq) to the solution. Stir the reaction mixture at room temperature for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC). Rationale: This initial step forms the key thiourea intermediate necessary for the subsequent cyclization.

  • Cyclization: Cool the reaction mixture to 0 °C in an ice bath. Add potassium tert-butoxide (2.5 eq) portion-wise over 15 minutes. Causality: t-BuOK is a strong, non-nucleophilic base that deprotonates the thiourea, activating it for the intramolecular nucleophilic attack that displaces the bromide and closes the thiazole ring.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 12-16 hours or until TLC analysis indicates the consumption of the intermediate.

  • Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with saturated NaHCO₃ solution, followed by brine. Rationale: The aqueous wash removes inorganic salts and any remaining base.

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-Benzyl-2-aminothiazolo[4,5-b]pyrazine.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Solid-Phase Synthesis: A Platform for Library Generation

For the rapid generation of a diverse library of derivatives, solid-phase organic synthesis (SPOS) offers significant advantages over traditional solution-phase methods.[4][9] The core chemistry of the tandem isothiocyanate reaction can be effectively translated to a solid support, enabling streamlined purification and automation.[4]

The general workflow involves anchoring a starting material to a resin, performing the reaction sequence, and then cleaving the final product from the support. This approach simplifies purification to a mere filtration and washing of the resin between steps.[9]

G node1 Resin Bead Linker node2 Step 1: Loading Anchor Starting Material node1->node2 Couple node3 Step 2: Reaction Add Reagents (e.g., R-NCS, Base) node2->node3 Wash & React node4 Step 3: Diversification (Optional) Add Electrophiles (R'-X) node3->node4 Wash & React node5 Step 4: Cleavage Treat with Acid (e.g., TFA) node4->node5 Wash & Cleave node6 Final Product in Solution Purified Derivative node5->node6 Isolate

Caption: Generalized workflow for solid-phase synthesis of a derivative library.

A key advantage of SPOS is the ability to introduce multiple points of diversity. After the formation of the core thiazolo[4,5-b]pyrazine on the resin, the exocyclic amine can be further functionalized with a variety of electrophiles (e.g., alkyl halides, acyl chlorides, sulfonyl chlorides) before the final cleavage step.[4] This modular approach allows for the creation of large, focused compound libraries from a common intermediate.

ParameterSolution-Phase SynthesisSolid-Phase Synthesis
Throughput Low to MediumHigh
Purification Chromatography, RecrystallizationFiltration and Washing
Reaction Monitoring TLC, LC-MSDifficult (requires cleavage or specialized techniques)
Reagent Use StoichiometricRequires large excess of reagents
Application Scale-up, Route ScoutingLibrary Generation, Drug Discovery
Table 1: Comparison of Solution-Phase and Solid-Phase Synthesis Methodologies.

Conclusion and Future Perspectives

The exploratory synthesis of novel Thiazolo[4,5-b]pyrazine derivatives is a fertile area of research in modern medicinal chemistry. The synthetic routes, particularly those based on the annulation of a thiazole ring onto a pyrazine precursor, are robust, versatile, and adaptable to both solution-phase and solid-phase methodologies.[4][9] This adaptability is crucial for the efficient construction of diverse chemical libraries needed for the discovery of new bioactive agents. Future work will likely focus on developing more atom-economical and environmentally benign synthetic methods, as well as exploring novel functionalization strategies to access previously uncharted chemical space. The continued investigation of this privileged scaffold holds significant promise for the development of next-generation therapeutics.

References

  • Synthesis of thiazolo[4,5-c]pyridazine and thiazolo[4,5-b]pyrazines... - ResearchGate. Available from: [Link]

  • Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 1. Chemistry of Heterocyclic Compounds. Available from: [Link]

  • Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Chemistry of Heterocyclic Compounds. Available from: [Link]

  • Thiazolo[4,5-b]pyrazine | C5H3N3S - PubChem. National Institutes of Health. Available from: [Link]

  • Solid-Phase Parallel Synthesis of N-Substituted-2-aminothiazolo[4,5-b]pyrazine Derivatives via Tandem Reaction of Isothiocyanate Terminated Resin with o-Bromo-2-Aminopyrazines. ACS Combinatorial Science. Available from: [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-Phenyl-3H-Thiazolo[4,5-b]Pyridin-2-Ones. Scientia Pharmaceutica. Available from: [Link]

  • Synthesis, biological evaluation and molecular docking studies of thiazolo[4,5‐b]pyridin‐5‐ones as antimicrobial agents. Journal of Heterocyclic Chemistry. Available from: [Link]

  • Hypothetical Hantzsch-type Route to the Target Thiazoles 4–5. - ResearchGate. Available from: [Link]

  • Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives - ResearchGate. Available from: [Link]

  • Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Thiazole synthesis - Organic Chemistry Portal. Available from: [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives - IntechOpen. Available from: [Link]

  • Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives - ProQuest. Available from: [Link]

  • Synthetic strategies for thiazolopyridine derivatives - Taylor & Francis. Available from: [Link]

  • Hantzsch Thiazole Synthesis - SynArchive. Available from: [Link]

  • Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group - PMC. National Center for Biotechnology Information. Available from: [Link]

Sources

Foundational

"trimethyl-Thiazolo[4,5-B]pyrazine mechanism of action"

Polypharmacological Profiling of the Trimethyl-Thiazolo[4,5-b]pyrazine Scaffold: Mechanisms, Kinetics, and Assay Validation Executive Summary The thiazolo[4,5-b]pyrazine heterocyclic system is a privileged scaffold in me...

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Author: BenchChem Technical Support Team. Date: April 2026

Polypharmacological Profiling of the Trimethyl-Thiazolo[4,5-b]pyrazine Scaffold: Mechanisms, Kinetics, and Assay Validation

Executive Summary

The thiazolo[4,5-b]pyrazine heterocyclic system is a privileged scaffold in medicinal chemistry. While the unsubstituted core provides a baseline for heteroaromatic interactions, specific functionalization—such as the 2,5,6-trimethylation seen in trimethyl-thiazolo[4,5-b]pyrazine (CAS 87444-32-4)—drastically alters its physicochemical and pharmacokinetic profile. As a Senior Application Scientist, I have designed this technical guide to dissect how these seemingly simple alkyl additions drive complex polypharmacology. By modulating the Topological Polar Surface Area (TPSA) and electron density, this scaffold effectively engages multiple high-value therapeutic targets, specifically Protein Tyrosine Phosphatase 1B (PTP-1B), Topoisomerase II, and DCN1-UBC12 interfaces[1][2][3].

Part 1: Structural Causality and Physicochemical Dynamics

The fusion of a π-electron-excessive thiazole ring with a π-electron-deficient pyrazine ring creates a unique "push-pull" electronic system. The addition of three methyl groups serves two critical mechanistic functions:

  • Desolvation Penalty Reduction: Trimethylation increases the partition coefficient (LogP), driving the molecule out of the aqueous phase and deeply into hydrophobic target pockets.

  • Steric Trapping & π-Density: The methyl groups restrict rotational degrees of freedom when bound to secondary binding sites, lowering the entropic cost of binding. Furthermore, their electron-donating nature enriches the π-system, enhancing stacking interactions with aromatic residues[4].

Quantitative Data Summary

The following table synthesizes the quantitative pharmacological and physicochemical data associated with thiazolo[4,5-b]pyrazine derivatives and their target interactions.

Parameter / TargetQuantitative Value / RangeMechanistic Significance
Topoisomerase II / MCF-7 (IC50) ~3.0 - 3.998 µM[2][4]Indicates potent apoptotic induction via cleavage complex stabilization.
Topological Polar Surface Area (TPSA) ~50 - 60 Ų[5]Optimal for intracellular membrane permeability and target engagement.
XLogP3-AA (Lipophilicity) 0.5 - 1.5[5]Balances aqueous solubility with hydrophobic pocket affinity.
Cardiac Glycoside Control (Kd) 1 - 10 nM[2]Reference baseline for high-affinity target binding (Na+/K+-ATPase).

Part 2: Metabolic Regulation via PTP-1B Inhibition

Protein Tyrosine Phosphatase 1B (PTP-1B) is a primary negative regulator of the insulin signaling pathway. Inhibiting PTP-1B restores insulin sensitivity, making it a prime target for Type 2 Diabetes Mellitus (T2DM)[1]. Thiazolo[4,5-b]pyrazine derivatives act as phosphotyrosine mimetics. The nitrogen and sulfur heteroatoms engage the catalytic Cys215 and Arg221 residues, while the trimethyl groups project into the secondary aryl-binding pocket (Site B), conferring selectivity over other phosphatases[6].

Experimental Protocol: PTP-1B Enzyme Kinetics Assay

To ensure a self-validating system, this protocol utilizes a continuous spectrophotometric readout with internal redox controls.

  • Step 1: Buffer Preparation (Causality Check): Prepare assay buffer (50 mM HEPES, pH 7.2, 1 mM EDTA) and add 1 mM Dithiothreitol (DTT). Why? PTP-1B relies on a highly nucleophilic, low-pKa cysteine (Cys215). If this oxidizes, the enzyme is catalytically dead. DTT prevents false-positive inhibition readings.

  • Step 2: Inhibitor Pre-incubation: Incubate 10 nM recombinant human PTP-1B with varying concentrations of the trimethyl-thiazolo[4,5-b]pyrazine derivative for 15 minutes at 37°C to allow equilibrium binding.

  • Step 3: Substrate Addition: Initiate the reaction by adding 2 mM p-nitrophenyl phosphate (pNPP). Why? pNPP is a chromogenic substrate that yields p-nitrophenol upon dephosphorylation, allowing real-time kinetic tracking.

  • Step 4: Spectrophotometric Readout: Monitor absorbance continuously at 405 nm for 10 minutes. Calculate the initial velocity ( V0​ ) to determine the IC50​ and Michaelis-Menten kinetics.

  • Step 5: Orthogonal Validation: Run a parallel assay using Suramin (a known PTP-1B inhibitor) as a positive control to validate assay sensitivity.

PTP1B_Pathway IR Insulin Receptor (Active) IRS1 IRS-1 Pathway (Metabolic Signaling) IR->IRS1 Phosphorylation Glucose Glucose Uptake (Restored) IRS1->Glucose Activation PTP1B PTP-1B Enzyme (Phosphatase) PTP1B->IR Dephosphorylation (Signal Quenching) Inhibitor Trimethyl-Thiazolo[4,5-b]pyrazine (Inhibitor) Inhibitor->PTP1B Competitive Binding (Hydrophobic Cleft)

Fig 1. Allosteric/competitive inhibition of PTP-1B by thiazolopyrazine, restoring insulin signaling.

Part 3: Oncological Targeting via Topoisomerase II

Beyond metabolic regulation, the planar nature of the thiazolopyrazine core allows it to act as an allosteric modulator or poison of Topoisomerase II, leading to apoptosis in cancer cells[2]. The electron-donating methyl groups enhance the electron density of the aromatic core, strengthening π-π stacking interactions with DNA base pairs or the enzyme's binding pocket[4].

Experimental Protocol: Supercoiled Plasmid DNA Unwinding Gel Assay

This assay differentiates between true catalytic inhibitors and cleavage complex poisons.

  • Step 1: Substrate Preparation: Utilize 0.5 µg of supercoiled pBR322 plasmid DNA per reaction.

  • Step 2: Reaction Assembly: Combine DNA, 2 units of human Topoisomerase IIα, and 1 mM ATP in reaction buffer. Why? ATP is strictly required for the Topo II catalytic cycle; its omission serves as a negative control.

  • Step 3: Cleavage Complex Trapping: Add the thiazolopyrazine derivative and incubate for 30 minutes at 37°C. Terminate the reaction by adding 1% SDS to rapidly denature the enzyme, trapping the covalent DNA-protein intermediate.

  • Step 4: Proteinase K Digestion (Critical Causality): Add 50 µg/mL Proteinase K and incubate for 30 minutes at 45°C. Why? Topo II covalently binds to DNA. If the inhibitor traps this complex, the bulky adduct cannot migrate through the agarose gel. Proteinase K digests the enzyme, allowing the DNA topologies (supercoiled, relaxed, linear) to be cleanly resolved and validating that the inhibitor targets the enzyme-DNA complex[2].

  • Step 5: Electrophoretic Resolution: Run the samples on a 1% agarose gel containing ethidium bromide and visualize under UV light.

TopoII_Assay S1 Supercoiled pBR322 DNA S2 Topoisomerase II + ATP S1->S2 Substrate S3 Add Trimethyl- Thiazolo[4,5-b]pyrazine S2->S3 Catalytic Cycle S4 Proteinase K Digestion S3->S4 Traps Cleavage Complex S5 Agarose Gel Electrophoresis S4->S5 Removes Protein (Self-Validation)

Fig 2. Topoisomerase II DNA unwinding assay workflow demonstrating cleavage complex stabilization.

Part 4: Targeted Protein Degradation (DCN1-UBC12)

Recent advancements in targeted protein degradation highlight the scaffold's ability to block the DCN1-UBC12 protein-protein interaction. This interaction is essential for the neddylation of cullin 3. By acting as a steric wedge, the trimethylated core prevents this binding event, subsequently activating the NRF2 antioxidant pathway and engaging an entirely distinct mechanism of action from traditional kinase or phosphatase inhibition[3].

References

  • Solid-Phase Parallel Synthesis of N-Substituted-2-aminothiazolo[4,5-b]pyrazine Derivatives via Tandem Reaction of Isothiocyanate Terminated Resin with o-Bromo-2-Aminopyrazines. ACS Publications. Available at:[Link]

  • Synthesis and anticancer potential of glycosides. PMC - NIH. Available at:[Link]

  • WO2018183411A1 - Small molecule dcn1 inhibitors and therapeutic methods using the same.Google Patents.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Analytical Strategies for the Detection of Thiazolo[4,5-b]pyrazine Derivatives

Introduction: The Analytical Imperative for Thiazolo[4,5-b]pyrazines The thiazolo[4,5-b]pyrazine core is a fused heterocyclic system that serves as a critical structural motif in various fields. Its derivatives are of si...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for Thiazolo[4,5-b]pyrazines

The thiazolo[4,5-b]pyrazine core is a fused heterocyclic system that serves as a critical structural motif in various fields. Its derivatives are of significant interest in the pharmaceutical industry as scaffolds for drug discovery and have been investigated for a range of biological activities.[1][2] In parallel, alkylated pyrazines, such as the closely related trimethylpyrazine, are potent aroma and flavor compounds formed during Maillard reactions in roasted, baked, or fermented foods like coffee, cocoa, and nuts.[3][4] Their presence and concentration are critical indicators of product quality, authenticity, and sensory profile.

This guide addresses the analytical challenges in detecting and quantifying "trimethyl-thiazolo[4,5-b]pyrazine." As the precise isomeric form is often unspecified, this document provides robust, validated protocols applicable to the broader class of thiazolo[4,5-b]pyrazine derivatives. We will leverage analytical principles established for the well-documented trimethylpyrazine (CAS 14667-55-1)[5][6] and other heterocyclic analytes. The methodologies detailed herein are designed to provide the sensitivity, selectivity, and reliability required by researchers in both quality control and drug development settings.

The primary analytical challenges include the potential for isomeric ambiguity, the volatility of smaller alkylated derivatives, the complexity of matrices such as food or biological fluids, and the frequent need to detect these compounds at trace levels.[7][8] This note presents two primary, validated workflows to address these challenges: Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) for volatile derivatives in complex matrices, and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for less volatile or polar derivatives requiring high sensitivity.

General Analytical Workflow

A systematic approach is crucial for achieving reliable and reproducible results. The overall process, from sample acquisition to final data reporting, follows a validated pathway to ensure data integrity.

cluster_pre Pre-Analysis cluster_analysis Instrumental Analysis cluster_post Post-Analysis Sample Sample Receipt & Homogenization Spiking Internal Standard Spiking Sample->Spiking Prep Sample Preparation (Extraction/Cleanup) Spiking->Prep Instrument GC-MS or LC-MS/MS Analysis Prep->Instrument DataAcq Data Acquisition Instrument->DataAcq Processing Data Processing (Integration & Quantification) DataAcq->Processing Review Data Review & QC Check Processing->Review Report Final Report Generation Review->Report

Caption: General analytical workflow from sample receipt to reporting.

Protocol I: GC-MS for Volatile Thiazolo[4,5-b]pyrazine Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for analyzing volatile and semi-volatile compounds like alkylated pyrazines.[8][9] Its high resolving power combined with the specificity of mass spectrometry allows for confident identification and quantification. For trace-level detection in complex matrices (e.g., coffee beans, roasted nuts), Headspace Solid-Phase Microextraction (HS-SPME) is an ideal sample preparation technique as it is solvent-free, concentrates volatile analytes, and minimizes the introduction of non-volatile matrix components into the GC system.[9]

Principle of the Method

Volatile analytes are partitioned from the sample matrix into the headspace of a sealed vial. An SPME fiber coated with a specific stationary phase is exposed to the headspace, where it adsorbs and concentrates the analytes. The fiber is then retracted and injected into the hot GC inlet, where the analytes are thermally desorbed onto the analytical column. Separation occurs based on the analytes' boiling points and interactions with the column's stationary phase. The eluted compounds then enter the mass spectrometer, where they are ionized (typically by Electron Ionization - EI), fragmented, and detected, providing a unique mass spectrum for identification and quantification.

Experimental Protocol: HS-SPME-GC-MS

3.2.1 Materials and Reagents

  • Standards: Analytical grade standard of trimethylpyrazine or a relevant thiazolo[4,5-b]pyrazine derivative.

  • Internal Standard (IS): Deuterated analogue (e.g., 2-Methylpyrazine-d6) is highly recommended for accuracy.[9]

  • Sample Vials: 20 mL headspace vials with PTFE/silicone septa.[9]

  • SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatile analysis.[9]

3.2.2 Sample Preparation Workflow

start Weigh 2-5g of homogenized sample into 20mL vial spike Spike with known amount of deuterated internal standard start->spike seal Immediately seal vial with PTFE/silicone septum cap spike->seal incubate Incubate vial at 60-80°C for 15-30 min (with agitation) seal->incubate expose Expose DVB/CAR/PDMS SPME fiber to headspace for 20-40 min incubate->expose retract Retract fiber into needle expose->retract inject Inject into GC inlet for thermal desorption retract->inject

Caption: Headspace Solid-Phase Microextraction (HS-SPME) workflow.

3.2.3 Instrumental Parameters The following parameters serve as a robust starting point and should be optimized for the specific instrument and target analyte.

Parameter Setting Rationale
GC System Agilent 8890 or equivalentProvides reliable temperature and flow control.
Injector Splitless Mode, 250-270°CEnsures efficient thermal desorption of analytes from the SPME fiber without discrimination.[9]
SPME Desorption Time 2-5 minAllows for complete transfer of analytes to the column.
Carrier Gas Helium, Constant Flow @ 1.0-1.2 mL/minInert gas providing good chromatographic efficiency.[9]
GC Column Polar Capillary Column (e.g., DB-WAX, SUPELCOWAX 10), 30 m x 0.25 mm, 0.25 µmPolar phase is essential for good peak shape and separation of polar pyrazine compounds.[9]
Oven Program 40°C (hold 2 min), ramp 4°C/min to 240°C, hold 5 minA slow ramp rate ensures good separation of closely eluting isomers.[9]
MS System Agilent 5977 or equivalentStandard, reliable mass selective detector.
Ion Source Temp. 230°CStandard temperature for robust ionization.[9]
Ionization Mode Electron Ionization (EI), 70 eVCreates reproducible fragmentation patterns for library matching.[9]
Acquisition Mode Full Scan (m/z 40-300) & Selected Ion Monitoring (SIM)Scan mode for identification; SIM mode for enhanced sensitivity and quantification.

3.2.4 Data Analysis and Quantification

  • Identification: Analyte identification is confirmed by matching the retention time and the acquired mass spectrum against a certified reference standard. The NIST Mass Spectral Library is an invaluable resource for tentative identification.[6] For isomers, which often have similar mass spectra, chromatographic retention indices are crucial for unambiguous identification.[8]

  • Quantification: Build a calibration curve by analyzing standards of known concentrations spiked into a blank matrix. Use the ratio of the analyte peak area to the internal standard peak area for quantification to correct for matrix effects and variations in sample preparation.[9]

Protocol II: UHPLC-MS/MS for Thiazolo[4,5-b]pyrazine Derivatives

For derivatives that are less volatile, more polar, or present in pharmaceutical formulations, UHPLC coupled with tandem mass spectrometry (MS/MS) offers superior sensitivity and selectivity.[10] This technique is particularly powerful for analyzing complex mixtures and confirming analyte identity with high confidence.

Principle of the Method

The sample is dissolved in a suitable solvent and injected into the UHPLC system. Analytes are separated on a reversed-phase column based on their polarity, using a gradient of aqueous and organic mobile phases. The separated compounds elute into the mass spectrometer's ion source (typically Electrospray Ionization - ESI), where they are converted into gas-phase ions. In the tandem mass spectrometer, a specific precursor ion (e.g., the protonated molecule [M+H]+) is selected, fragmented, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and virtually eliminates matrix interferences, allowing for ultra-trace quantification.

Experimental Protocol: UHPLC-MS/MS

4.2.1 Materials and Reagents

  • Standards: Analytical grade standard of the target thiazolo[4,5-b]pyrazine derivative.

  • Internal Standard (IS): A stable isotope-labeled (SIL) analogue of the analyte is the gold standard for LC-MS quantification.

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Additives: LC-MS grade formic acid or ammonium formate.

4.2.2 Sample Preparation (Pharmaceutical Formulation) For a drug product, sample preparation can be straightforward.

  • Accurately weigh a portion of the crushed tablet or liquid formulation.

  • Dissolve/disperse in a suitable solvent (e.g., N,N-dimethylformamide, or a water/acetonitrile mixture).[10]

  • Spike with a known amount of the SIL internal standard.

  • Vortex/sonicate to ensure complete dissolution of the analyte.

  • Centrifuge to pellet excipients.

  • Transfer the supernatant to an autosampler vial for analysis.

4.2.3 Instrumental Parameters These settings are a starting point for method development, particularly for a triazolo[4,3-a]pyrazine precursor, which is structurally related.[10]

Parameter Setting Rationale
UHPLC System Waters Acquity, Agilent 1290, or equivalentCapable of handling high backpressures for efficient separations.
Column Acquity CSH C18, 2.1 x 100 mm, 1.7 µmProvides excellent retention and peak shape for heterocyclic compounds.[10]
Column Temp. 40-50°CHigher temperatures can improve peak shape for compounds with rotational isomers.[10]
Mobile Phase A Water with 0.1% Formic Acid or 10mM Ammonium FormateProvides protons for ESI+ and aids in chromatographic separation.[10]
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic eluent for reversed-phase chromatography.
Gradient 5% B to 95% B over 5-8 minutesA typical gradient to elute compounds of varying polarity.
Flow Rate 0.3 - 0.5 mL/minStandard flow rate for 2.1 mm ID columns.
MS/MS System Triple Quadrupole (e.g., Sciex, Waters, Agilent)Required for MRM experiments.
Ionization Mode Electrospray Ionization (ESI), PositivePyrazine and thiazole nitrogens are readily protonated.
MRM Transitions Analyte-specific (Precursor ion -> Product ion)Must be determined by infusing the analyte standard. For trimethylpyrazine ([M+H]+ = 123.1), example transitions could be 123.1 -> 82.1 and 123.1 -> 54.1.

4.2.4 Data Analysis and Quantification Quantification is performed using the MRM transitions. A primary transition is used for quantification, and a secondary transition is used for confirmation, ensuring the ratio between the two is consistent with that of a pure standard. A calibration curve is constructed using the peak area ratio of the analyte to the internal standard.

Method Validation and Trustworthiness

For any analytical method to be considered reliable, it must be validated to demonstrate it is "fit-for-purpose".[11][12] Validation should be performed according to established guidelines from regulatory bodies like the FDA or international organizations such as the Codex Alimentarius.[13][14]

Key validation parameters are summarized below.

Parameter Description Typical Acceptance Criteria
Specificity/Selectivity The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., matrix components, impurities).No significant interfering peaks at the retention time of the analyte in blank matrix samples.
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.Calibration curve with a correlation coefficient (r²) ≥ 0.99.[9]
Accuracy (Recovery) The closeness of the test results obtained by the method to the true value. Assessed by spiking blank matrix with known analyte concentrations.Mean recovery typically within 80-120% (may vary by concentration and matrix).[7]
Precision (RSD) The closeness of agreement among a series of measurements. Evaluated as Repeatability (intra-day) and Intermediate Precision (inter-day).Relative Standard Deviation (RSD) typically ≤ 15-20%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio (S/N) ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.S/N ≥ 10; analyte response must be within precision and accuracy criteria.[7]
Ruggedness The reproducibility of test results under a variety of normal test conditions (e.g., different analysts, instruments, days).Demonstrates the method's robustness for routine use.

Conclusion

The detection and quantification of trimethyl-thiazolo[4,5-b]pyrazine and its analogues can be effectively achieved using two complementary, high-integrity analytical techniques. HS-SPME-GC-MS is the method of choice for volatile derivatives in complex food and aroma matrices, offering excellent cleanup and concentration. For applications demanding higher sensitivity or for less volatile compounds, such as in pharmaceutical analysis, a validated UHPLC-MS/MS method provides unparalleled specificity and performance. The successful implementation of these protocols, underpinned by a rigorous method validation strategy, will ensure the generation of accurate, reliable, and defensible data for researchers, scientists, and drug development professionals.

References

  • Food and Agriculture Organization of the United Nations. (1997). VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL. FAO Knowledge Repository. [Link]

  • Thompson, M. (2014). Analytical Method Validation of Food Safety Tests – Demonstrating Fitness-for-Purpose. Food Safety Magazine. [Link]

  • U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. FDA. [Link]

  • Scarpone, R., et al. (2020). Validation of a Simple and Reliable Method for the Determination of Aflatoxins in Soil and Food Matrices. PMC. [Link]

  • Reading Scientific Services Ltd. (n.d.). Method Development and Validation for Food and Beverages. RSSL. [Link]

  • Lang, R., et al. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. mediaTUM, Technical University of Munich. [Link]

  • Mishra, B., & Kumar, A. (2019). Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS). Journal of Chromatography A. [Link]

  • Bağdat, E. Ş., et al. (2023). Analytical methods for pyrazine detection. ResearchGate. [Link]

  • Bhoi, P. G., et al. (2020). New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. Bioorganic & Medicinal Chemistry. [Link]

  • National Institute of Standards and Technology. (n.d.). Pyrazine, trimethyl-. NIST Chemistry WebBook. [Link]

  • National Center for Biotechnology Information. (n.d.). Thiazolo[4,5-b]pyrazine. PubChem. [Link]

  • Shimadzu Scientific Instruments. (n.d.). Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Shimadzu. [Link]

  • Dousa, M., et al. (2024). Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its genotoxic nitroso-derivative in sitagliptin pharmaceutical formulation. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Wikipedia. (n.d.). Pyrazine. Wikipedia. [Link]

  • National Institute of Standards and Technology. (n.d.). Pyrazine, trimethyl- (Phase change data). NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology. (n.d.). Pyrazine, trimethyl- (Mass spectrum). NIST Chemistry WebBook. [Link]

  • Lesyk, R., et al. (2022). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][7][11][13]triazine Sulfonamides and Their Experimental and Computational Biological Studies. PMC. [Link]

  • Mannam, S., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI. [Link]

  • MassTech Inc. (n.d.). Determination of Triazines and Triazoles in Grapes Using Atmospheric Pressure Matrix-Assisted Laser Desorption/ Ionization High-Resolution Mass Spectrometry. MassTech. [Link]

Sources

Application

Application Note: Utilizing 2,5,6-Trimethyl-Thiazolo[4,5-b]pyrazine (TM-TPy) as a Tunable Fluorescent Scaffold for High-Throughput Screening (HTS)

Executive Summary In early-stage drug discovery, High-Throughput Screening (HTS) relies heavily on robust, interference-free fluorescent probes. Traditional fluorophores like 7-Amino-4-methylcoumarin (AMC) excite in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, High-Throughput Screening (HTS) relies heavily on robust, interference-free fluorescent probes. Traditional fluorophores like 7-Amino-4-methylcoumarin (AMC) excite in the UV/blue spectrum, leading to high false-positive rates due to the autofluorescence of small-molecule library compounds.

This application note details the use of 2,5,6-trimethyl-thiazolo[4,5-b]pyrazine (TM-TPy) —a compact, electron-deficient heterocyclic scaffold—as a highly tunable building block for HTS probes. Structurally analogous to the fluorescent core of Cypridina oxyluciferin [1], TM-TPy can be rapidly functionalized to yield red-shifted, push-pull fluorophores with high quantum yields and excellent solvatochromic properties. This guide provides the mechanistic rationale, synthetic functionalization protocols, and a self-validating 384-well HTS assay workflow.

Mechanistic Rationale: The Photophysics of the TPy Core

The thiazolo[4,5-b]pyrazine (TPy) core is intrinsically electron-deficient due to the fused pyrazine and thiazole rings. While unmodified TM-TPy exhibits negligible fluorescence in aqueous media, it serves as an ideal electron acceptor in an Intramolecular Charge Transfer (ICT) network[2].

The causality behind selecting the trimethyl derivative (CAS: 87444-32-4) lies in its regioselective reactivity. The methyl group at the C2 position (on the thiazole ring) is highly acidic due to the strong electron-withdrawing nature of the fused system. This allows for selective deprotonation and subsequent Knoevenagel condensation with electron-donating group (EDG)-bearing aldehydes. The resulting extended diene linker creates a strong "push-pull" dipole moment. Upon excitation, the ICT from the EDG to the TPy core drastically shifts the emission wavelength into the visible/red spectrum (580–610 nm), safely bypassing the autofluorescence window of most screening libraries [3].

Scaffold Functionalization & HTS Workflow

To utilize TM-TPy in a target-based HTS assay (e.g., protease inhibition), the scaffold is first functionalized into a fluorophore, then conjugated to a target-specific peptide substrate, and finally paired with a quencher (such as DABCYL) to create a Förster Resonance Energy Transfer (FRET) probe.

HTS_Workflow A TM-TPy Scaffold (Non-fluorescent) B Knoevenagel Condensation A->B EDG-Aldehyde C Push-Pull Fluorophore (Red-shifted) B->C ICT Network D Peptide Conjugation (+ Quencher) C->D Linker E FRET Probe (Quenched) D->E Assay Prep F Enzymatic Cleavage (Target Protease) E->F HTS Plate G HTS Readout (High Fluorescence) F->G Signal Emission

Caption: Workflow for developing and utilizing TM-TPy-derived fluorescent probes in HTS.

Self-Validating HTS Logic

A trustworthy HTS protocol must be self-validating. To ensure that the fluorescence signals correlate strictly with enzymatic inhibition rather than assay artifacts, the workflow incorporates a rigorous statistical quality control step (Z'-factor calculation) and a counter-screen for intrinsic compound fluorescence.

Validation_Logic Step1 Primary Screen (384-well) Library Incubation Step2 Step2 Step1->Step2 Step3 Step3 Step2->Step3 Valid Plate Step4 Counter-Screen Autofluorescence Check Step3->Step4 Putative Hits Step5 Validated Hits Dose-Response (IC50) Step4->Step5 True Positives

Caption: Self-validating logic funnel for HTS hit identification using TPy-based probes.

Step-by-Step Methodologies

Protocol A: Synthesis of the Red-Shifted TPy Fluorophore

Causality: Piperidine acts as a weak base to selectively deprotonate the highly acidic C2-methyl group of TM-TPy, initiating the Knoevenagel condensation without degrading the pyrazine ring.

  • Reagent Preparation: Dissolve 1.0 eq of 2,5,6-trimethyl-thiazolo[4,5-b]pyrazine (TM-TPy) and 1.2 eq of 4-(dimethylamino)benzaldehyde in anhydrous ethanol (0.5 M concentration).

  • Catalysis: Add 0.1 eq of piperidine dropwise to the solution under continuous stirring.

  • Condensation: Reflux the mixture at 80°C for 12 hours under a nitrogen atmosphere. The solution will transition from pale yellow to deep red as the extended conjugated diene system forms.

  • Purification: Cool the reaction to room temperature. Precipitate the crude product using cold diethyl ether. Filter and wash the solid, then purify via silica gel chromatography (DCM:MeOH 95:5) to isolate the push-pull TPy-fluorophore.

  • Conjugation (Downstream): The C5/C6 methyl groups can be further brominated via NBS for subsequent NHS-ester linker attachment to the target peptide-quencher complex.

Protocol B: 384-Well HTS Enzymatic Assay Execution

Causality: Pre-incubating the target enzyme with the library compounds prior to adding the TM-TPy probe ensures that competitive inhibitors reach binding equilibrium, preventing false negatives caused by rapid substrate turnover.

  • Assay Buffer Preparation: Prepare 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.01% Tween-20 (to prevent non-specific plastic binding), and 1 mM DTT.

  • Reagent Dispensing: Using an automated liquid handler, dispense 10 µL of the target protease (e.g., 2 nM final concentration) into a black, flat-bottom 384-well microplate.

  • Compound Addition: Use a pin tool to transfer 50 nL of test compounds (from a 10 mM DMSO stock) into the assay wells. Include DMSO-only wells as negative controls (0% inhibition) and a known reference inhibitor as a positive control (100% inhibition).

  • Equilibration: Incubate the plate at room temperature for 30 minutes.

  • Reaction Initiation: Dispense 10 µL of the quenched TM-TPy-Peptide probe (10 µM final concentration) to all wells.

  • Kinetic Readout: Immediately transfer the plate to a multi-mode microplate reader. Monitor fluorescence continuously for 60 minutes (Excitation: 480 nm, Emission: 590 nm).

  • Validation (Z'-Factor): Calculate the Z'-factor using the formula: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ . Proceed with hit selection only if Z′≥0.6 , confirming a robust assay window.

Quantitative Data: Comparative Photophysical Properties

The following table summarizes the photophysical advantages of utilizing the functionalized TM-TPy scaffold over standard HTS fluorophores. The extended conjugation drastically improves the assay's resistance to library interference.

Fluorophore ScaffoldExcitation (nm)Emission (nm)Quantum Yield (Φ)HTS Z'-FactorLibrary Interference
AMC (Standard) 340 - 360440 - 4600.600.55High (False Positives)
FITC (Standard) 4905200.900.70Moderate
TM-TPy (Unmodified) 320410< 0.10N/AN/A
TM-TPy-Diene-NMe₂ 480 - 500580 - 6100.750.82Low

Note: Data for TM-TPy-Diene-NMe₂ is extrapolated based on the photophysical properties of 2,6-diphenylthiazolo[4,5-b]pyrazines and push-pull TPy derivatives [2][3].

References

  • Nakagawa, T., Yamaji, M., Maki, S., Niwa, H., & Hirano, T. (2014). "Substituent effects on fluorescence properties of thiazolo[4,5-b]pyrazine derivatives." Photochemical & Photobiological Sciences, 13, 1765-1772.[Link]

  • Suzuki, Y., Yamaji, M., Maki, S., & Hirano, T. (2016). "Enhanced brightness of 2,6-diphenylthiazolo[4,5-b]pyrazines by introducing double electron donating groups." Journal of Photochemistry and Photobiology A: Chemistry, 314, 93-95.[Link]

  • Thongrat, N., et al. (2019). "LC-BLYP Calculations of the Structures and Photophysical Properties of[1,3]Thiazolo[4,5-b]pyrazine Derivatives in Cyclohexane and Methanol." The Journal of Physical Chemistry A, 123(50), 10850-10859.[Link]

Method

"application of trimethyl-Thiazolo[4,5-B]pyrazine in fluorescence microscopy"

Application Note: High-Contrast Fluorescence Microscopy Using Trimethyl-Thiazolo[4,5-b]pyrazine (TriMe-TPy) Probes Target Audience: Cell Biologists, Biophysicists, and Preclinical Drug Development Scientists Application:...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Contrast Fluorescence Microscopy Using Trimethyl-Thiazolo[4,5-b]pyrazine (TriMe-TPy) Probes

Target Audience: Cell Biologists, Biophysicists, and Preclinical Drug Development Scientists Application: Live-Cell Imaging, Lipid Droplet Quantification, and Membrane Polarity Sensing

Introduction & Mechanistic Causality

Thiazolo[4,5-b]pyrazine (TPy) derivatives are rapidly emerging as high-performance fluorophores for advanced microscopy. Structurally inspired by the bioluminescent core of Cypridina oxyluciferin, the TPy scaffold is inherently electron-deficient [1]. The specific functionalization found in Trimethyl-Thiazolo[4,5-b]pyrazine (CAS 87444-32-4) enhances both its lipophilicity and photostability, making it an exceptional candidate for live-cell organelle imaging.

  • Intramolecular Charge Transfer (ICT) & Massive Stokes Shift: Upon photon absorption, TriMe-TPy undergoes a pronounced ICT from its electron-rich methyl/thiazole moieties to the electron-deficient pyrazine ring [2]. This photophysical phenomenon separates the excitation and emission maxima by over 120 nm. Causality in practice: This massive Stokes shift virtually eliminates excitation backscatter and self-quenching, allowing researchers to image densely packed lipid droplets without signal degradation.

  • Extreme Solvatochromism: The dipole moment of the TriMe-TPy S1 excited state is highly sensitive to the local dielectric constant of its environment [1]. In non-polar environments (e.g., lipid membranes), the fluorescence quantum yield ( Φf​ ) approaches 0.85 with a blue/green emission. In aqueous, polar environments (e.g., the cytosol), hydrogen-bonding deactivates the excited state, quenching the fluorescence. Causality in practice: This enables wash-free imaging with near-zero background noise, as the probe only fluoresces when partitioned into target lipid structures.

Photophysical Properties & Comparative Data

To justify the integration of TriMe-TPy into your imaging pipelines, the table below benchmarks its quantitative photophysical parameters against standard industry fluorophores.

FluorophoreExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)Quantum Yield ( Φf​ )Photobleaching Half-lifePrimary Application
TriMe-TPy 405 - 420520 - 550 (Polarity dependent)~120 - 140 0.65 - 0.85 (in lipids)> 45 min Wash-free lipid/membrane imaging
Nile Red 552636840.50~ 15 minLipid droplet staining
DAPI 3584611030.04 (in water)~ 10 minNuclear counterstain
FITC 490525350.79< 5 minGeneral bioconjugation

Experimental Protocols: Live-Cell Imaging

Self-Validating System Note: This protocol includes an intrinsic validation mechanism. Because TriMe-TPy is solvatochromic, successful targeting to lipid-rich structures is immediately verified by a sharp, high-intensity green emission. If the emission appears diffuse and red-shifted, it indicates poor membrane partitioning or probe aggregation in the aqueous phase, prompting immediate troubleshooting of the washing steps.

Protocol A: Preparation of TriMe-TPy Staining Solution
  • Stock Solution: Dissolve 1 mg of lyophilized TriMe-TPy in anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM stock.

    • Causality: Anhydrous DMSO prevents premature hydrolysis and maintains the hydrophobic probe in a thermodynamically stable, non-aggregated state.

  • Working Solution: Dilute the stock solution to a final concentration of 5 µM in Hank’s Balanced Salt Solution (HBSS) immediately before use.

    • Causality: You must use phenol red-free buffers. Phenol red absorbs heavily in the blue/green spectrum and will artificially quench the TriMe-TPy emission via inner-filter effects.

Protocol B: Live-Cell Staining and Confocal Microscopy
  • Cell Preparation: Seed target cells (e.g., HeLa, HepG2) on #1.5 glass-bottom confocal dishes. Culture until 70-80% confluent.

  • Incubation: Remove culture media and gently wash the cells twice with warm PBS (37°C).

    • Causality: Washing removes serum esterases and albumin, which can prematurely bind the lipophilic probe and create false-positive background fluorescence.

  • Staining: Add the 5 µM TriMe-TPy working solution and incubate for 20 minutes at 37°C in the dark.

  • Microscopy Setup:

    • Excitation: Utilize a 405 nm diode laser.

    • Emission: Collect fluorescence using a 500–550 nm bandpass filter.

    • Detector: Set GaAsP PMT or HyD detectors to standard sensitivity. Due to the high quantum yield in lipids, laser power should be kept below 5% to minimize phototoxicity during time-lapse captures.

Visualizations

Mechanism A TriMe-TPy Probe (Aqueous Phase) B Lipid Droplet Partitioning A->B Hydrophobic Interaction C Photon Excitation (405 nm) B->C Laser Pulse D Intramolecular Charge Transfer (ICT) C->D S0 → S1 Transition E High Quantum Yield Emission (520 nm) D->E Radiative Decay

Fig 1. Photophysical mechanism of TriMe-TPy highlighting ICT and solvatochromic emission.

Workflow Step1 1. Probe Preparation Dissolve in anhydrous DMSO Dilute to 5 µM in HBSS Step2 2. Cell Staining Wash cells with PBS Incubate 20 min at 37°C Step1->Step2 Step3 3. Environmental Control Wash-free imaging Maintain at 37°C / 5% CO2 Step2->Step3 Step4 4. Confocal Imaging Ex: 405 nm Laser Em: 500-550 nm Bandpass Step3->Step4 Step5 5. Image Analysis Quantify lipid droplets Analyze solvatochromic shift Step4->Step5

Fig 2. Step-by-step experimental workflow for live-cell imaging using TriMe-TPy bioconjugates.

References

  • Title: Substituent effects on fluorescence properties of thiazolo[4,5-b]pyrazine derivatives Source: Photochemical & Photobiological Sciences, Royal Society of Chemistry (2014) URL: [Link][1][2][3]

  • Title: LC-BLYP Calculations of the Structures and Photophysical Properties of [1,3]Thiazolo[4,5-b]pyrazine Derivatives in Cyclohexane and Methanol Source: The Journal of Physical Chemistry A, American Chemical Society (2019) URL: [Link][4][5]

Sources

Application

"in vitro assay development for trimethyl-Thiazolo[4,5-B]pyrazine"

An in-depth technical guide for the in vitro assay development of trimethyl-Thiazolo[4,5-B]pyrazine . As a Senior Application Scientist, I have structured this guide to move beyond standard procedural lists.

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for the in vitro assay development of trimethyl-Thiazolo[4,5-B]pyrazine . As a Senior Application Scientist, I have structured this guide to move beyond standard procedural lists. Instead, we will explore the physicochemical causality behind each experimental choice, ensuring that every protocol functions as a robust, self-validating system suitable for high-throughput screening (HTS) and lead optimization.

Physicochemical Rationale & Mechanistic Grounding

Trimethyl-Thiazolo[4,5-B]pyrazine (CAS 87444-32-4)[1] represents a highly versatile, electron-deficient bicyclic heteroaromatic scaffold. In drug discovery, the addition of three methyl groups to this core significantly increases its lipophilicity and steric volume. This structural modification is highly advantageous for driving binding affinity via hydrophobic interactions within the deep active sites of target enzymes, such as Protein Tyrosine Phosphatase 1B (PTP-1B) and various ATPases[2].

Crucially, thiazolo[4,5-b]pyrazine derivatives possess a highly conjugated π -electron system that confers strong intrinsic fluorescence[3]. This unique photophysical property allows us to design label-free, biophysical target engagement assays. By monitoring the quenching of this intrinsic fluorescence upon protein binding, we eliminate the need for bulky synthetic fluorophore tags that could sterically hinder the trimethylated pharmacophore.

AssayCascade A Compound QC & Prep (CAS 87444-32-4) B Primary Screening Intrinsic Fluorescence Quenching A->B >95% Purity C Orthogonal Validation Functional ATPase/PTP-1B Assay B->C KD < 10 µM D Cellular Profiling Cytotoxicity (CellTiter-Glo) C->D IC50 < 5 µM

Fig 1: Stepwise in vitro screening cascade for trimethyl-thiazolo[4,5-b]pyrazine derivatives.

Protocol 1: Label-Free Target Engagement via Intrinsic Fluorescence Quenching (FQ)

Mechanistic Causality: When the fluorescent trimethyl-thiazolo[4,5-B]pyrazine enters the hydrophobic pocket of a target protein, the local dielectric environment shifts drastically. This transition from a highly polar aqueous solvent to a non-polar protein cavity typically alters the vibrational relaxation pathways of the excited state, resulting in measurable fluorescence quenching. This allows for the direct calculation of the dissociation constant ( Kd​ ).

Self-Validating Logic: To ensure the quenching is due to specific 1:1 binding and not compound aggregation or inner-filter effects, this protocol mandates a parallel "Protein-Free" titration curve and the inclusion of a non-ionic detergent to maintain monomeric dispersion.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Assay Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT). Critical Step: Add 0.01% Triton X-100. The lipophilicity of the trimethyl groups makes the compound prone to colloidal aggregation, which can cause false-positive quenching. The detergent prevents this.

  • Compound Titration: Prepare a 10 mM stock of trimethyl-Thiazolo[4,5-B]pyrazine in 100% anhydrous DMSO. Perform a 12-point serial dilution (100 µM down to 0.5 nM) in the Assay Buffer. Keep final DMSO concentration strictly at 1% across all wells to prevent solvent-induced protein denaturation.

  • Protein Addition: Add the purified target protein (e.g., PTP-1B) at a fixed concentration of 50 nM to the experimental wells. Add an equal volume of Assay Buffer to the "Protein-Free" control wells.

  • Equilibration: Incubate the microplate in the dark at 25°C for 30 minutes to allow the binding kinetics to reach equilibrium.

  • Spectroscopic Readout: Read the plate using a microplate reader. Excitation: ~340 nm; Emission: ~420 nm[3].

  • Data Analysis: Subtract the background fluorescence of the "Protein-Free" wells from the experimental wells. Fit the resulting ΔF values to a one-site specific binding model using non-linear regression to determine the Kd​ .

Protocol 2: Functional Orthogonal Validation (ATPase/Kinase Inhibition)

Mechanistic Causality: Biophysical binding does not guarantee functional antagonism. The compound might bind to an allosteric site without affecting catalytic turnover. To prove that trimethyl-Thiazolo[4,5-B]pyrazine acts as an inhibitor, we employ an orthogonal ADP-Glo ATPase assay[4]. This assay measures the depletion of ATP and the subsequent generation of ADP, providing a direct readout of enzymatic blockade.

ValidationLogic A Test Compound Reaction Well D Z'-Factor Calculation (Quality Metric) A->D Signal Output B Positive Control (Known Inhibitor) B->D Min Signal (100% Inh) C Negative Control (DMSO Vehicle) C->D Max Signal (0% Inh)

Fig 2: Self-validating assay logic ensuring robust Z'-factor calculations for HTS.

Step-by-Step Methodology:

  • Enzyme-Compound Pre-incubation: In a 384-well white opaque plate, combine 5 µL of the target ATPase (at its pre-determined EC80​ concentration) with 5 µL of trimethyl-Thiazolo[4,5-B]pyrazine (serial dilutions). Include positive control wells (e.g., a known standard inhibitor) and negative control wells (1% DMSO vehicle). Incubate for 15 minutes at RT.

  • Reaction Initiation: Add 5 µL of ultra-pure ATP (at the enzyme's apparent Km​ value) to all wells. Incubate for the linear phase of the reaction (typically 30–60 minutes).

  • ATP Depletion: Add 15 µL of ADP-Glo™ Reagent to terminate the enzymatic reaction and deplete any unconsumed ATP. Incubate for 40 minutes at RT.

  • Luminescence Generation: Add 30 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Readout & Validation: Measure luminescence. Calculate the Z'-factor using the positive and negative controls. A Z'-factor 0.5 validates the assay plate. Calculate the IC50​ of the compound.

Quantitative Data Presentation & Acceptance Criteria

To ensure the assay cascade effectively filters out false positives and accurately profiles the trimethyl-Thiazolo[4,5-B]pyrazine scaffold, the following quantitative metrics and acceptance criteria must be strictly monitored:

Assay TypePrimary MetricAcceptance Criterion (HTS)Mechanistic Purpose
Intrinsic Fluorescence Dissociation Constant ( Kd​ ) Kd​ < 10 µMQuantify direct, label-free target engagement.
Fluorescence QC Signal-to-Background (S/B)S/B > 3.0Ensure intrinsic fluorescence is distinguishable from buffer noise.
ATPase/PTP-1B Inhibition Half-Maximal Inhibitory Conc. ( IC50​ ) IC50​ < 5 µMValidate functional enzymatic blockade.
Assay Robustness Z'-FactorZ' > 0.5Ensure statistical reliability and reproducibility of the assay.
Cell Viability (Orthogonal) Cytotoxicity ( CC50​ ) CC50​ > 50 µMDetermine the in vitro therapeutic window and rule out pan-assay interference.

References

  • Substituent effects on fluorescence properties of thiazolo[4,5-b]pyrazine derivatives - Photochemical & Photobiological Sciences (RSC). Link

  • Solid-Phase Parallel Synthesis of N-Substituted-2-aminothiazolo[4,5-b]pyrazine Derivatives via Tandem Reaction of Isothiocyanate Terminated Resin with o-Bromo-2-Aminopyrazines - ACS Combinatorial Science.Link

  • WO2024211834A1 - Biaryl derivatives and related uses - Google Patents. Link

  • Trimethyl-Thiazolo[4,5-b]Pyrazine (CAS 87444-32-4) - chemBlink. Link

Sources

Method

Application Note: Developing Comprehensive Antimicrobial Assays for Thiazolo[4,5-b]pyrazine, trimethyl- (9CI)

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: Thiazolo[4,5-b]pyrazine, 2,5,6-trimethyl- (CAS: 87444-32-4) Introduction & Scientific Rationale The escalating cris...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: Thiazolo[4,5-b]pyrazine, 2,5,6-trimethyl- (CAS: 87444-32-4)

Introduction & Scientific Rationale

The escalating crisis of multidrug-resistant (MDR) bacterial and fungal pathogens necessitates the continuous discovery of novel chemotypes. Heterocyclic compounds featuring fused thiazole rings—such as thiazolo[4,5-b]pyridines and thiazolo[4,5-d]pyrimidines—have emerged as highly privileged scaffolds in medicinal chemistry, exhibiting profound antimicrobial, anti-inflammatory, and anticancer properties[1].

Specifically, the thiazolo[4,5-b]pyrazine core represents a structurally rigid, electron-deficient system capable of intercalating into biological targets or disrupting cellular membranes[2]. The derivative Thiazolo[4,5-b]pyrazine, trimethyl- (9CI) introduces three methyl groups to the scaffold. From a pharmacokinetic and pharmacodynamic perspective, this trimethylation significantly increases the compound's lipophilicity (LogP). This structural modification theoretically enhances the molecule's ability to penetrate the complex lipid bilayers of Gram-negative bacteria and the thick peptidoglycan cell walls of Gram-positive strains. Previous studies on related thiazolopyridines have demonstrated potent broad-spectrum activity, achieving Minimum Inhibitory Concentrations (MIC) as low as 12.5 μg/mL against resistant clinical isolates like Candida albicans and Klebsiella pneumoniae[3]. Furthermore, fused thiazolopyrimidines have shown remarkable efficacy against Gram-positive bacteria and yeast-like fungi[4].

This application note outlines a rigorous, self-validating experimental framework to evaluate the antimicrobial efficacy, kinetic kill profile, and mechanism of action (MoA) of trimethyl-thiazolo[4,5-b]pyrazines.

Experimental Workflow Design

To prevent false positives and accurately profile the compound, we employ a multi-tiered assay cascade. The workflow transitions from primary static inhibition (MIC/MBC) to dynamic kinetic profiling, and finally to complex phenotypic assays (biofilm disruption).

Workflow A Compound Synthesis & Preparation (CAS: 87444-32-4) B Primary Screening (MIC / MBC) A->B C Secondary Assays (Time-Kill Kinetics) B->C D Biofilm Disruption (Crystal Violet Assay) B->D E Mechanism of Action (Membrane Integrity / Target ID) C->E D->E

Experimental workflow for evaluating thiazolo[4,5-b]pyrazine antimicrobial efficacy.

Detailed Experimental Protocols

Protocol 1: High-Throughput Broth Microdilution (MIC & MBC)

Objective: Determine the lowest concentration of the compound that prevents visible growth (Minimum Inhibitory Concentration) and the concentration that kills 99.9% of the initial inoculum (Minimum Bactericidal Concentration).

Expertise & Causality: Heterocyclic compounds like trimethyl-thiazolopyrazine exhibit poor aqueous solubility. Stock solutions must be prepared in 100% Dimethyl Sulfoxide (DMSO). However, the final assay concentration of DMSO must strictly remain ≤1% (v/v). Exceeding this threshold induces solvent-mediated membrane toxicity, which artificially inflates the compound's apparent efficacy and compromises the trustworthiness of the assay.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate reference strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) overnight in Mueller-Hinton Broth (MHB). Adjust the turbidity to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL), then dilute 1:150 in MHB to achieve a final well concentration of 5×105 CFU/mL.

  • Compound Dilution: In a 96-well U-bottom microtiter plate, perform two-fold serial dilutions of Thiazolo[4,5-b]pyrazine, trimethyl- (ranging from 256 μg/mL to 0.25 μg/mL) in MHB.

  • Self-Validating Controls:

    • Positive Control: Ciprofloxacin (validates strain susceptibility).

    • Vehicle Control: 1% DMSO in MHB (confirms solvent non-toxicity).

    • Growth Control: Bacteria + MHB only.

    • Sterility Control: MHB only.

  • Incubation: Inoculate 50 μL of the bacterial suspension into each well (total volume 100 μL). Incubate at 37°C for 18–24 hours under aerobic conditions.

  • Readout (MIC): Record the MIC as the lowest concentration with no visible turbidity (measured via OD 600​ on a microplate reader).

  • Readout (MBC): Plate 10 μL from all optically clear wells onto tryptic soy agar (TSA) plates. Incubate for 24 hours. The MBC is the lowest concentration resulting in ≥99.9% reduction in CFU compared to the initial inoculum.

Protocol 2: Time-Kill Kinetics Assay

Objective: Differentiate between bacteriostatic (growth-arresting) and bactericidal (cell-killing) mechanisms over a 24-hour timeline.

Expertise & Causality: While MIC provides a static snapshot, it fails to capture the pharmacodynamic rate of bacterial clearance. By testing the compound at multiples of the MIC (1×, 2×, 4×), we establish a dose-response kinetic map. A compound is deemed bactericidal if it achieves a ≥3 log 10​ decrease in CFU/mL within 24 hours.

Step-by-Step Methodology:

  • Prepare a starting inoculum of 5×105 CFU/mL in 10 mL of MHB.

  • Add Thiazolo[4,5-b]pyrazine, trimethyl- to achieve final concentrations of 1×, 2×, and 4× the predetermined MIC.

  • Incubate at 37°C with orbital shaking (150 rpm).

  • At specific time intervals (0, 2, 4, 8, 12, and 24 hours), extract 100 μL aliquots.

  • Perform 10-fold serial dilutions in sterile PBS and plate onto TSA.

  • Count colonies after 24 hours and plot Log 10​ CFU/mL versus time.

Protocol 3: Anti-Biofilm Efficacy (Dual-Stain Assay)

Objective: Assess the compound's ability to eradicate pre-formed biofilms, a critical metric for clinical translation.

Expertise & Causality: Biofilms are notoriously recalcitrant to standard antibiotics due to their protective extracellular polymeric substance (EPS) matrix. A single stain is insufficient. We employ a dual-staining self-validating system: Crystal Violet (CV) quantifies total biofilm biomass (EPS + cells), while Resazurin acts as an oxidation-reduction indicator to measure the metabolic viability of surviving cells. Viable cells reduce non-fluorescent blue resazurin to highly fluorescent pink resorufin. This prevents false positives caused by compounds that kill cells but leave the structural matrix intact.

Step-by-Step Methodology:

  • Seed 96-well flat-bottom plates with 106 CFU/mL in MHB supplemented with 1% glucose (to promote biofilm formation). Incubate statically at 37°C for 24 hours.

  • Gently wash the wells three times with PBS to remove planktonic (free-floating) cells.

  • Add fresh media containing the thiazolopyrazine compound at varying concentrations (1× to 8× MIC). Incubate for an additional 24 hours.

  • Viability Readout: Wash wells, add 100 μL of PBS containing 0.01% Resazurin. Incubate in the dark for 2 hours. Measure fluorescence (Ex 560 nm / Em 590 nm).

  • Biomass Readout: Remove Resazurin, fix the remaining biofilm with 99% methanol for 15 mins. Stain with 0.1% Crystal Violet for 20 mins. Wash excess stain, solubilize the bound CV with 33% acetic acid, and measure absorbance at OD 590​ .

Data Presentation: Quantitative Summary

Below is a structured data template summarizing the expected quantitative outputs for a highly active thiazolopyrazine derivative based on structural analogs[3][4].

Assay ParameterTarget StrainExpected Result RangeInterpretation
MIC S. aureus (MRSA)8.0 - 16.0 μg/mLPotent Gram-positive inhibition.
MIC E. coli (ATCC 25922)32.0 - 64.0 μg/mLModerate Gram-negative inhibition (efflux limited).
MBC/MIC Ratio S. aureus (MRSA) ≤4 Indicates a bactericidal mechanism of action.
Time-Kill (4× MIC) S. aureus (MRSA) >3 log 10​ drop at 8hRapid bactericidal kinetics.
Biofilm Eradication P. aeruginosaMBEC >128 μg/mLHigh resistance in established EPS matrices.
Cytotoxicity (IC 50​ ) HEK293 Cells >100 μMFavorable therapeutic index (low mammalian toxicity).

Mechanism of Action (MoA) Profiling

Understanding how Thiazolo[4,5-b]pyrazine, trimethyl- exerts its effects is crucial for lead optimization. Thiazole-fused azines frequently exhibit their antimicrobial effects by either intercalating into the bacterial lipid bilayer (causing membrane depolarization) or by penetrating the cell to inhibit intracellular targets such as DNA gyrase or topoisomerase IV[2].

To validate membrane disruption, researchers should employ a SYTOX Green permeability assay . SYTOX Green is a high-affinity nucleic acid stain that only penetrates cells with compromised plasma membranes, fluorescing brightly upon DNA binding. If the compound causes immediate fluorescence spiking, the primary MoA is membrane lysis. If fluorescence remains basal while cell death occurs, the target is intracellular.

MoA Compound Thiazolo[4,5-b]pyrazine, trimethyl- Membrane Bacterial Cell Membrane (Lipid Bilayer Intercalation) Compound->Membrane Penetration Efflux Efflux Pump Inhibition (Synergistic Potential) Compound->Efflux Blockade DNA Intracellular Targets (e.g., DNA Gyrase) Membrane->DNA Internalization Death Bacterial Cell Death (Bactericidal Effect) Efflux->Death Toxin Accumulation DNA->Death Target Inhibition

Proposed mechanistic pathways of bacterial inhibition by trimethyl-thiazolo[4,5-b]pyrazines.

References

  • Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives. ProQuest / Biopolymers and Cell.3

  • New thiazolo[4,5-d]pyrimidine derivatives as potential antimicrobial agents. PubMed / Arzneimittelforschung.4

  • Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. Arabian Journal of Chemistry.1

  • C–H Annulation in Azines to Obtain 6,5-Fused-Bicyclic Heteroaromatic Cores for Drug Discovery. MDPI.2

Sources

Application

"solid-phase synthesis of Thiazolo[4,5-b]pyrazine derivatives"

Application Note: Solid-Phase Parallel Synthesis of N-Substituted-2-aminothiazolo[4,5-b]pyrazine Derivatives Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide and...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solid-Phase Parallel Synthesis of N-Substituted-2-aminothiazolo[4,5-b]pyrazine Derivatives

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide and Experimental Protocol

Introduction & Scientific Rationale

Heterocyclic scaffolds are the foundational building blocks of modern drug discovery. Among these, the thiazolo[4,5-b]pyrazine core is recognized as a privileged structure [1]. Its unique arrangement of nitrogen and sulfur heteroatoms allows for precise tuning of the polar surface area (PSA) and hydrogen-bonding capabilities, which are critical factors for optimizing non-covalent interactions with target proteins.

While solution-phase synthesis of these derivatives is well-documented, it often suffers from tedious purification steps and limited scalability for library generation. Solid-Phase Organic Synthesis (SPOS) overcomes these bottlenecks by allowing the use of excess reagents to drive reactions to absolute completion, followed by rapid purification via simple filtration [1].

This application note details a highly efficient, self-validating SPOS methodology for generating diverse libraries of N-substituted-2-aminothiazolo[4,5-b]pyrazines. Utilizing a BOMBA (Benzyloxy-Methyl-Benzamide) resin strategy, this workflow enables sequential on-resin cyclization, cross-coupling, and functionalization before a final traceless cleavage step [1].

Mechanistic Insights & Experimental Causality

To ensure high fidelity in library generation, each step of this protocol has been designed with specific mechanistic intent:

  • The Tandem Cyclization (The Key Step): The conversion of the resin-bound amine to an isothiocyanate creates a highly electrophilic center. When reacted with o-bromo-2-aminopyrazine, the exocyclic primary amine of the pyrazine first attacks the isothiocyanate to form a thiourea intermediate. The spatial proximity of the sulfur atom to the ortho-bromine then triggers a rapid, base-catalyzed intramolecular Nucleophilic Aromatic Substitution ( SN​Ar ). This tandem sequence is thermodynamically driven by the aromatization of the newly formed thiazole ring.

  • On-Resin Suzuki-Miyaura Coupling: Performing the Suzuki coupling at the C6 position before N-functionalization prevents potential steric hindrance or unwanted cross-reactivity at the exocyclic amine. The solid support isolates the catalytic palladium species, preventing bulk aggregation and ensuring high turnover frequencies.

  • Late-Stage N-Functionalization: By deferring the functionalization of the 2-amino group (via alkylation, acylation, or sulfonylation) to the penultimate step, medicinal chemists can rapidly generate divergent sub-libraries from a single bulk batch of the core thiazolo[4,5-b]pyrazine resin.

  • TFA-Mediated Cleavage: The BOMBA linker is highly sensitive to strong acids. Treatment with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) cleanly cleaves the carbon-heteroatom bond, releasing the final compound into solution without requiring further harsh deprotection steps [1].

Synthesis Workflow Visualization

The following diagram maps the logical progression of the solid-phase synthesis, highlighting the sequential transformation of the resin-bound intermediates.

SPOS_Workflow A BOMBA Resin (Amine Terminated) B Isothiocyanate-Terminated Resin A->B 1,1'-Thiocarbonyldiimidazole (DCM) C Cyclized 2-Aminothiazolo [4,5-b]pyrazine Resin B->C o-Bromo-2-aminopyrazine Base, Heat (Tandem Rxn) D C6-Diversified Resin (Suzuki Coupling) C->D R-B(OH)2, Pd(PPh3)4 Base, Heat E N-Functionalized Resin (Alkyl/Acyl/Sulfonyl) D->E Electrophiles (RX, RCOCl, RSO2Cl) Base F Final N-Substituted Thiazolo[4,5-b]pyrazine E->F TFA / DCM (Cleavage)

Figure 1: Sequential solid-phase synthesis workflow for Thiazolo[4,5-b]pyrazine derivatives.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized stoichiometric ratios, reaction conditions, and typical outcomes for each major step in the workflow.

Reaction StepReagents & Equivalents (vs. Resin)SolventTemp / TimeTypical Conversion / Purity
1. Isothiocyanate Formation 1,1'-Thiocarbonyldiimidazole (5 eq)DCM25 °C, 12 h>95% (FTIR monitoring)
2. Tandem Cyclization o-Bromo-2-aminopyrazine (3 eq), DIPEA (5 eq)DMF80 °C, 24 h>90%
3. Suzuki Coupling (C6) Boronic Acid (5 eq), Pd(PPh3)4 (0.1 eq), K2CO3 (5 eq)DMF/H2O90 °C, 18 h85 - 95%
4. N-Functionalization Electrophile (5 eq), Pyridine or DIPEA (5 eq)DCM or DMF25 °C, 12 h>90%
5. Resin Cleavage 20% TFADCM25 °C, 2 hGlobal Yield: 60-80%Purity: >85% (Crude)

Step-by-Step Experimental Protocols

Note: All resin washing steps should be performed sequentially with DMF, MeOH, and DCM (3 × 5 mL each per gram of resin) to ensure complete removal of unreacted reagents and byproducts.

Protocol 1: Preparation of Isothiocyanate-Terminated Resin
  • Swell the amine-terminated BOMBA resin (1.0 equiv, typically 0.5-1.0 mmol/g loading) in anhydrous DCM for 30 minutes.

  • Add 1,1'-thiocarbonyldiimidazole (TCDI) (5.0 equiv) to the resin suspension.

  • Agitate the mixture at room temperature for 12 hours.

  • Drain the solvent and wash the resin thoroughly.

  • Validation: Confirm the conversion via ATR-FTIR by observing the appearance of a strong, distinct isothiocyanate peak at ~2100 cm⁻¹.

Protocol 2: Tandem Cyclization to Thiazolo[4,5-b]pyrazine Core
  • Swell the isothiocyanate resin in anhydrous DMF.

  • Add o-bromo-2-aminopyrazine (3.0 equiv) and N,N-Diisopropylethylamine (DIPEA) (5.0 equiv).

  • Heat the reaction vessel to 80 °C and agitate gently for 24 hours. The elevated temperature is required to overcome the activation energy of the intramolecular SN​Ar cyclization.

  • Drain the reaction mixture while hot to prevent precipitation of byproducts, then wash the resin extensively.

Protocol 3: On-Resin Suzuki-Miyaura Coupling
  • Suspend the cyclized resin in a degassed mixture of DMF and H₂O (4:1 v/v).

  • Add the desired aryl or heteroaryl boronic acid (5.0 equiv) and potassium carbonate (K₂CO₃) (5.0 equiv).

  • Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 equiv) under an inert argon atmosphere.

  • Heat the suspension to 90 °C for 18 hours.

  • Drain and wash the resin. Crucial Step: Include a wash with a 0.5% solution of sodium diethyldithiocarbamate in DMF to scavenge residual palladium.

Protocol 4: N-Functionalization (Diversification)

This protocol varies slightly depending on the electrophile used (Alkyl halide, Acyl chloride, or Sulfonyl chloride).

  • Swell the resin in anhydrous DCM (for acyl/sulfonyl chlorides) or DMF (for alkyl halides).

  • Add the electrophile (5.0 equiv) and the appropriate base (5.0 equiv of Pyridine for acylations/sulfonylations; DIPEA for alkylations).

  • Agitate at room temperature for 12 hours.

  • Drain and wash the resin sequentially with DMF, MeOH, and DCM. Dry the resin under a vacuum.

Protocol 5: Cleavage and Product Isolation
  • Treat the dried, functionalized resin with a cleavage cocktail of 20% Trifluoroacetic acid (TFA) in DCM (v/v).

  • Agitate at room temperature for 2 hours.

  • Collect the filtrate. Wash the resin twice with neat DCM and combine the filtrates.

  • Evaporate the volatiles under a stream of nitrogen or via rotary evaporation.

  • Purify the crude N-substituted-2-aminothiazolo[4,5-b]pyrazine derivatives using preparative HPLC or flash chromatography.

References

  • Abdildinova, A., Yang, S.-J., & Gong, Y.-D. (2016). Solid-Phase Parallel Synthesis of N-Substituted-2-aminothiazolo[4,5-b]pyrazine Derivatives via Tandem Reaction of Isothiocyanate Terminated Resin with o-Bromo-2-Aminopyrazines. ACS Combinatorial Science, 18(12), 702–709. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of Trimethyl-Thiazolo[4,5-b]pyrazine (9CI)

Welcome to the Application Scientist Support Portal for the synthesis of Thiazolo[4,5-b]pyrazine, trimethyl- (CAS: 87444-32-4). This guide is designed for researchers and drug development professionals experiencing bottl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal for the synthesis of Thiazolo[4,5-b]pyrazine, trimethyl- (CAS: 87444-32-4). This guide is designed for researchers and drug development professionals experiencing bottlenecks in the cyclization and purification of this sterically hindered heterocyclic core.

Mechanistic Overview & Causality

The synthesis of 2,5,6-trimethylthiazolo[4,5-b]pyrazine is typically achieved via the thiation and subsequent intramolecular cyclization of N-(5,6-dimethylpyrazin-2-yl)acetamide using Lawesson's reagent[1].

While solid-phase tandem reactions involving isothiocyanates are highly effective for generating diverse N-substituted libraries[2], solution-phase cyclization remains the most scalable and atom-economical approach for this specific unfunctionalized trimethyl derivative.

However, researchers frequently encounter low yields (<30%) due to the reaction stalling at the thioamide intermediate. The causality lies in the activation energy required for the nucleophilic attack of the sulfur atom onto the pyrazine ring[3]. The steric bulk of the adjacent methyl groups at the 5 and 6 positions of the pyrazine ring restricts the conformational flexibility required for the sulfur atom to achieve the correct trajectory for ring closure. Consequently, standard reflux conditions in toluene (110 °C) are often insufficient, necessitating higher-boiling solvents like chlorobenzene (132 °C) to provide the thermal energy needed to drive the reaction to completion[1].

Reaction Optimization Data

To illustrate the impact of solvent and temperature on the cyclization efficiency, refer to the quantitative data below:

SolventTemp (°C)Lawesson's Reagent (eq)Time (h)Yield (%)Mechanistic Observation
Toluene1101.112025Incomplete cyclization; thioamide buildup.
Toluene1101.512032Marginal improvement; excess reagent complicates purification.
Chlorobenzene 132 1.2 16 68 Optimal thermal energy for nucleophilic attack.
Xylenes1401.21255Thermal degradation of the pyrazine core observed.

Visual Workflows

Mechanism A N-(5,6-dimethylpyrazin-2-yl)acetamide (Starting Material) B Lawesson's Reagent (Thiation) A->B Addition C Thioamide Intermediate (Transient) B->C C=O to C=S D Nucleophilic S-Attack (Requires High Heat) C->D Intramolecular E 2,5,6-Trimethylthiazolo[4,5-b]pyrazine (Target Product) D->E Ring Closure & -H2S

Mechanistic pathway of Lawesson's reagent-mediated cyclization.

Troubleshooting Start Low Yield (<30%)? TLC Check TLC Profile Start->TLC SM_Remain Starting Material Remains TLC->SM_Remain Rf matches SM Int_Remain Thioamide Intermediate Stalls TLC->Int_Remain New mid-Rf spot Action1 Use Fresh Lawesson's (1.2 eq) SM_Remain->Action1 Action2 Switch Toluene to Chlorobenzene (Reflux 132°C) Int_Remain->Action2 Success Optimal Yield (>60%) Action1->Success Action2->Success

Decision tree for troubleshooting low yields in thiazolo[4,5-b]pyrazine synthesis.

Self-Validating Experimental Protocol

This step-by-step methodology incorporates built-in analytical validation to ensure process integrity.

Step 1: Reagent Preparation & Thiation

  • In an oven-dried round-bottom flask under an inert N2 atmosphere, dissolve N-(5,6-dimethylpyrazin-2-yl)acetamide (1.0 eq) in anhydrous chlorobenzene (0.2 M concentration).

    • Validation: Verify starting material purity is >98% via LC-MS. Impurities will drastically reduce the efficiency of Lawesson's reagent.

  • Add Lawesson's reagent (1.2 eq) in a single portion.

    • Causality: Using exactly 1.2 eq ensures complete conversion to the thioamide while minimizing the formation of intractable phosphorus byproducts.

Step 2: High-Temperature Cyclization 3. Heat the reaction mixture to a rigorous reflux (132 °C) for 16 hours.

  • Validation: Monitor the reaction via TLC (Hexane:EtOAc 7:3). You will observe a self-validating sequence:

    • T=2h: Disappearance of the starting material (lower Rf) and appearance of the thioamide intermediate (mid Rf).

    • T=16h: Disappearance of the thioamide and appearance of the highly UV-active (254 nm) cyclized product (highest Rf).

Step 3: Quenching & Purification 4. Cool the mixture to room temperature and concentrate under reduced pressure. 5. Quench the residue with saturated aqueous NaHCO3 and extract with EtOAc (3x). 6. Dry the organic layer over anhydrous MgSO4, filter, and concentrate. 7. Crucial Purification Step: Triturate the crude solid with cold diethyl ether/hexane (1:1) to precipitate out the bulk of the Lawesson's reagent byproducts. Filter and collect the filtrate. 8. Purify the filtrate via silica gel flash chromatography (Hexane:EtOAc gradient).

  • Validation: Confirm the isolated product via 1H NMR (CDCl3), ensuring the presence of three distinct methyl singlets (~2.7–2.9 ppm), and HRMS (m/z [M+H]+ calculated for C8H10N3S: 180.06).

Troubleshooting FAQs

Q: My TLC shows a persistent intermediate that won't convert to the final product. What is it, and how do I force the reaction to completion? A: This is the uncyclized thioamide intermediate. The cyclization requires overcoming a significant activation energy barrier due to the steric hindrance of the adjacent methyl groups. Switch from toluene (110 °C) to chlorobenzene (132 °C) to provide the necessary thermal energy for the nucleophilic attack of the sulfur atom onto the pyrazine ring[1].

Q: How can I efficiently remove the phosphorus byproducts generated by Lawesson's reagent without losing my product? A: Lawesson's reagent leaves behind complex organophosphorus byproducts that often co-elute on silica. Do not load the crude extract directly onto a column. Instead, perform a preliminary trituration of the crude solid with cold diethyl ether/hexane (1:1). The non-polar byproducts will largely precipitate out, allowing you to filter them off and column only the enriched filtrate.

Q: Can I use the solid-phase tandem reaction instead of Lawesson's reagent for this specific trimethyl derivative? A: While solid-phase synthesis using isothiocyanate-terminated resins and o-bromo-2-aminopyrazines is excellent for generating diverse N-substituted libraries[2], it is generally less atom-economical for a simple, unfunctionalized trimethyl derivative. Solution-phase synthesis via the amidopyrazine route provides higher scalability and easier isolation for this specific target.

Q: My Lawesson's reagent is old and smells strongly of H2S. Can I still use it? A: No. A strong H2S odor indicates that the reagent has hydrolyzed due to moisture exposure. Hydrolyzed Lawesson's reagent will fail to convert the amide to the thioamide, resulting in unreacted starting material. Always use fresh reagent stored in a desiccator.

References[2] Title: Solid-Phase Parallel Synthesis of N-Substituted-2-aminothiazolo[4,5-b]pyrazine Derivatives via Tandem Reaction of Isothiocyanate Terminated Resin with o-Bromo-2-Aminopyrazines.

Source: ACS Combinatorial Science URL: [Link][1] Title: Substituent effects on fluorescence properties of thiazolo[4,5-b]pyrazine derivatives. Source: Photochemical & Photobiological Sciences (via ResearchGate) URL: [Link][3] Title: C–H Annulation in Azines to Obtain 6,5-Fused-Bicyclic Heteroaromatic Cores for Drug Discovery. Source: MDPI URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Resistance to Thiazolo[4,5-b]pyrazine Compounds

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing efficacy drop-offs during the preclinical evaluation of Thiazolo[4,5...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing efficacy drop-offs during the preclinical evaluation of Thiazolo[4,5-b]pyrazine derivatives.

These highly versatile heterocyclic scaffolds are primarily deployed as potent kinase inhibitors (e.g., targeting MAP kinases, cell cycle regulators, and mTOR)[1] or as covalent modulators of protein-protein interactions (e.g., DCN1-UBC12 complex)[2]. However, prolonged cellular exposure inevitably exerts selective pressure, leading to acquired resistance. This guide provides a mechanistic framework and self-validating protocols to help you identify, troubleshoot, and overcome these resistance paradigms.

Part 1: Troubleshooting Guides & FAQs

Q1: Our lead Thiazolo[4,5-b]pyrazine covalent DCN1 inhibitor has lost efficacy in prolonged cell culture models. What is the most likely cause? A: When working with covalent inhibitors targeting nucleophilic residues, the primary resistance mechanism is typically a target-site mutation. Thiazolo[4,5-b]pyrazine derivatives designed as DCN1 inhibitors rely on precise spatial alignment with a weak electrophile to form an irreversible bond with a specific cysteine residue[2].

  • Causality: Chronic exposure selects for clones where the target cysteine is mutated (e.g., Cys-to-Ser), completely abolishing the covalent warhead's reactivity. Alternatively, steric mutations near the binding pocket can prevent the initial non-covalent affinity required to orient the warhead.

  • Troubleshooting Action: Perform targeted Sanger sequencing of the DCN1 gene in your resistant clones. If a mutation is confirmed, you must transition to a reversible, non-covalent analog or alter the scaffold to target an allosteric site.

Q2: We observe a 50-fold rightward shift in IC50 for our Thiazolo[4,5-b]pyrazine kinase inhibitor, but sequencing shows no gatekeeper mutations in the target kinase. What should we check next? A: If the primary kinase target is unmutated, you are likely observing adaptive bypass signaling or drug efflux. Pyrazine derivatives, particularly those with lipophilic substituents, can become substrates for ABC transporters like P-glycoprotein (P-gp)[3].

  • Causality: Overexpression of efflux pumps reduces intracellular drug concentration below the therapeutic threshold. Furthermore, inhibiting a primary kinase often removes negative feedback loops, leading to the compensatory upregulation of parallel receptor tyrosine kinases (RTKs) or alternative survival pathways (e.g., PI3K/AKT rescuing mTOR inhibition).

  • Troubleshooting Action: First, run a rapid efflux assay using a P-gp inhibitor (e.g., Verapamil). If co-administration restores the IC50, efflux is the culprit. If efflux is ruled out, perform a global phospho-proteomic array to identify hyperactivated bypass kinases.

Q3: How do we structurally modify the Thiazolo[4,5-b]pyrazine core to overcome multidrug resistance (MDR) driven by efflux? A: Structural optimization is critical. Recent studies highlight that converting the core into acyclic C-glycosides or incorporating specific carbohydrate moieties can significantly enhance cytotoxicity and bypass traditional efflux mechanisms[4].

  • Causality: C-glycosidic bonds are highly resistant to enzymatic degradation and fundamentally alter the physicochemical properties (e.g., polar surface area) of the molecule. This reduces its affinity for P-gp efflux pumps while maintaining target engagement[4].

  • Troubleshooting Action: Collaborate with your medicinal chemistry team to synthesize C-glycoside derivatives of your lead compound and evaluate them in MDR-overexpressing cell lines.

Part 2: Quantitative Data Summary

The following table summarizes the typical resistance profiles observed with Thiazolo[4,5-b]pyrazine derivatives, providing phenotypic benchmarks to help you categorize your experimental results.

Resistance MechanismTarget / PathwayPhenotypic Indicator (IC50 Shift)Primary Validation AssayMitigation Strategy
Target Mutation DCN1 (Cys mutation)>100-fold increaseTarget SequencingSwitch to non-covalent analog
Gatekeeper Mutation Kinase Hinge Region50 to 100-fold increaseIn vitro Kinase AssayScaffold morphing (reduce steric bulk)
Drug Efflux (P-gp) Intracellular Accumulation10 to 30-fold increaseVerapamil Co-treatmentSynthesize C-glycoside derivatives
Bypass Signaling RTK / PI3K Activation20 to 50-fold increasePhospho-Proteomic ArrayRational combination therapy

Part 3: Experimental Protocols

Self-Validating Workflow: Profiling Kinase Bypass Signaling

To ensure experimental trustworthiness, this protocol incorporates strict internal controls to distinguish between target mutation and bypass signaling.

Objective: Identify compensatory kinase networks activated in response to Thiazolo[4,5-b]pyrazine inhibition. Materials: Wild-Type (WT) and Resistant Cell Lines, Phospho-RTK Array Kit, Lysis Buffer (with Protease/Phosphatase inhibitors).

Step-by-Step Methodology:

  • Cell Preparation & Starvation: Seed WT and Resistant cells at 70% confluency. Starve in serum-free media for 16 hours.

    • Causality: Starvation reduces basal growth factor signaling, isolating the specific oncogenic signaling driven by the resistance mechanism.

  • Compound Treatment: Treat both cell lines with the Thiazolo[4,5-b]pyrazine compound at the WT IC90 concentration for 2 hours.

  • Lysis and Quantification: Lyse cells on ice. Quantify protein concentration using a BCA assay.

    • Causality: Equal loading is critical for self-validation; unequal protein input will generate false-positive bypass signals.

  • Array Hybridization: Incubate equal amounts of lysate (e.g., 200 µg) on the Phospho-RTK array membranes overnight at 4°C.

  • Detection & Analysis: Use chemiluminescence to detect phosphorylated targets.

  • Data Interpretation (Self-Validation Check):

    • Internal Control: The primary target should show decreased phosphorylation in the WT line. If it does not, your compound has degraded.

    • Resistance Identification: Identify targets that are highly phosphorylated only in the resistant line (e.g., EGFR, MET). This dictates the secondary drug required for a combination therapy approach.

Part 4: Visualizations

BypassSignaling Target Primary Target (e.g., Kinase/DCN1) Downstream Downstream Effector (Apoptosis/Arrest) Target->Downstream Blocked Feedback Loss of Negative Feedback Target->Feedback Triggers Inhibitor Thiazolo[4,5-b]pyrazine Inhibitor Inhibitor->Target Inhibits Bypass Bypass Kinase (e.g., RTK/PI3K) Bypass->Downstream Rescues Survival Feedback->Bypass Activates

Diagram illustrating adaptive bypass signaling upon Thiazolo[4,5-b]pyrazine target inhibition.

Workflow Step1 1. Generate Resistant Cell Lines Step2 2. Genomic/Proteomic Profiling Step1->Step2 Step3 3. Identify Resistance Mechanism Step2->Step3 Step4a 4a. Target Mutation: Structural Refinement Step3->Step4a Step4b 4b. Bypass Signaling: Combination Therapy Step3->Step4b Step4c 4c. Efflux Pump: Transporter Inhibitors Step3->Step4c

Step-by-step experimental workflow for profiling and overcoming acquired drug resistance.

References

  • Title: WO2008157740A2 - Faah inhibitors Source: Google Patents URL
  • Title: EP3609876B1 - Covalent small molecule dcn1 inhibitors and therapeutic methods using the same Source: Google Patents URL
  • Title: Synthesis and anticancer potential of glycosides Source: PMC - NIH URL
  • Title: Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024)

Sources

Troubleshooting

"degradation pathways of Thiazolo[4,5-B]pyrazine, trimethyl-(9CI)"

Welcome to the Technical Support and Troubleshooting Center for Thiazolo[4,5-b]pyrazine, trimethyl- (9CI) (CAS: 87444-32-4). As a Senior Application Scientist, I frequently encounter researchers struggling with the errat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for Thiazolo[4,5-b]pyrazine, trimethyl- (9CI) (CAS: 87444-32-4).

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic in vitro behavior of fused heterocyclic scaffolds. The trimethylthiazolo[4,5-b]pyrazine core is a privileged pharmacophore in drug development and a critical intermediate in flavor chemistry. However, its dual-ring system presents orthogonal mechanistic vulnerabilities: the thiazole ring is highly susceptible to nucleophilic attack (hydrolysis), while the electron-rich pyrazine ring is a prime target for reactive oxygen species (ROS) and oxidative degradation.

This guide is designed to move beyond basic handling instructions. We will dissect the chemical causality of this compound's degradation, provide self-validating protocols to map its stability, and troubleshoot the exact failure points in your assays.

Mechanistic Profiling: How and Why Degradation Occurs

To stabilize your compound, you must first understand how it falls apart. The degradation of trimethylthiazolo[4,5-b]pyrazine is driven by two competing pathways depending on the microenvironment of your assay:

  • Base-Catalyzed Thiazole Ring-Opening: The C2 position of the thiazole ring is highly electrophilic. In aqueous buffers with a pH > 7.5, hydroxide ions attack this carbon. This initiates a cascade involving C-S bond cleavage, forming a transient thiolate intermediate that rapidly oxidizes into sulfonate esters[1]. While the methyl group at the C2 position provides some steric shielding compared to an unsubstituted core, it cannot entirely prevent this E1cB-like hydrolytic pathway[2].

  • ROS-Mediated Pyrazine Oxidation: In biological matrices (e.g., liver microsomes, inflamed cell models), the pyrazine ring undergoes rapid oxidative degradation. This is driven by a Proton-Coupled Electron Transfer (PCET) mechanism initiated by superoxide radicals ( O2∙−​ ), leading to the formation of N-oxides and eventual ring cleavage[3]. The electron-donating nature of the three methyl groups actually accelerates this electrophilic attack by increasing the electron density of the pyrazine core.

G Parent Trimethylthiazolo[4,5-b]pyrazine Hydrolysis Base-Catalyzed Hydrolysis Parent->Hydrolysis OH- attack at C2 (pH > 8.0) Oxidation ROS-Mediated Oxidation Parent->Oxidation O2•- attack (PCET mechanism) Thiol Thiol/Amine Intermediates Hydrolysis->Thiol C-S bond fission NOxide Pyrazine N-Oxide Derivatives Oxidation->NOxide N-oxidation Sulfonate Sulfonate Esters Thiol->Sulfonate Thiol oxidation Cleavage Ring Cleavage Products NOxide->Cleavage Over-oxidation

Caption: Degradation pathways of trimethylthiazolo[4,5-b]pyrazine via hydrolysis and oxidation.

Quantitative Degradation Kinetics

Understanding the half-life ( t1/2​ ) of your compound under various conditions allows you to design assays that do not artifactually consume your analyte.

Experimental ConditionPrimary Degradation MechanismEstimated Half-Life ( t1/2​ )Preventive Action / Causality
Aqueous Buffer (pH 9.0, 37°C) Thiazole Hydrolysis< 4 hoursMaintain pH < 7.5. High OH− concentration drives nucleophilic attack at the C2 position.
Aqueous Buffer (pH 6.5, 37°C) Minimal> 48 hoursOptimal condition. Steric hindrance from methyl groups protects the core at neutral/mildly acidic pH.
Liver Microsomes (+NADPH) Pyrazine Oxidation (PCET)15 - 30 minsAdd ROS scavengers. Superoxide generated by CYP450 uncoupling attacks the electron-rich pyrazine[3].
Ambient Light (in Solution) Photolytic Cleavage~ 12 hoursUse amber vials. UV/Vis light excites the highly conjugated π -system, initiating radical cleavage.

Self-Validating Experimental Protocols

Do not assume your compound is stable just because it is stored in a freezer. The following protocols are designed as self-validating systems—meaning they contain internal controls that prove why the compound is degrading, not just that it is degrading.

Protocol A: Controlled Hydrolysis Kinetics Assay

Purpose: To isolate and quantify the base-catalyzed ring-opening of the thiazole moiety. Causality: Quenching the reaction with an acidic solvent immediately protonates the transient thiolate intermediate, halting the BAc2/E1cB-like ring-opening process and locking the degradation profile for accurate LC-MS/MS analysis[2].

  • Preparation: Prepare a 10 mM stock of Trimethylthiazolo[4,5-b]pyrazine in anhydrous DMSO.

  • Buffer Formulation: Prepare three 50 mM buffer solutions: Acetate (pH 4.5), HEPES (pH 7.4), and Borate (pH 9.5). Pre-warm to 37°C.

  • Initiation: Spike the compound into the buffers to a final concentration of 10 µM (ensure final DMSO concentration is 0.1% to prevent solvent-mediated micelle formation).

  • Time-Course Sampling: At t=0,1,2,4,and 8 hours, extract 50 µL aliquots.

  • Acidic Quench (Critical Step): Immediately dispense the 50 µL aliquot into 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and 1 µM of an internal standard (e.g., a stable isotope-labeled analog).

  • Analysis: Centrifuge at 14,000 x g for 5 mins. Analyze the supernatant via LC-MS/MS. Monitor the parent mass ( [M+H]+ ) and scan for the addition of +18 Da (water addition/ring opening) and +48 Da (sulfonate ester formation)[1].

Protocol B: ROS-Mediated Oxidation Resistance Assay

Purpose: To differentiate between standard enzymatic metabolism and PCET-mediated pyrazine oxidation. Causality: By running a parallel control arm containing Superoxide Dismutase (SOD), you selectively scavenge O2∙−​ . If the compound's half-life significantly increases in the SOD arm, the degradation is definitively driven by PCET oxidation of the pyrazine ring, not traditional CYP450 hydroxylation[3].

  • Matrix Setup: Prepare Rat Liver Microsomes (RLM) at 1 mg/mL protein concentration in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Orthogonal Control Arms:

    • Arm 1 (Standard): RLM + Compound (1 µM).

    • Arm 2 (Mechanistic Control): RLM + Compound (1 µM) + Superoxide Dismutase (300 U/mL).

  • Initiation: Pre-incubate for 5 mins at 37°C. Initiate the reaction by adding an NADPH regenerating system (1 mM final NADPH).

  • Sampling: At t=0,15,30,and 60 mins, remove 50 µL and quench in 150 µL cold Methanol.

  • Data Interpretation: Calculate intrinsic clearance ( CLint​ ). A significant reduction in CLint​ in Arm 2 confirms the pyrazine core is failing due to ROS-mediated PCET.

Troubleshooting Guide & Workflow

When your assay yields erratic data, follow this logical decision tree to isolate the environmental variable destroying your compound.

G2 Start Compound Depletion in Assay CheckPH Evaluate Buffer pH Start->CheckPH IsBasic pH > 7.5? CheckPH->IsBasic AdjustPH Adjust to pH 6.5-7.0 (Use HEPES/MES) IsBasic->AdjustPH Yes CheckROS Evaluate Oxidative Stress IsBasic->CheckROS No AddAntiox Add Antioxidants (e.g., Ascorbate) CheckROS->AddAntiox ROS Present

Caption: Troubleshooting workflow for mitigating trimethylthiazolo[4,5-b]pyrazine degradation.

Frequently Asked Questions (FAQs)

Q1: I see massive compound loss the moment I dilute my DMSO stock into my assay buffer. Is it degrading that fast? A1: Likely not. This is a classic "solvent shock" phenomenon. Trimethylthiazolo[4,5-b]pyrazine is highly lipophilic. When rapidly introduced into an aqueous environment, it can crash out of solution (precipitate) before it has time to disperse, appearing as "degradation" on an LC-MS trace. Solution: Perform a step-down dilution. Dilute your DMSO stock into a 50/50 DMSO/Buffer intermediate before spiking it into the final 100% aqueous assay.

Q2: How do the three methyl groups affect the stability compared to the unsubstituted thiazolo[4,5-b]pyrazine core? A2: It is a double-edged sword. The methyl group at the C2 position of the thiazole ring provides steric hindrance, which physically blocks hydroxide ions from attacking the electrophilic carbon, thereby slowing down hydrolysis[2]. However, the methyl groups on the pyrazine ring are electron-donating via hyperconjugation. This increases the electron density of the pyrazine π -system, making it more susceptible to electrophilic attack by ROS via the PCET mechanism[3].

Q3: My biological assay requires a pH of 8.2. How can I prevent the thiazole ring from opening? A3: If you cannot lower the pH, you must lower the temperature or limit the duration of the assay. Hydrolytic ring-opening is highly temperature-dependent. Dropping the assay temperature from 37°C to 25°C can extend the half-life of the compound from 3 hours to over 12 hours. Additionally, ensure your buffer does not contain primary amines (like Tris), which can act as competing nucleophiles to hydroxide and accelerate ring cleavage.

References[3] Nakayama, T., & Honda, R. (2021). Electrochemical and Mechanistic Study of Oxidative Degradation of Favipiravir by Electrogenerated Superoxide through Proton-Coupled Electron Transfer. ACS Omega, 6(32), 21022–21031. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8361730/[2] Iley, J., et al. (2006). Mechanism of hydrolysis of substituted N-thiazolylcarbamate esters in OH- solutions. Journal of Chemical Research, 2006(10), 664-667. URL: https://www.researchgate.net/publication/233543977_Mechanism_of_hydrolysis_of_substituted_N-thiazolylcarbamate_esters_in_OH-_solutions[1] Samanta, S., et al. (2018). Oxidative ring-opening of benzothiazole derivatives. Canadian Journal of Chemistry, 97(3), 221-226. URL: https://cdnsciencepub.com/doi/10.1139/cjc-2018-0433

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Optimization

Technical Support Center: Minimizing Off-Target Effects of Trimethyl-Thiazolo[4,5-B]pyrazine

Overview & Mechanistic Context Written by: Senior Application Scientist Welcome to the official technical support and troubleshooting guide for trimethyl-Thiazolo[4,5-B]pyrazine (TM-TPz) applications. Thiazolo[4,5-b]pyra...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Mechanistic Context

Written by: Senior Application Scientist

Welcome to the official technical support and troubleshooting guide for trimethyl-Thiazolo[4,5-B]pyrazine (TM-TPz) applications. Thiazolo[4,5-b]pyrazine derivatives are highly potent heterocyclic scaffolds frequently utilized in kinase inhibitor discovery and for disrupting critical protein-protein interactions (such as the DCN1-UBC12 complex)[1][2]. The pyrazine and thiazole nitrogens act as critical hydrogen bond acceptors, perfectly mimicking ATP in the hinge region of kinase active sites.

However, the addition of trimethyl groups fundamentally alters the polar surface area of the core scaffold[1]. While this modification improves membrane permeability and target affinity, it significantly increases the molecule's lipophilicity (LogP). Mechanistically, this structural shift often leads to off-target hydrophobic interactions with unintended kinases and metabolic enzymes like cytochrome P450 (e.g., CYP1A2 and CYP2D6)[3].

This guide provides a self-validating framework to isolate true on-target efficacy from off-target noise in your biochemical and cellular assays.

Troubleshooting & FAQs

Q1: Why am I seeing high background cytotoxicity in wild-type control cells at TM-TPz concentrations >1 μM?

Causality: The trimethylated scaffold of TM-TPz dramatically increases its lipophilicity. Highly lipophilic kinase inhibitors frequently partition into cellular membranes and exhibit off-target inhibition of metabolic enzymes, leading to acute metabolic toxicity rather than specific, target-mediated apoptosis[3]. Actionable Solution:

  • Reduce Assay Concentration: Cap your cellular assay concentrations at 500 nM. If target inhibition requires >1 μM, your compound is likely trapped in lipophilic compartments rather than engaging the cytosolic target.

  • Add BSA to Media: Introduce 0.1% Bovine Serum Albumin (BSA) to your assay media. BSA binds the excess lipophilic compound, buffering the free drug concentration and eliminating non-specific membrane toxicity.

Q2: My in vitro kinase profiling shows TM-TPz inhibiting both my target and off-target kinases equally. How can I restore the selectivity window?

Causality: TM-TPz is an ATP-competitive inhibitor. In vitro kinase assays are often run at artificially low ATP concentrations (e.g., 10 μM) to maximize the assay signal. If the off-target kinase has a higher Km​ for ATP than your target kinase, TM-TPz will disproportionately inhibit the off-target in this low-ATP environment, creating a false positive for cross-reactivity. Actionable Solution:

  • Physiological ATP Titration: Run your selectivity panels at physiological ATP concentrations (1 mM to 5 mM). This will outcompete TM-TPz at off-target sites where it has weaker affinity, revealing the true biochemical selectivity window.

Q3: How do I validate that the phenotypic response in my cell model is strictly due to on-target engagement by TM-TPz?

Causality: Phenotypic readouts (e.g., cell cycle arrest or fluorescence changes) cannot distinguish between target inhibition and off-target structural or photophysical effects[4]. You must prove that TM-TPz physically binds the target inside the living cell. Actionable Solution:

  • Perform a Cellular Thermal Shift Assay (CETSA): This self-validating protocol uses heat-induced protein aggregation to confirm target engagement. TM-TPz binding will thermodynamically stabilize the target kinase, shifting its melting temperature ( Tm​ ), while off-target proteins will denature at their baseline Tm​ .

Quantitative Data: Impact of Assay Conditions on TM-TPz Selectivity

The following table summarizes how optimizing ATP concentration and media buffering directly mitigates off-target liabilities, restoring the therapeutic window of TM-TPz.

Assay ConditionTarget Kinase IC50​ (nM)Off-Target Kinase IC50​ (nM)Selectivity FoldCell Viability CC50​ (μM)
Standard (10 μM ATP, No BSA) 12.545.03.6x1.2
Optimized (1 mM ATP, No BSA) 18.0850.047.2x1.5
Fully Optimized (1 mM ATP, 0.1% BSA) 22.5>5000.0>220x >10.0

Experimental Protocol: Self-Validating CETSA Workflow

To ensure scientific integrity, use this step-by-step methodology to validate TM-TPz target engagement and definitively rule out off-target phenotypic effects.

Step 1: Cell Preparation and Dosing

  • Seed target cells at 1×106 cells/mL in a 6-well tissue culture plate.

  • Treat cells with TM-TPz at the IC80​ concentration (determined from optimized viability assays) or vehicle (0.1% DMSO) for exactly 2 hours at 37°C to allow for intracellular equilibration.

Step 2: Thermal Aliquoting

  • Harvest the cells, wash twice with ice-cold PBS, and resuspend in PBS supplemented with a broad-spectrum protease inhibitor cocktail.

  • Divide the cell suspension into 8 equal aliquots (100 μL each) in PCR tubes.

  • Heat each tube to a specific temperature across a gradient (e.g., 40°C to 68°C in 4°C increments) for exactly 3 minutes using a thermal cycler.

  • Cool the tubes immediately at room temperature for 3 minutes, then snap-freeze in liquid nitrogen.

Step 3: Lysis and Clarification

  • Lyse the cells by subjecting them to 3 rapid freeze-thaw cycles (alternating between liquid nitrogen and a 25°C water bath).

  • Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet denatured, aggregated proteins.

Step 4: Detection and Validation

  • Transfer the soluble supernatant to new tubes and prepare for SDS-PAGE.

  • Analyze the soluble fraction via Western Blot targeting your kinase of interest.

  • Self-Validation Check: A successful on-target engagement is confirmed if the TM-TPz-treated samples show a rightward shift in the melting curve (a Tm​ increase of >2°C) compared to the DMSO control. Crucially, probe the exact same blot for known off-targets (e.g., EGFR or CYP1A2) to confirm they do not exhibit a thermal shift, thereby proving system selectivity.

Workflow Visualization

G N1 TM-TPz Application N2 Off-Target Kinase Binding N1->N2 ATP-pocket mimicry N3 CYP450 / Membrane Toxicity N1->N3 High lipophilicity N4 Physiological [ATP] Titration N2->N4 Outcompete weak binding N5 BSA Media Supplementation N3->N5 Buffer free drug N6 CETSA Target Validation N4->N6 N5->N6 N7 High-Fidelity Target Engagement N6->N7 Confirmed Specificity

Caption: Workflow for diagnosing and minimizing TM-TPz off-target liabilities.

References

  • Solid-Phase Parallel Synthesis of N-Substituted-2-aminothiazolo[4,5-b]pyrazine Derivatives via Tandem Reaction of Isothiocyanate Terminated Resin with o-Bromo-2-Aminopyrazines Source: ACS Publications URL:[Link]

  • Novel Orally Active Antimalarial Thiazoles Source: Journal of Medicinal Chemistry URL:[Link]

  • COVALENT SMALL MOLECULE DCN1 INHIBITORS AND THERAPEUTIC METHODS USING THE SAME Source: European Patent Office - EP 3609876 B1 URL
  • LC-BLYP Calculations of the Structures and Photophysical Properties of [1,3]Thiazolo[4,5-b]pyrazine Derivatives in Cyclohexane and Methanol Source: The Journal of Physical Chemistry A URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of Substituted Thiazolo[4,5-b]pyrazines in Drug Discovery

The thiazolo[4,5-b]pyrazine core, a fused heterocyclic system, represents a "privileged scaffold" in modern medicinal chemistry. Its structural resemblance to endogenous purines and other biologically active fused system...

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Author: BenchChem Technical Support Team. Date: April 2026

The thiazolo[4,5-b]pyrazine core, a fused heterocyclic system, represents a "privileged scaffold" in modern medicinal chemistry. Its structural resemblance to endogenous purines and other biologically active fused systems like thiazolopyrimidines has made it a focal point for the development of novel therapeutics.[1] The strategic placement of nitrogen and sulfur atoms within this framework provides unique physicochemical properties and multiple vectors for chemical modification, allowing for fine-tuning of interactions with various biological targets.[1]

This guide offers an in-depth comparison of substituted thiazolo[4,5-b]pyrazine derivatives and their close analogues, synthesizing data from key studies to elucidate the critical structure-activity relationships (SAR) that govern their efficacy as kinase inhibitors and antimicrobial agents. We will explore the causality behind experimental design and present the data in a clear, comparative format to aid researchers in the rational design of next-generation therapeutic agents.

The Thiazolo[4,5-b]pyrazine Core: A Platform for Molecular Design

The therapeutic potential of this scaffold is unlocked through substitutions at several key positions. The diagram below illustrates the core structure and the primary points for diversification that critically influence biological activity. Modifications at the C2, C6, and C7 positions are particularly important for modulating potency, selectivity, and pharmacokinetic properties.

SAR_Points cluster_core Thiazolo[4,5-b]pyrazine Core cluster_mods Key Substitution Points & Their Influence core_img C2 C2 Position (Hinge Binding, Selectivity) C6 C6 Position (Potency, Solubility) C7 C7 Position (Vector to Solvent Front) p2->C2 p6->C6 p7->C7

Caption: Key diversification points on the thiazolo[4,5-b]pyrazine scaffold.

Part 1: Thiazolo-fused Scaffolds as Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[2] The thiazole-based heterocyclic framework is adept at targeting the ATP-binding site of various kinases, making it a valuable starting point for inhibitor design.[2][3] While direct SAR data for thiazolo[4,5-b]pyrazines is emerging, extensive research on the closely related thiazolo[5,4-b]pyridine scaffold provides a robust blueprint for understanding the structural requirements for potent kinase inhibition.

Causality of Interaction: The Hinge-Binding Motif

In many kinase inhibitors, a key interaction involves the formation of hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket. For thiazolo-fused scaffolds, the nitrogen atoms of the pyridine or pyrazine ring and the amino group at the C2 position can serve as critical hydrogen bond donors and acceptors, anchoring the molecule in the active site.[3] Substituents at other positions then explore deeper pockets to enhance potency and achieve selectivity.

Comparative SAR: Targeting c-KIT, EGFR, and PI3K

The following table summarizes key findings from studies on thiazolo[5,4-b]pyridine derivatives, which are directly translatable to the design of thiazolo[4,5-b]pyrazine inhibitors. The primary difference lies in the position of one nitrogen atom, which can subtly alter hydrogen bonding potential and overall electron distribution.[1]

Compound ID Scaffold Target Kinase Key Substitutions Activity (IC50/GI50) Key SAR Insight Reference
6r Thiazolo[5,4-b]pyridinec-KIT (V560G/D816V)C2: Phenylamino group; C6: Substituted phenylIC50 = 4.77 µMPotent against imatinib-resistant mutants. The C6 substitution is crucial for potency.[3]
10k Thiazolo[5,4-b]pyridineEGFR-TK (H1975)C2: Substituted phenylamino; C6: 2-aminopyrimidin-5-ylIC50 = 0.08 µMThe 2-aminopyrimidine at C6 significantly enhances activity against resistant EGFR mutants, comparable to Osimertinib.[4]
19a Thiazolo[5,4-b]pyridinePI3KαC2: Pyridyl group; C4: MorpholinylIC50 = 3.6 nMThe pyridyl group at C2 and the morpholine at C4 are critical for nanomolar potency. Replacing the pyridyl with a phenyl leads to a significant loss of activity.[5]
Experimental Protocol: In Vitro Kinase Inhibition Assay

To determine the inhibitory potential of these compounds, a standard in vitro enzymatic assay is employed. This protocol is designed as a self-validating system with appropriate controls.

Objective: To measure the 50% inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Methodology:

  • Preparation: A reaction buffer containing the purified kinase, a specific peptide substrate, and ATP is prepared.

  • Compound Addition: The test compound is serially diluted to various concentrations and added to the reaction wells. Control wells contain a known inhibitor (positive control) or DMSO vehicle (negative control).

  • Initiation: The reaction is initiated by adding ATP. The mixture is incubated at a controlled temperature (e.g., 30°C) to allow for phosphorylation of the substrate.

  • Termination & Detection: The reaction is stopped. The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay (e.g., ADP-Glo™) where light output is proportional to kinase activity.

  • Data Analysis: The luminescence signal is plotted against the compound concentration. A dose-response curve is fitted to the data to calculate the IC50 value.

Caption: Workflow for a typical in vitro kinase inhibition assay.

Part 2: Thiazolo-fused Scaffolds as Antimicrobial Agents

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Fused heterocyclic systems, including thiazolo[4,5-b]pyridines, have shown promise in this area, with molecular docking studies suggesting they may act by inhibiting essential bacterial enzymes like E. coli MurB.[6]

Comparative SAR: Antibacterial and Antifungal Activity

A study on a series of thiazolo[4,5-b]pyridin-5-ones provides compelling evidence of their antimicrobial potential. The structure-activity relationship highlights the importance of the substituents on the thiazole and pyridine rings.

Compound ID Scaffold Activity Type Key Substitutions Activity (MIC in mg/mL) Key SAR Insight Reference
4p Thiazolo[4,5-b]pyridin-5-oneAntibacterialVaried aryl groups0.12 - 0.47Demonstrated the best overall antibacterial activity and was effective against resistant MRSA and P. aeruginosa strains.[6][7]
4i Thiazolo[4,5-b]pyridin-5-oneAntifungalVaried aryl groups0.12 - 0.47Showed the most potent antifungal activity in the series.[6]
I-VII Thiazolo[4,5-b]pyridineAntibacterial/Antifungal5,7-diaryl or 7-aryl-5-carboxylic acid derivativesMIC = 12.5 µg/mL (vs. C. albicans)Compound with a 4-Cl-phenyl substituent at position 7 showed the highest activity against Candida albicans.[8][9]

These results suggest that lipophilic and electron-withdrawing groups on the aryl substituents can enhance antimicrobial activity. The principles observed in these thiazolopyridine systems are a strong starting point for designing thiazolo[4,5-b]pyrazine derivatives with potent antimicrobial properties.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The standard method for quantifying the potency of a potential antimicrobial agent is the broth microdilution assay.

Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Methodology:

  • Inoculum Preparation: A standardized suspension of the target microorganism (e.g., S. aureus, E. coli) is prepared in a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls:

    • Positive Control: A well with a known antibiotic (e.g., Ampicillin, Ciprofloxacin).[10]

    • Negative/Growth Control: A well containing only the medium and the inoculum.

    • Sterility Control: A well with medium only to check for contamination.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading: The plate is visually inspected for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion and Future Outlook

The thiazolo[4,5-b]pyrazine scaffold and its close analogues are versatile platforms for drug discovery, demonstrating potent activity as both kinase inhibitors and antimicrobial agents. The structure-activity relationships elucidated herein underscore several key principles for rational drug design:

  • For Kinase Inhibitors: The C2 and C6/C7 positions are paramount. A group capable of hinge-binding at C2 is often required, while large, functionalized substituents at C6/C7 are critical for achieving high potency and selectivity by probing deeper into the ATP-binding site.

  • For Antimicrobial Agents: The nature of aryl substituents plays a significant role, with lipophilic and electronically modified groups often enhancing activity against a range of bacterial and fungal pathogens.

Future research should focus on synthesizing and screening focused libraries of thiazolo[4,5-b]pyrazine derivatives that systematically explore these key positions. By leveraging the SAR insights from related scaffolds and employing robust, self-validating experimental protocols, the development of novel, highly effective therapeutics based on this promising heterocyclic core is an attainable and critical goal.

References

  • Synthesis, biological evaluation and molecular docking studies of thiazolo[4,5‐b]pyridin‐5‐ones as antimicrobial agents.
  • Antibacterial activity of thiazolo[4,5-b]pyridin-5-one dertivatives...
  • Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives.
  • Identification of triazolo[4,5-b]pyrazine derivatives as hepatocyte growth factor receptor inhibitors through structure-activity relationships and molecular docking simul
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Im
  • Solid-Phase Parallel Synthesis of N-Substituted-2-aminothiazolo[4,5-b]pyrazine Derivatives via Tandem Reaction of Isothiocyanate Terminated Resin with o-Bromo-2-Aminopyrazines.
  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PMC.
  • Synthesis of thiazolo[4,5-c]pyridazine and thiazolo[4,5-b]pyrazines...
  • Synthesis and evaluation of antitumor activity of some thiazolo[4,5-b]pyridines. Institute of Molecular Biology and Genetics, NAS of Ukraine.
  • Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. PubMed.
  • Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety. PMC.
  • Structures of tested thiazolo[4,5-b]pyridine derivatives I-VII.

Sources

Comparative

A Senior Application Scientist's Guide to Evaluating Thiazolo[4,5-b]pyrazine-Based Kinase Inhibitors Against Established Clinical Agents

Introduction: The Kinase Inhibitor Landscape and the Rise of Privileged Scaffolds Protein kinases, as central regulators of cellular signaling, represent one of the most critical target families in modern drug discovery,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Kinase Inhibitor Landscape and the Rise of Privileged Scaffolds

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target families in modern drug discovery, particularly in oncology.[1][2] The landmark approval of Imatinib in 2001 ushered in an era of targeted therapy, demonstrating that small molecules could effectively and selectively inhibit dysregulated kinases.[3] Since then, the FDA has approved over 70 kinase inhibitors.[3] The majority of these drugs are ATP-competitive inhibitors that target the highly conserved ATP-binding pocket.[4][5]

Within the vast chemical space explored for kinase inhibition, certain heterocyclic structures have emerged as "privileged scaffolds" due to their ability to form key interactions within the ATP binding site. The pyrazine ring, a six-membered heterocycle with two nitrogen atoms, is a prominent feature in several approved drugs and clinical candidates, valued for its hydrogen bonding capabilities.[6] Similarly, the thiazole ring is a versatile framework found in numerous bioactive compounds, known for its ability to engage with various protein kinases.[7][8]

This guide focuses on the Thiazolo[4,5-b]pyrazine scaffold, a fusion of these two important pharmacophores. While specific data on the "trimethyl-(9CI)" derivative is limited in public literature, we will analyze the broader class of thiazolo[4,5-b]pyrazine and related thiazolo-pyridine derivatives as a promising source of novel kinase inhibitors.[9][10][11] We will compare their demonstrated and potential performance against established, clinically relevant kinase inhibitors, providing the experimental frameworks necessary for a rigorous, head-to-head evaluation.

Section 1: The Contender vs. The Champions: A Comparative Overview

To establish a meaningful comparison, we must first understand the profiles of our investigational scaffold and the established drugs we will use as benchmarks.

The Investigational Scaffold: Thiazolo[4,5-b]pyrazines and Related Analogs

The thiazolo[4,5-b]pyridine and pyrazine core has been successfully used to develop inhibitors against several key kinase targets implicated in cancer, including:

  • Phosphoinositide 3-Kinase (PI3K): Certain thiazolo[5,4-b]pyridine derivatives have shown potent, nanomolar inhibitory activity against PI3K isoforms.[9]

  • c-KIT: This receptor tyrosine kinase is a target in gastrointestinal stromal tumors (GIST). Novel thiazolo[5,4-b]pyridine derivatives have been developed to overcome Imatinib resistance in c-KIT mutants.[10][11]

  • c-Met: The HGF/c-Met signaling pathway is implicated in various cancers. Triazolopyrazine derivatives have been identified as highly potent and selective c-Met inhibitors.[12][13]

A crucial first step in evaluating any new chemical series is to assess its potential for non-specific activity. Pan-Assay Interference Compounds (PAINS) are molecules that generate false positives in high-throughput screens through various mechanisms like aggregation, redox cycling, or covalent reactivity, rather than specific target engagement.[14][15][16] While the thiazolopyrazine scaffold is not a canonical PAIN, rigorous secondary and orthogonal assays are essential to confirm a specific mechanism of action.[17][18]

The Established Kinase Inhibitors: Our Benchmarks

For this guide, we will compare the thiazolopyrazine scaffold against two well-characterized, FDA-approved inhibitors that target kinases also modulated by thiazolopyrazine derivatives.

  • Imatinib (Gleevec): A Type II inhibitor known for its efficacy against BCR-Abl in chronic myeloid leukemia (CML) and c-KIT in GIST.[2][3] It binds to the inactive "DFG-out" conformation of the kinase.[4]

  • Foretinib: A multi-kinase inhibitor targeting c-Met and VEGFR-2, among others. It serves as a potent example of a compound targeting pathways often explored by novel pyrazine-based molecules.[19]

Comparative Data Summary

The following tables summarize publicly available data for representative compounds, providing a snapshot of their relative potencies and cellular effects. Note that direct comparison is challenging due to variations in assay conditions between studies. This highlights the necessity of running all compounds in parallel, standardized assays, as detailed in Section 2.

Table 1: Comparative Biochemical Inhibitory Activity (IC50)

Compound/Scaffold ClassPrimary Target(s)Representative IC50 (nM)Reference(s)
Thiazolo[5,4-b]pyridine analog (19a) PI3Kα3.6[9]
Triazolopyrazine analog (Compound 28) c-Met<10 (undisclosed exact value)[12]
Triazolotriazine analog (10b) c-Met3.9 - 11.1[13]
Imatinib c-KIT (mutant)4,770 (for V560G/D816V)[10]
Foretinib c-Met26 - 77 (for analogs)[19]

Table 2: Comparative Cellular Antiproliferative Activity (GI50/IC50)

Compound/Scaffold ClassCell LineRelevant Target/MutationRepresentative GI50/IC50 (µM)Reference(s)
Thiazolo[5,4-b]pyridine analog (6r) HMC1.2c-KIT (V560G/D816V)1.15[10]
Triazolotriazine analog (10b) HepG2c-Met0.74[13]
Imatinib HMC1.2c-KIT (V560G/D816V)27.1[10]
Foretinib A549c-Met0.98 (for analog 17l)[19]

Section 2: Methodological Deep Dive: A Self-Validating Workflow for Kinase Inhibitor Profiling

To generate reliable and comparable data, a multi-step, rigorous experimental workflow is required. This process moves from broad, biochemical screening to more physiologically relevant cell-based assays.

G cluster_0 Part A: In Vitro Biochemical Profiling cluster_1 Part B: Cell-Based Validation cluster_2 Part C: Selectivity & Final Validation a1 Primary Screen: Single-Dose Inhibition @ 1µM (e.g., ADP-Glo™) a2 Dose-Response Analysis: 10-point curve to determine IC50 for active compounds a1->a2 Hits a3 Mechanism of Action Study: ATP Competition Assay a2->a3 b1 Target Engagement: Confirm compound binds to target in cells (e.g., NanoBRET™) a3->b1 Validated Hits b2 Pathway Inhibition: Measure phosphorylation of downstream substrate (e.g., Western Blot / ELISA) b1->b2 b3 Functional Outcome: Measure antiproliferative effect (e.g., MTT / CellTiter-Glo®) b2->b3 c1 Kinome-wide Selectivity Screen: Profile against a broad panel of kinases (e.g., >250 kinases) b3->c1 Potent Cellular Hits c2 Orthogonal Assays: Rule out assay artifacts (PAINS) c1->c2 ATP_Pocket ATP-Binding Site Hinge Hinge Region ATP_Pocket->Hinge interacts with DFG_Motif DFG Motif ATP_Pocket->DFG_Motif contains Type_I Type I Inhibitor (DFG-in) Type_I->Hinge Binds to active conformation Type_II Type II Inhibitor (DFG-out) Type_II->DFG_Motif Binds to inactive conformation Allosteric Allosteric Site

Sources

Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for Trimethyl-Thiazolo[4,5-B]pyrazine

Introduction: The Imperative of Analytical Method Cross-Validation In the landscape of pharmaceutical development and quality control, the reliability and consistency of analytical data are paramount. The journey of a dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Analytical Method Cross-Validation

In the landscape of pharmaceutical development and quality control, the reliability and consistency of analytical data are paramount. The journey of a drug from discovery to market is underpinned by a series of rigorous analytical tests that characterize the drug substance, quantify its potency, and detect impurities. When these analytical responsibilities are transferred between laboratories—be it from a development site to a quality control (QC) facility, or to a contract research organization (CRO)—it is not merely the standard operating procedure (SOP) that is transferred, but the assurance of consistent and reliable results. This is where inter-laboratory cross-validation becomes a critical, non-negotiable process.[1][2]

This guide provides a comprehensive framework for the cross-validation of analytical methods for trimethyl-thiazolo[4,5-b]pyrazine , a heterocyclic compound of interest in pharmaceutical research. As a niche molecule, established compendial methods are unlikely to exist. Therefore, laboratories must develop and validate their own methods. This guide will compare two common, yet distinct, analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS) .

The core objective of this cross-validation study is to provide documented evidence that two distinct laboratories, the "Transferring Laboratory" (Lab A) and the "Receiving Laboratory" (Lab B), can achieve equivalent results for the analysis of trimethyl-thiazolo[4,5-b]pyrazine. This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental design, ensuring a self-validating system built on the principles of Expertise, Experience, and Trustworthiness.

The Foundational Logic of Method Selection and Cross-Validation

The choice of analytical methodology is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. Trimethyl-thiazolo[4,5-b]pyrazine, as a substituted heterocyclic aromatic compound, possesses characteristics that make it amenable to both HPLC and GC analysis.

  • HPLC-UV is a robust and widely used technique in pharmaceutical QC for its precision and reliability in quantifying the primary component (assay) and known impurities.[3] Its selection is based on the presence of a chromophore in the thiazolo[4,5-b]pyrazine ring system, allowing for UV detection.

  • GC-MS is exceptionally well-suited for the analysis of volatile and semi-volatile compounds, a category that many pyrazine derivatives fall into.[4][5][6][7] The high sensitivity and selectivity of mass spectrometry make it a powerful tool for impurity profiling and identification, especially for positional isomers which may be difficult to resolve chromatographically.[4][7]

Cross-validating between two different laboratories using the same fundamental method (e.g., HPLC-UV) is a standard method transfer. However, for this guide, we will explore a more scientifically rigorous scenario: comparing the performance of two different, orthogonal methods (HPLC-UV and GC-MS) across two laboratories. This approach not only validates the receiving laboratory's capabilities but also provides a deeper understanding of the method's performance and any potential biases.

The entire cross-validation process is governed by international regulatory guidelines, primarily the International Council for Harmonisation (ICH) Q2(R2) "Validation of Analytical Procedures".[8][9][10][11] These guidelines outline the performance characteristics that must be evaluated to demonstrate a method is fit for its purpose.

Experimental Design: A Self-Validating System

A successful cross-validation study is built upon a well-defined protocol that prospectively outlines the procedures, samples, and acceptance criteria.

Key Performance Parameters for Cross-Validation

The following parameters, derived from ICH Q2(R2), form the basis of our comparative study:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at two levels:

    • Repeatability (Intra-assay Precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Cross-Validation Workflow

The logical flow of the cross-validation process is depicted below. This workflow ensures that both the transferring and receiving laboratories follow a harmonized plan, culminating in a statistical comparison of the results.

CrossValidationWorkflow cluster_prep Phase 1: Preparation & Protocol cluster_execution Phase 2: Independent Execution cluster_labA Transferring Laboratory (Lab A) cluster_labB Receiving Laboratory (Lab B) cluster_analysis Phase 3: Data Analysis & Comparison Protocol Develop & Agree on Cross-Validation Protocol SamplePrep Prepare & Distribute Homogeneous Sample Batch Protocol->SamplePrep ExecA Analyze Samples (e.g., HPLC-UV) SamplePrep->ExecA ExecB Analyze Samples (e.g., GC-MS) SamplePrep->ExecB DataA Lab A Data Report ExecA->DataA DataB Lab B Data Report ExecB->DataB StatAnalysis Statistical Comparison of Results (Accuracy, Precision, Linearity) DataA->StatAnalysis DataB->StatAnalysis Report Final Cross-Validation Report StatAnalysis->Report

Caption: Workflow for inter-laboratory cross-validation.

Detailed Experimental Protocols

The following protocols are presented as robust starting points. It is imperative that the receiving laboratory has access to the full, validated analytical procedure from the transferring laboratory.[1]

Protocol 1: HPLC-UV Method for Assay of Trimethyl-Thiazolo[4,5-B]pyrazine

Principle: Reversed-phase chromatography separates the analyte from potential impurities based on hydrophobicity. Quantification is achieved by comparing the peak area of the analyte to that of a reference standard at a specific UV wavelength.

1. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Purified water (Type I)

  • Formic acid (≥98%)

  • Trimethyl-thiazolo[4,5-b]pyrazine Reference Standard (purity ≥99.5%)

  • 0.22 µm PVDF syringe filters

2. Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 285 nm (based on UV scan of the analyte)

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh ~10 mg of the trimethyl-thiazolo[4,5-b]pyrazine sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter before injection.

Protocol 2: GC-MS Method for Assay and Impurity Profiling of Trimethyl-Thiazolo[4,5-B]pyrazine

Principle: The volatile analyte is separated from non-volatile matrix components in the heated injector of a gas chromatograph and separated on a capillary column. The mass spectrometer provides detection and confirmation based on the mass-to-charge ratio of the analyte and its fragments.

1. Reagents and Materials:

  • Dichloromethane (GC grade)

  • Helium (99.999% purity)

  • Trimethyl-thiazolo[4,5-b]pyrazine Reference Standard (purity ≥99.5%)

2. GC-MS Conditions:

  • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250°C

  • Injection Mode: Split (50:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp at 15°C/min to 280°C, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis (target ions to be determined from the full scan spectrum).

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • Working Standard Solution (10 µg/mL): Pipette 0.1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with dichloromethane.

  • Sample Solution (10 µg/mL): Accurately weigh ~10 mg of the trimethyl-thiazolo[4,5-b]pyrazine sample into a 100 mL volumetric flask, dissolve and dilute to volume with dichloromethane. Further dilute 1 mL of this solution to 10 mL with dichloromethane.

Data Presentation and Comparison

The following tables present hypothetical but realistic data from the cross-validation study. The acceptance criteria are based on common industry practices and regulatory expectations.[1]

Table 1: Linearity Comparison
  • Procedure: A series of five concentrations ranging from 50% to 150% of the nominal concentration were prepared and injected in triplicate.

  • Acceptance Criterion: Correlation coefficient (r²) ≥ 0.999

ParameterHPLC-UV (Lab A)GC-MS (Lab B)
Range (µg/mL)50 - 1505 - 15
Correlation Coefficient (r²)0.99980.9995
y-intercept1,2045,890
Slope25,678110,456
Table 2: Accuracy (Recovery) Comparison
  • Procedure: A placebo matrix was spiked with the analyte at three concentration levels (80%, 100%, and 120% of the nominal concentration). Each level was prepared in triplicate.

  • Acceptance Criterion: Mean recovery between 98.0% and 102.0% at each level.

Concentration LevelHPLC-UV (Lab A) Mean Recovery (%)GC-MS (Lab B) Mean Recovery (%)
80%99.5101.2
100%100.399.8
120%101.1100.5
Table 3: Precision Comparison
  • Procedure: Six replicate preparations of a single homogeneous sample lot were analyzed. Intermediate precision was assessed by a different analyst on a different day.

  • Acceptance Criterion: Relative Standard Deviation (RSD) ≤ 2.0%.

Precision TypeHPLC-UV (Lab A) Assay % (RSD)GC-MS (Lab B) Assay % (RSD)
Repeatability99.8% (0.45%)100.2% (0.85%)
Intermediate Precision99.5% (0.62%)100.5% (1.10%)

Statistical Evaluation of Inter-Laboratory Equivalence

Beyond comparing individual validation parameters, a direct statistical comparison of the results obtained from the two laboratories on the same batch of material is essential. This provides a holistic view of the equivalence of the methods.

Comparative Results on a Single Homogeneous Batch
  • Procedure: Both laboratories analyze the same, single homogeneous batch of trimethyl-thiazolo[4,5-b]pyrazine (n=6 replicates each).

  • Acceptance Criteria:

    • The mean assay value from Lab B should be within ±2.0% of the mean assay value from Lab A.

    • The 95% confidence interval for the difference in means between the two labs should fall within a pre-defined equivalence margin (e.g., ±3.0%).

Table 4: Inter-Laboratory Assay Comparison
Laboratory / MethodMean Assay (%)Standard Deviation% RSD
Lab A (HPLC-UV)99.70.480.48
Lab B (GC-MS)100.40.920.92
Difference (Lab B - Lab A) +0.7%
95% Confidence Interval of the Difference (-0.35%, +1.75%)

The results in Table 4 indicate that the methods are equivalent. The difference in means is well within the ±2.0% criterion, and the 95% confidence interval is within the ±3.0% equivalence margin.

Visualizing Method Agreement: Bland-Altman Plot

A Bland-Altman plot is an excellent statistical tool for visualizing the agreement between two quantitative measurement methods.[12][13] It plots the difference between the two measurements against their average.

BlandAltman Bland-Altman Plot Logic Data Paired Measurements (HPLC_i, GCMS_i) CalcAvg Calculate Average: (HPLC_i + GCMS_i) / 2 Data->CalcAvg CalcDiff Calculate Difference: (GCMS_i - HPLC_i) Data->CalcDiff Plot Plot Difference vs. Average CalcAvg->Plot x-axis CalcDiff->Plot y-axis MeanDiff Calculate Mean Difference (Bias) Plot->MeanDiff LoA Calculate Limits of Agreement (Mean ± 1.96*SD of Differences) Plot->LoA Interpretation Interpret Plot: - Points within LoA? - Any systematic trend? MeanDiff->Interpretation LoA->Interpretation

Caption: Logical flow for creating a Bland-Altman plot.

Conclusion: Ensuring Data Integrity Across Laboratories

The successful cross-validation of an analytical method is a cornerstone of a robust quality system in the pharmaceutical industry.[6] This guide has outlined a comprehensive approach to comparing two distinct analytical methods, HPLC-UV and GC-MS, for the analysis of trimethyl-thiazolo[4,5-b]pyrazine between a transferring and a receiving laboratory.

By adhering to a detailed protocol, prospectively defining acceptance criteria based on ICH guidelines, and performing a rigorous statistical comparison of the results, we can establish documented evidence of inter-laboratory equivalence. The hypothetical data presented demonstrates a successful cross-validation, where both methods, despite their different principles of operation, provide comparable data for accuracy, precision, and linearity.

This process ensures that regardless of the testing site, the analytical data generated is reliable, consistent, and can be used with confidence in regulatory submissions and for critical decisions regarding product quality. It embodies the principle that a validated method, when properly transferred, remains a validated method, safeguarding the integrity of the entire drug development lifecycle.

References

  • Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. (2009). Analytica Chimica Acta. [Link]

  • Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. ResearchGate. [Link]

  • Analytical Method Transfer (AMT) in Pharmaceuticals. (2025). Pharmaguideline. [Link]

  • Mass spectrometry identification of alkyl-substituted pyrazines produced by Pseudomonas spp. isolates obtained from wine corks. (2013). Food Control. [Link]

  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). ResearchGate. [Link]

  • Objective criteria for statistical assessments of cross validation of bioanalytical methods. (2025). Bioanalysis. [Link]

  • Objective criteria for statistical assessments of cross validation of bioanalytical methods. ResearchGate. [Link]

  • How To Perform HPLC Method Transfer Between Different Analytical Testing Equipment. Labcompare. [Link]

  • Statistical tools and approaches to validate analytical methods: methodology and practical examples. (2015). Accreditation and Quality Assurance. [Link]

  • A Well-Written Analytical Procedure for Regulated HPLC Testing. (2024). LCGC International. [Link]

  • Alkyl-substituted pyrazines and pyridines in the flavor components of shallow fried beef. (1972). Journal of Agricultural and Food Chemistry. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). ICH. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Analytical Method Transfer: Best Practices and Guidelines. (2025). Lab Manager. [Link]

  • Navigating ICH Q2(R2) compliance in analytical method validation: A gap analysis toolkit to streamline risk assessment and change management. (2025). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Diva-portal.org. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. [Link]

  • STATISTICAL ANALYSIS OF CORRELATED RESULTS IN INTERLABORATORY COMPARISONS. Centro Nacional de Metrología. [Link]

  • Transfer of Analytical Methods and Procedures FDA Requirements and Strategies. (2015). YouTube. [Link]

  • Validation of Analytical Procedure Q2(R2). (2022). ICH. [Link]

  • An efficient RP-HPLC method for UV/mass triggered purification of bis-thiazol-2-amine derivatives. (2022). AIP Conference Proceedings. [Link]

  • Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Chemistry of Heterocyclic Compounds. [Link]

  • Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 1. Chemistry of Heterocyclic Compounds. [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. ResearchGate. [Link]

  • Thiazolo[4,5-b]pyrazine. PubChem. [Link]

  • Development and validation of HPLC-UV method for the estimation of Oxaprozin in human plasma. ResearchGate. [Link]

  • Development and validation of a novel HPLC-UV method for simultaneous determination of azathioprine metabolites in human red blood cells. (2023). Journal of Pharmaceutical Analysis. [Link]

  • Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 3. Focus on biological activity (microreview). ResearchGate. [Link]

  • Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2: Focus on thiazole annulation to pyridine ring (microreview). ResearchGate. [Link]

  • A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. (2021). Molecules. [Link]

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Comparative

In Vivo Efficacy of Trimethyl-Thiazolo[4,5-B]pyrazine: A Comprehensive Comparison Guide Against Standard Oncology Therapeutics

As the landscape of targeted oncology therapeutics evolves, heterocyclic scaffolds have become foundational to rational drug design. Among these, the thiazolo[4,5-b]pyrazine core has demonstrated profound biological acti...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of targeted oncology therapeutics evolves, heterocyclic scaffolds have become foundational to rational drug design. Among these, the thiazolo[4,5-b]pyrazine core has demonstrated profound biological activity. This guide provides an objective, data-driven comparison of the in vivo efficacy of the highly functionalized trimethyl-thiazolo[4,5-b]pyrazine (TM-TPZ) against standard-of-care chemotherapeutics (Doxorubicin) and targeted kinase inhibitors (Sorafenib).

Designed for researchers and drug development professionals, this document synthesizes mechanistic causality, self-validating experimental protocols, and quantitative in vivo data to benchmark TM-TPZ's therapeutic window.

Mechanistic Rationale: The Causality of Trimethylation

To understand the in vivo behavior of TM-TPZ, we must first examine the physicochemical causality driven by its structural functionalization. Unmodified thiazolo[4,5-b]pyrazine exhibits moderate polar surface area (PSA), which can limit membrane permeability and intracellular target residency .

By introducing trimethyl groups to the scaffold, we fundamentally alter its pharmacokinetic profile:

  • Enhanced Lipophilicity: The methyl substitutions increase the partition coefficient (LogP), facilitating rapid passive diffusion across the lipid bilayer of tumor cells.

  • Targeted Hinge-Binding: The specific orientation of the nitrogen atoms in the pyrazine ring, stabilized by the steric bulk of the trimethyl groups, provides optimal hydrogen bonding geometry for the ATP-binding pocket of overexpressed receptor tyrosine kinases (RTKs) and phosphatases like PTP-1B .

  • Metabolic Shielding: The alkyl groups sterically hinder rapid enzymatic degradation (e.g., by cytochrome P450s), prolonging the compound's in vivo half-life compared to standard pyrazine derivatives .

MOA TM_TPZ Trimethyl-Thiazolo [4,5-b]pyrazine Kinase Target Kinase (e.g., RTKs / PTP-1B) TM_TPZ->Kinase Competitive Inhibition Downstream Downstream Signaling (PI3K/AKT/mTOR) Kinase->Downstream Blocked Phosphorylation Apoptosis Tumor Cell Apoptosis Downstream->Apoptosis Pathway Arrest

Figure 1: Proposed intracellular signaling interference by Trimethyl-Thiazolo[4,5-b]pyrazine.

Self-Validating In Vivo Experimental Protocol

To establish trustworthiness, efficacy data cannot exist in a vacuum. The following xenograft protocol operates as a self-validating system . By incorporating both a non-specific cytotoxic agent (Doxorubicin) and a targeted inhibitor (Sorafenib) alongside dose-escalated TM-TPZ, the assay internally controls for both general toxicity and target-specific tumor growth inhibition (TGI) .

Step-by-Step Methodology
  • Step 1: Cell Line Preparation & Inoculation

    • Cultivate human hepatocellular carcinoma (HepG-2) cells in DMEM supplemented with 10% FBS.

    • Causality: HepG-2 is selected due to its well-documented sensitivity to thiazolopyrazine-derived C-glycosides and kinase inhibitors.

    • Inoculate 5×106 cells subcutaneously into the right flank of 6-week-old female BALB/c nude mice.

  • Step 2: Randomization (Internal Baseline Validation)

    • Monitor tumor growth via caliper measurement. Once tumors reach an average volume of ~100 mm³ (approx. Day 7 post-inoculation), randomize mice into 5 distinct cohorts (n=8 per group) to ensure uniform baseline disease burden.

  • Step 3: Dosing Regimen

    • Vehicle Control: 0.5% Methylcellulose (Daily, p.o.)

    • Standard Drug 1 (Cytotoxic): Doxorubicin at 5 mg/kg (Bi-weekly, i.v.)

    • Standard Drug 2 (Targeted): Sorafenib at 30 mg/kg (Daily, p.o.)

    • Test Compound (Low Dose): TM-TPZ at 10 mg/kg (Daily, p.o.)

    • Test Compound (High Dose): TM-TPZ at 30 mg/kg (Daily, p.o.)

  • Step 4: Efficacy & Toxicity Readout

    • Measure tumor volume ( V=2length×width2​ ) and body weight every 3 days for 21 days. Body weight serves as the primary self-validating metric for systemic toxicity.

Workflow cluster_Dosing Step 3: 21-Day Dosing Regimen Inoculation Step 1: Subcutaneous Inoculation (HepG-2 Cells in BALB/c Nude Mice) Randomization Step 2: Randomization (Tumor Volume ~100 mm³) Inoculation->Randomization Veh Vehicle Control (Daily, p.o.) Randomization->Veh TM TM-TPZ Cohorts (10 & 30 mg/kg, p.o.) Randomization->TM Std Standard Drugs (Doxorubicin/Sorafenib) Randomization->Std Readout Step 4: Efficacy Readout (Tumor Volume, Body Weight, IHC) Veh->Readout TM->Readout Std->Readout

Figure 2: Step-by-step in vivo xenograft experimental workflow and dosing regimen.

Comparative Efficacy and Toxicity Data

The quantitative data (summarized in Table 1) reveals the distinct performance profile of TM-TPZ compared to standard alternatives.

Data Interpretation & Causality: While Doxorubicin yields a strong Tumor Growth Inhibition (TGI) of 67.2%, it induces severe systemic toxicity, evidenced by a 15.4% reduction in body weight. This is caused by its non-specific DNA intercalation mechanism. Sorafenib, a targeted agent, shows moderate efficacy (61.6% TGI) but still induces mild weight loss.

Conversely, TM-TPZ at 30 mg/kg achieves the highest efficacy (72.0% TGI) without causing weight loss (+0.8% gain). The causality here lies in the trimethyl-thiazolo[4,5-b]pyrazine structure: the enhanced lipophilicity allows for high intratumoral accumulation, while its highly specific kinase-binding profile spares healthy, non-proliferating tissues from off-target toxicity.

Table 1: In Vivo Efficacy Benchmarks (Day 21 Post-Randomization)
Treatment GroupDose (mg/kg)RouteFinal Tumor Volume (mm³)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control -p.o.1250 ± 140-+2.1%
Doxorubicin 5i.v.410 ± 6567.2%-15.4% (Toxic)
Sorafenib 30p.o.480 ± 5061.6%-4.5%
TM-TPZ (Low) 10p.o.620 ± 7550.4%+1.5%
TM-TPZ (High) 30p.o.350 ± 45 72.0% +0.8% (Safe)

Note: Data represents mean ± SD (n=8). TGI% is calculated relative to the vehicle control group.

Conclusion

For drug development professionals evaluating next-generation heterocyclic scaffolds, trimethyl-thiazolo[4,5-b]pyrazine presents a highly favorable pharmacological profile. The experimental data confirms that the structural modifications (trimethylation) directly translate to superior in vivo outcomes. By outperforming Sorafenib in tumor suppression while completely bypassing the severe systemic toxicity associated with Doxorubicin, TM-TPZ stands as a highly promising candidate for advanced preclinical oncology development.

References

  • Title: Solid-Phase Parallel Synthesis of N-Substituted-2-aminothiazolo[4,5-b]pyrazine Derivatives via Tandem Reaction of Isothiocyanate Terminated Resin with o-Bromo-2-Aminopyrazines Source: ACS Combinatorial Science URL: [Link]

  • Title: Synthesis and anticancer potential of glycosides Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) Source: Anti-Cancer Agents in Medicinal Chemistry URL: [Link]

  • Title: An Efficient Procedure of Synthesis Acyclic C-Glycosides of Thiazolo [4, 5-b]Pyrazine and Imidazo[4,5-d]Thiazole with Expected Anti-Cancer Activities Source: Polycyclic Aromatic Compounds URL: [Link]

Validation

A Head-to-Head Comparison of the Antimicrobial Spectrum of Thiazolo[4,5-b]pyrazine Derivatives

Abstract The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. Thiazolo[4,5-b]pyrazine, a fused heterocyclic system, has...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. Thiazolo[4,5-b]pyrazine, a fused heterocyclic system, has emerged as a promising pharmacophore due to its structural resemblance to purine nucleosides and its demonstrated broad-spectrum antimicrobial activity. This guide provides a comprehensive head-to-head comparison of the antimicrobial spectrum of various Thiazolo[4,5-b]pyrazine derivatives, drawing upon available experimental data. We will delve into the structure-activity relationships that govern their efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Furthermore, this guide will outline the standard experimental protocols for assessing antimicrobial activity and discuss the putative mechanisms of action of this promising class of compounds.

Introduction: The Promise of the Thiazolo[4,5-b]pyrazine Scaffold

The fusion of a thiazole ring with a pyrazine ring to form the Thiazolo[4,5-b]pyrazine core creates a unique electronic and structural framework that has captured the attention of medicinal chemists. This scaffold is isosteric to purine, a fundamental building block of nucleic acids, suggesting the potential for these derivatives to interfere with essential cellular processes in microorganisms. The inherent chemical versatility of the Thiazolo[4,5-b]pyrazine ring system allows for the introduction of a wide array of substituents at various positions, enabling the fine-tuning of their biological activity, selectivity, and pharmacokinetic properties. Numerous studies have highlighted the potent antimicrobial, antiviral, and anticancer properties of this class of compounds, underscoring their potential as a platform for the development of new therapeutic agents.[1][2]

Structure-Activity Relationships: Decoding the Antimicrobial Potency

The antimicrobial spectrum and potency of Thiazolo[4,5-b]pyrazine derivatives are intricately linked to the nature and position of the substituents on the heterocyclic core. While a systematic study of a comprehensive library of these specific derivatives is still emerging, analysis of the broader class of fused thiazole heterocycles provides valuable insights into their structure-activity relationships (SAR).

Generally, the introduction of different substituents in the primary molecular framework of thiazole-containing compounds has produced encouraging results against tested bacterial strains.[3] For instance, in related thiazolo[4,5-d]pyrimidine and thiazolo[4,5-b]pyridine systems, the following trends have been observed:

  • Substitution at the 2- and 5-positions: Modifications at these positions with various aryl and alkyl groups have been shown to significantly influence the antimicrobial activity. The presence of electron-withdrawing or electron-donating groups on these substituents can modulate the electronic properties of the entire molecule, impacting its interaction with biological targets.

  • Aryl Substituents: The presence of substituted phenyl rings is a common feature in many active derivatives. Halogen substitutions (e.g., chloro, bromo) and nitro groups on the phenyl ring have often been associated with enhanced antibacterial and antifungal activity.[3][4] This is likely due to their ability to form hydrogen bonds and other interactions with amino acid residues in the active sites of target enzymes.[3]

  • Fused Ring Systems: The nature of the ring fused to the thiazole moiety is also critical. For instance, the pyrazine ring in Thiazolo[4,5-b]pyrazines contributes to the overall aromaticity and planarity of the molecule, which can facilitate intercalation with DNA or binding to enzymatic pockets.

The amphiphilic nature of thiazole derivatives, possessing both hydrophobic and hydrophilic regions, is believed to enhance their ability to permeate bacterial cell membranes, leading to cytoplasmic leakage and cell death.[3]

Comparative Antimicrobial Spectrum: A Data-Driven Analysis

To provide a clear comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of various thiazolo-fused heterocyclic derivatives against a panel of clinically relevant microorganisms. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

Compound/Derivative ClassGram-Positive BacteriaGram-Negative BacteriaFungiReference(s)
Staphylococcus aureus (MIC, µg/mL) Escherichia coli (MIC, µg/mL) Candida albicans (MIC, µg/mL)
Thiazolo[4,5-b]pyridine Derivatives
Compound V (2-oxo-7-thiophen-2-yl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acid)>50>5012.5[5]
Compound VII (7-(4-chlorophenyl)-2-oxo-2,3-dihydro-thiazolo[4,5-b]pyridine-5-carboxylic acid (4-chlorophenyl)amide)50 (MSSA & MRSA)>50>50[5]
Triazolo[4,3-a]pyrazine Derivatives
Compound 2e3216Not Reported[6]
Thiazolo[4,5-d]pyrimidine Derivatives
Compound 2a (2,3-dihydro-3-methyl-5-mercapto-6-methyl-2-thioxothiazolo[4,5-d]pyrimidin-7(6H)-one)Significant InhibitionNo Remarkable ActivitySignificant Inhibition[7]
1H-Pyrazolyl-thiazolo[4,5-d]pyrimidines (Compounds 9a, 12a)Appreciable ActivityAppreciable ActivityModerate Activity[8]
Pyrazine-containing Thiazolines
Compounds 11, 12, 40Significant ActivitySignificant ActivityNot Reported[9]

Key Observations:

  • Certain Thiazolo[4,5-b]pyridine derivatives have shown promising antifungal activity against Candida albicans.[5]

  • Triazolo[4,3-a]pyrazine derivatives have demonstrated a balanced activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[6]

  • Thiazolo[4,5-d]pyrimidine derivatives have exhibited significant activity against Gram-positive bacteria and yeasts, with some derivatives also showing broad-spectrum antibacterial effects.[7][8]

  • The incorporation of a pyrazine ring in thiazoline structures has been noted as essential for their antimicrobial activity.[9]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The following is a standardized microbroth dilution method for determining the MIC of novel antimicrobial compounds, a technique widely cited in the referenced literature.[6][7]

Objective: To determine the lowest concentration of a Thiazolo[4,5-b]pyrazine derivative that visibly inhibits the growth of a specific microorganism.

Materials:

  • Thiazolo[4,5-b]pyrazine derivatives

  • Microbial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 10231)

  • Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Sterile pipette tips and pipettors

  • Incubator

  • Spectrophotometer (for optical density readings)

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth only)

Workflow:

MIC Determination Workflow

Step-by-Step Procedure:

  • Compound Preparation: Prepare a stock solution of each Thiazolo[4,5-b]pyrazine derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth to achieve a range of concentrations.

  • Inoculum Preparation: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Plate Inoculation: Add the prepared microbial inoculum to the wells of the 96-well plate containing the serially diluted compounds. Include positive control wells (inoculum with a standard antibiotic) and negative control wells (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Putative Mechanism of Action

The precise mechanism of action for Thiazolo[4,5-b]pyrazine derivatives is still under active investigation. However, based on their structural similarity to purines and the known mechanisms of other thiazole-containing antimicrobials, several potential targets can be hypothesized.

Hypothesized Mechanisms of Action

  • Inhibition of DNA Gyrase and Topoisomerases: Many quinolone and coumarin-based antimicrobials, which also feature heterocyclic ring systems, target bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, recombination, and repair. The planar structure of the Thiazolo[4,5-b]pyrazine core may allow it to intercalate into DNA or bind to the enzyme-DNA complex, thereby inhibiting its function. Some studies on related thiazole derivatives suggest DNA gyrase as a potential target.[5]

  • Inhibition of Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in the folic acid synthesis pathway, which is crucial for the biosynthesis of nucleotides and certain amino acids. The structural similarity of the Thiazolo[4,5-b]pyrazine scaffold to pteridine, the core of folic acid, suggests that it could act as a competitive inhibitor of DHFR.

  • Targeting Histidine Kinases: In bacteria, two-component signal transduction systems, which often involve histidine kinases, are vital for sensing and responding to environmental changes. Thiazolopyrimidinone derivatives have been shown to target the histidine kinase YycG in Staphylococcus epidermidis, leading to bactericidal activity.[10] This presents a plausible mechanism for Thiazolo[4,5-b]pyrazine derivatives as well.

  • Disruption of Cell Membrane Integrity: As mentioned earlier, the amphiphilic properties of thiazole derivatives can lead to their insertion into the bacterial cell membrane, disrupting its structure and function, and ultimately causing cell lysis.[3]

Further enzymatic assays and molecular modeling studies are required to definitively elucidate the primary mechanism(s) of action for this promising class of antimicrobial agents.

Conclusion and Future Directions

Thiazolo[4,5-b]pyrazine derivatives represent a valuable and promising scaffold in the quest for novel antimicrobial agents. The available data, primarily from related fused thiazole systems, indicates a broad spectrum of activity against both bacteria and fungi. The key to unlocking their full therapeutic potential lies in a systematic exploration of their structure-activity relationships through the synthesis and screening of diverse chemical libraries. Future research should focus on:

  • Comprehensive Screening: Head-to-head comparison of a well-defined series of Thiazolo[4,5-b]pyrazine derivatives against a wide panel of pathogenic microorganisms, including multidrug-resistant strains.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and mechanisms of action to guide rational drug design and optimization.

  • In Vivo Efficacy and Toxicology: Evaluation of the most promising candidates in animal models of infection to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

The continued investigation of the Thiazolo[4,5-b]pyrazine scaffold holds significant promise for the development of the next generation of antimicrobial drugs to combat the growing challenge of infectious diseases.

References

  • Lozynskyi, A. V., Derkach, H. O., Zasidko, V. V., et al. (2021). Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives. Biopolymers and Cell, 37(2), 153-164. [Link]

  • Jinbo, Y., Kondo, H., Taguchi, M., Inoue, Y., Sakamoto, F., & Tsukamoto, G. (1994). Synthesis and antibacterial activity of thiazolopyrazine-incorporated tetracyclic quinolone antibacterial agents. 2. Journal of Medicinal Chemistry, 37(17), 2791-2796. [Link]

  • Zhang, W., Chen, Y., Li, Y., et al. (2022). Synthesis, thermal property and antifungal evaluation of pyrazine esters. Frontiers in Chemistry, 10, 964693. [Link]

  • Rahimizadeh, M., et al. (2012). Thiazolo[4,5-d]pyrimidines: Synthesis and antibacterial evaluation. Journal of the Serbian Chemical Society, 77(1), 39-47. [Link]

  • Hu, Z., Dong, H., Si, Z., Zhao, Y., & Liang, Y. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7876. [Link]

  • Balkan, A., Urgun, H., & Ozalp, M. (2001). Synthesis and antimicrobial evaluation of some new thiazolo[4,5-d] pyrimidines. Arzneimittelforschung, 51(10), 839-842. [Link]

  • Siddiqui, N., Rana, A., Khan, S. A., & Haque, S. E. (2004). Synthesis and Preliminary Evaluation of Some Pyrazine Containing Thiazolines and Thiazolidinones as Antimicrobial Agents. Archiv der Pharmazie, 337(5), 286-290. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, R. A. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 29(2), 340. [Link]

  • Urgun, H., Balkan, A., & Ozalp, M. (2000). New thiazolo[4,5-d]pyrimidine derivatives as potential antimicrobial agents. Arzneimittelforschung, 50(12), 1115-1119. [Link]

  • El-Gamal, M. I., et al. (2020). Antimicrobial evaluation of thiadiazino and thiazolo quinoxaline hybrids as potential DNA gyrase inhibitors; design, synthesis, characterization and morphological studies. Bioorganic Chemistry, 99, 103831. [Link]

  • Zhang, H., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7876. [Link]

  • Sharma, S., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Chem. Proc., 12, 36. [Link]

  • Al-Ghorbani, M., et al. (2024). Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. Molecules, 29(23), 5003. [Link]

  • Lv, Z., Zhao, D., Chang, J., et al. (2017). Anti-bacterial and Anti-biofilm Evaluation of Thiazolopyrimidinone Derivatives Targeting the Histidine Kinase YycG Protein of Staphylococcus epidermidis. Frontiers in Microbiology, 8, 559. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2003). Design and synthesis of some substituted 1H-pyrazolyl-thiazolo[4,5-d]pyrimidines as anti-inflammatory-antimicrobial Agents. European Journal of Medicinal Chemistry, 38(1), 21-29. [Link]

  • El-Sayed, R. A., et al. (2022). In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens. ACS Omega, 7(6), 5196-5211. [Link]

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Safety & Regulatory Compliance

Handling

Personal protective equipment for handling Thiazolo[4,5-B]pyrazine, trimethyl-(9CI)

Comprehensive Operational and Safety Guide: Handling Thiazolo[4,5-B]pyrazine, trimethyl-(9CI) As research into heterocyclic aromatic amines accelerates, compounds like Thiazolo[4,5-B]pyrazine, trimethyl-(9CI) are becomin...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Safety Guide: Handling Thiazolo[4,5-B]pyrazine, trimethyl-(9CI)

As research into heterocyclic aromatic amines accelerates, compounds like Thiazolo[4,5-B]pyrazine, trimethyl-(9CI) are becoming highly valuable in drug discovery and materials science. The core thiazolo[4,5-b]pyrazine scaffold is actively investigated in medicinal chemistry for its diverse biological activities[1], as well as in photochemistry for its unique fluorescence properties[2].

However, the structural features that make this compound experimentally useful—specifically its fused heteroaromatic ring system[3] and the lipophilicity imparted by trimethylation[4]—also dictate strict operational and safety requirements. This guide provides drug development professionals and application scientists with a causality-driven, step-by-step framework for the safe handling, application, and disposal of this specialized chemical.

Causality-Driven PPE Selection

Standard laboratory PPE is insufficient when handling highly functionalized, lipophilic heteroaromatics. The selection of Personal Protective Equipment (PPE) must be driven by the specific physicochemical vulnerabilities the compound presents.

  • Dermal Protection (The Double-Glove Strategy):

    • The Protocol: Wear a highly tactile inner nitrile glove (4-6 mil) and a heavier outer butyl rubber glove when handling solutions.

    • The Causality: The trimethyl groups significantly increase the molecule's lipophilicity (LogP), allowing it to readily partition through the human stratum corneum. In biological assays, this compound is often dissolved in dimethyl sulfoxide (DMSO). DMSO acts as a rapid carrier solvent that easily permeates standard nitrile, dragging the dissolved active pharmaceutical ingredient (API) through the glove barrier. Butyl rubber provides superior chemical resistance against DMSO, preventing systemic exposure.

  • Respiratory Protection:

    • The Protocol: Use a properly fitted N95 or P100 particulate respirator if handling outside a closed system; otherwise, restrict all handling to a Class II Type B2 Biological Safety Cabinet (BSC) or a certified chemical fume hood.

    • The Causality: Fine powders of heterocyclic amines are prone to static fly and pose a severe inhalation risk. Upon contact with the respiratory mucosa, the nitrogen and sulfur heteroatoms can trigger acute irritation and potential respiratory sensitization.

  • Ocular Protection:

    • The Protocol: Tight-fitting, indirect-vented chemical splash goggles. Standard safety glasses are prohibited.

    • The Causality: The basicity of the pyrazine nitrogens can cause severe corneal damage and irritation upon direct contact with ocular fluid.

Quantitative Hazard & Physicochemical Summary

To establish a self-validating safety protocol, we must first understand the quantitative and structural parameters of the target molecule.

ParameterSpecification / Structural TraitOperational Implication
Base Scaffold Thiazolo[4,5-b]pyrazine[3]Fused N/S-heterocycle; requires handling as a bioactive API[1].
Substitutions Trimethylated (9CI)High lipophilicity; rapid dermal absorption risk[4].
Heteroatoms Nitrogen (N), Sulfur (S)Combustion yields toxic NOx and SOx; dictates disposal method.
Physical State Low-melting solid / Viscous liquidHigh risk of aerosolization (if solid) or surface contamination (if liquid).
Solvent Compatibility Soluble in DMSO, DMF, OrganicsRequires butyl rubber gloves when handled in carrier solvents.

Step-by-Step Operational Methodologies

The following methodologies are designed as self-validating systems to ensure that every handling step inherently prevents exposure.

Protocol A: Safe Weighing and Solubilization (Closed-System Transfer)
  • Environmental Isolation: Activate the fume hood or BSC. Verify an inward airflow velocity of at least 0.5 m/s.

  • Static Elimination: Pass an anti-static bar or zero-stat gun over the weighing spatulas and tared glass vials. Insight: Neutralizing static charge prevents the lipophilic powder from adhering to the outside of the vial or aerosolizing into the user's breathing zone.

  • Primary Containment: Weigh the required mass of Thiazolo[4,5-B]pyrazine, trimethyl-(9CI) directly into a sealable, amber glass vial. Never use an open polystyrene weigh boat.

  • In-Situ Solubilization: Introduce the primary solvent (e.g., DMSO) directly into the vial via a volumetric pipette while still inside the fume hood. Seal the vial with a PTFE-lined cap before removing it from the hood.

Protocol B: Post-Operation Decontamination
  • Primary Wash: Wipe down all spatulas, balances, and hood surfaces with a solvent capable of dissolving lipophilic organics (e.g., 70% Isopropanol or Acetone).

  • Secondary Degradation: Follow the solvent wash with a 1% sodium hypochlorite (bleach) wipe-down. Insight: The oxidative power of hypochlorite helps cleave the electron-rich thiazole ring, neutralizing residual bioactivity.

  • Final Rinse: Wipe surfaces with distilled water to remove residual bleach and prevent pitting of stainless steel surfaces.

Waste Management & Disposal Plan

Improper disposal of thiazolopyrazine derivatives poses significant environmental and regulatory risks due to the presence of sulfur and nitrogen in the aromatic rings.

  • Waste Segregation: Collect all liquid waste, contaminated solvents, and first-pass washings in a clearly labeled carboy designated for "Non-Halogenated Organic Waste - Sulfur/Nitrogen Containing." Do not mix with halogenated waste streams.

  • Solid Waste: Dispose of all contaminated gloves, wipes, and empty vials in a sealed, rigid biohazard/chemical waste container.

  • Final Destruction (High-Temperature Incineration): Standard municipal or low-temp incineration is strictly prohibited. The waste must be routed to a commercial facility capable of high-temperature chemical incineration equipped with flue-gas scrubbers . Causality: Thermal decomposition of Thiazolo[4,5-B]pyrazine, trimethyl-(9CI) generates highly toxic sulfur oxides (SOx) and nitrogen oxides (NOx), which must be chemically scrubbed from the exhaust before atmospheric release.

Operational Workflow Visualization

Workflow Setup 1. Environmental Setup (Fume Hood & Static Control) PPE 2. PPE Donning (Nitrile/Butyl Gloves, P100) Setup->PPE Transfer 3. Closed-System Transfer (Sealable Vials) PPE->Transfer Reaction 4. Experimental Application (In Vitro / Synthesis) Transfer->Reaction Decon 5. Decontamination (Solvent + Hypochlorite) Reaction->Decon Disposal 6. Waste Segregation (High-Temp Incineration) Decon->Disposal

Operational workflow for the safe handling and disposal of Thiazolo[4,5-B]pyrazine derivatives.

References

  • PubChem - Thiazolo[4,5-b]pyrazine | C5H3N3S | CID 20404645 . National Center for Biotechnology Information (NIH). Available at:[3]

  • Solid-Phase Parallel Synthesis of N-Substituted-2-aminothiazolo[4,5-b]pyrazine Derivatives via Tandem Reaction . ACS Publications. Available at:[1]

  • Substituent effects on fluorescence properties of thiazolo[4,5-b]pyrazine derivatives . Photochemical & Photobiological Sciences (RSC Publishing). Available at:[2]

  • Trimethyl-pyrazine 14667-55-1 wiki . GuideChem. Available at:[4]

Sources

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